Product packaging for Maltotetraose(Cat. No.:CAS No. 34612-38-9)

Maltotetraose

Cat. No.: B033255
CAS No.: 34612-38-9
M. Wt: 666.6 g/mol
InChI Key: UYQJCPNSAVWAFU-KVXMBEGHSA-N
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Description

Maltotetraose is a linear tetrasaccharide composed of four glucose units linked by α-1,4-glycosidic bonds. As a well-defined maltooligosaccharide, it serves as a critical substrate and standard in biochemical research. Its primary research value lies in enzymology, where it is extensively used to study the mechanism, kinetics, and specificity of alpha-amylases, glucoamylases, and other starch-degrading enzymes. By acting as a short-chain substrate, it allows researchers to dissect the subsite binding affinity and catalytic action of these enzymes without the complexity of full-length polymers like starch or glycogen. Furthermore, this compound is a valuable tool in glycobiology for investigating carbohydrate metabolism pathways in microbes and plants, and for use as a standard in chromatographic (HPLC, HPAEC-PAD) and mass spectrometric analyses to identify and quantify complex carbohydrate mixtures. In the food science sector, it is employed in research focused on the development of prebiotics and the study of non-cariogenic sweeteners. This product is presented with a high degree of purity, making it an essential and reliable reagent for advancing fundamental and applied science in carbohydrate chemistry.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H42O21 B033255 Maltotetraose CAS No. 34612-38-9

Properties

IUPAC Name

(2R,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-6(30)11(32)19(7(31)2-26)43-23-17(38)14(35)21(9(4-28)41-23)45-24-18(39)15(36)20(10(5-29)42-24)44-22-16(37)13(34)12(33)8(3-27)40-22/h1,6-24,26-39H,2-5H2/t6-,7+,8+,9+,10+,11+,12+,13-,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYQJCPNSAVWAFU-KVXMBEGHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC(C(CO)O)C(C(C=O)O)O)CO)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50865722
Record name Maltotetraose
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URL https://comptox.epa.gov/dashboard/DTXSID50865722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34612-38-9
Record name Maltotetraose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34612-38-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Maltotetraose
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Maltotetraose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02237
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Maltotetraose
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Record name MALTOTETRAOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BO88JLT87R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Maltotetraose

Author: BenchChem Technical Support Team. Date: December 2025

I have gathered some valuable information in the second step. I found a paper discussing the signaling module of MalT in E. coli, which is activated by maltotriose (B133400), a closely related oligosaccharide. This provides a potential signaling pathway to investigate for maltotetraose. I also found several resources detailing experimental protocols for determining the melting point of solids and for analyzing oligosaccharides using HPLC. These will be very useful for the "Experimental Protocols" section.

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However, a specific quantitative value for the optical rotation of this compound is still missing. While I have protocols to measure it, having a literature value to cite would be ideal. Furthermore, the information on signaling pathways directly involving this compound is still limited. I've found information on maltotriose and general glucose sensing pathways, but a more direct link to this compound is needed.

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Crucially, I have found a key signaling pathway involving this compound: its inhibition of TNF-α-induced ICAM-1 expression via the NF-κB pathway. This is a significant finding for the target audience of drug development professionals. While direct signaling pathways for this compound are not as extensively documented as for smaller sugars like glucose, this identified pathway provides a solid foundation for the "signaling pathways" section.

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a maltooligosaccharide composed of four α-1,4 linked glucose units, is a key carbohydrate with emerging significance in biochemical research and pharmaceutical development. As a product of starch hydrolysis, it serves not only as a carbon source for various microorganisms but also exhibits intriguing biological activities, including the modulation of cellular signaling pathways. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its known roles in cellular signaling, tailored for professionals in research and drug development.

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are summarized below, providing a clear reference for its handling, application, and analysis in a laboratory setting.

PropertyValueReference(s)
Systematic Name O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose[1]
Molecular Formula C₂₄H₄₂O₂₁[1]
Molecular Weight 666.58 g/mol [1]
Appearance White crystalline solid
Melting Point 169.5-173 °C (decomposes)
Solubility
   in DMSO~20 mg/mL
   in DMF~20 mg/mL
   in PBS (pH 7.2)~2 mg/mL
   in WaterSoluble
Optical Rotation While a specific literature value for the specific rotation of this compound is not readily available, it is an optically active compound due to its chiral nature. The optical rotation can be determined experimentally. See the "Experimental Protocols" section for a detailed methodology. Like other maltooligosaccharides, it is expected to be dextrorotatory (+).[2][3]
Stability Stable for at least 4 years when stored at -20°C as a solid. Aqueous solutions are less stable and should be prepared fresh.

Signaling Pathways and Biological Activity

Recent research has highlighted the potential of this compound to modulate inflammatory signaling pathways, a discovery of significant interest for drug development, particularly in the context of atherosclerosis and other inflammatory diseases.

Inhibition of TNF-α-Induced ICAM-1 Expression

This compound has been identified as a potent inhibitor of Tumor Necrosis Factor-alpha (TNF-α)-induced expression of Intercellular Adhesion Molecule-1 (ICAM-1) in vascular smooth muscle cells (VSMCs)[4]. This inhibitory effect is mediated through the suppression of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway[4].

The signaling cascade can be visualized as follows:

G TNFa TNF-α TNFR TNF-α Receptor TNFa->TNFR Binds to IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to ICAM1_gene ICAM-1 Gene NFkB->ICAM1_gene Binds to promoter of ICAM1_protein ICAM-1 Protein ICAM1_gene->ICAM1_protein Leads to expression of This compound This compound This compound->IKK Inhibits

Caption: TNF-α signaling pathway leading to ICAM-1 expression and its inhibition by this compound.

This inhibition of ICAM-1 expression by this compound subsequently reduces the adhesion of monocytes to vascular smooth muscle cells, a critical step in the development of atherosclerotic plaques[4]. This finding suggests a potential therapeutic application for this compound in cardiovascular diseases.

Experimental Protocols

This section provides detailed methodologies for the determination of key physicochemical properties of this compound.

Determination of Melting Point

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For pure compounds, this occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of crystalline this compound into a mortar and gently grind it into a fine powder using a pestle.

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample, tapping the sealed end on a hard surface to pack the solid down. Repeat until a sample height of 2-3 mm is achieved.

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Set the initial heating rate to a rapid setting to quickly approach the expected melting point.

    • Approximately 15-20°C below the expected melting point, reduce the heating rate to 1-2°C per minute to ensure accurate measurement.

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Record the temperature at which the last solid crystal melts (the completion of melting). The melting point is reported as this temperature range.

Determination of Optical Rotation

Principle: Chiral molecules, such as this compound, rotate the plane of plane-polarized light. The specific rotation is an intrinsic property of a compound and is dependent on the concentration of the solution, the path length of the light, the wavelength of the light, and the temperature.

Apparatus:

  • Polarimeter

  • Sodium lamp (or other monochromatic light source, typically 589 nm)

  • Polarimeter cell (sample tube) of known length (e.g., 1 dm)

  • Volumetric flask

  • Analytical balance

Procedure:

  • Solution Preparation:

    • Accurately weigh a known mass of this compound (e.g., 1.000 g).

    • Dissolve the this compound in a known volume of distilled water (e.g., 25.0 mL) in a volumetric flask to prepare a solution of known concentration (c) in g/mL.

  • Polarimeter Calibration:

    • Turn on the polarimeter and allow the sodium lamp to warm up.

    • Fill the polarimeter cell with distilled water (the solvent) and place it in the instrument.

    • Zero the instrument according to the manufacturer's instructions.

  • Sample Measurement:

    • Rinse the polarimeter cell with a small amount of the prepared this compound solution and then fill the cell, ensuring no air bubbles are present.

    • Place the filled cell in the polarimeter.

    • Observe the rotation of the analyzer until the light intensity is at a minimum or the two halves of the visual field are of equal intensity.

    • Record the observed angle of rotation (α).

  • Calculation of Specific Rotation:

    • The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:

      • α = observed rotation in degrees

      • l = path length of the polarimeter cell in decimeters (dm)

      • c = concentration of the solution in g/mL

Workflow for Optical Rotation Measurement:

G start Start prep Prepare this compound Solution (Known Concentration) start->prep cal Calibrate Polarimeter with Solvent prep->cal measure Measure Observed Rotation (α) of this compound Solution cal->measure calc Calculate Specific Rotation [α] measure->calc end End calc->end

Caption: Workflow for determining the specific rotation of this compound.

Analysis by High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For carbohydrates like this compound, hydrophilic interaction liquid chromatography (HILIC) or a dedicated carbohydrate column is often employed.

Instrumentation and Conditions:

  • HPLC System: Quaternary pump, autosampler, column oven, and a suitable detector (e.g., Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID)).

  • Column: A carbohydrate analysis column (e.g., an amino-propyl bonded silica (B1680970) column).

  • Mobile Phase: Acetonitrile/Water gradient. The exact gradient will depend on the specific column and the other oligosaccharides to be separated. A typical starting point could be 80:20 (Acetonitrile:Water), gradually increasing the water content.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40 °C

  • Injection Volume: 10-20 µL

  • Detector: ELSD (Nebulizer temperature: 40°C, Evaporator temperature: 60°C, Gas flow: 1.5 L/min) or RID.

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase and filter through a 0.45 µm syringe filter.

  • Analysis:

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample.

    • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

    • Quantify the amount of this compound in the sample using the calibration curve.

Experimental Workflow for HPLC Analysis:

G start Start prep_std Prepare this compound Standard Solutions start->prep_std prep_sample Prepare Sample Solution start->prep_sample inject_std Inject Standards into HPLC prep_std->inject_std inject_sample Inject Sample into HPLC prep_sample->inject_sample cal_curve Generate Calibration Curve inject_std->cal_curve analyze Identify and Quantify This compound cal_curve->analyze inject_sample->analyze end End analyze->end

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

This compound possesses a unique set of physicochemical properties and biological activities that make it a molecule of considerable interest to the scientific and pharmaceutical communities. Its ability to inhibit the NF-κB signaling pathway and subsequent ICAM-1 expression opens up new avenues for research into its therapeutic potential, particularly in the realm of inflammatory diseases. The detailed experimental protocols provided in this guide will enable researchers to accurately characterize and quantify this compound, facilitating further exploration of its properties and applications. As research continues, a deeper understanding of the biological roles of this compound is expected to emerge, potentially leading to the development of novel therapeutic strategies.

References

Maltotetraose: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltotetraose, a linear oligosaccharide, is a key molecule in various biological and industrial processes. Composed of four α-D-glucose units linked by α-1,4 glycosidic bonds, its specific structure dictates its physicochemical properties and biological functions.[1][2][3] This technical guide provides an in-depth overview of the structure, chemical formula, and physicochemical properties of this compound. It also details experimental protocols for its isolation and analysis, and discusses its role as an enzyme substrate. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Chemical Structure and Formula

This compound is a maltooligosaccharide, specifically a tetrasaccharide.[4] Its chemical structure consists of four D-glucose molecules connected in a linear chain by α-1,4 glycosidic linkages. The systematic IUPAC name for this compound is O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose.[5] The chemical formula for this compound is C₂₄H₄₂O₂₁.[4][6]

Below is a two-dimensional representation of the chemical structure of this compound.

Maltotetraose_Structure G1_C1 C1 G1_C2 C2 G1_O1 OH G1_C1->G1_O1 G1_C3 C3 G1_O2 OH G1_C2->G1_O2 G1_C4 C4 G1_O3 OH G1_C3->G1_O3 G1_C5 C5 G1_O4 G1_C4->G1_O4 G1_O5 O G1_C6 CH₂OH G1_C5->G1_C6 G2_C1 C1 G1_O4->G2_C1 α(1→4) G1_O6 G2_C2 C2 G2_C3 C3 G2_O2 OH G2_C2->G2_O2 G2_C4 C4 G2_O3 OH G2_C3->G2_O3 G2_C5 C5 G2_O4 G2_C4->G2_O4 G2_O5 O G2_C6 CH₂OH G2_C5->G2_C6 G2_O1 G3_C1 C1 G2_O4->G3_C1 α(1→4) G2_O6 G3_C2 C2 G3_C3 C3 G3_O2 OH G3_C2->G3_O2 G3_C4 C4 G3_O3 OH G3_C3->G3_O3 G3_C5 C5 G3_O4 G3_C4->G3_O4 G3_O5 O G3_C6 CH₂OH G3_C5->G3_C6 G3_O1 G4_C1 C1 G3_O4->G4_C1 α(1→4) G3_O6 G4_C2 C2 G4_O1 O G4_C1->G4_O1 G4_C3 C3 G4_O2 OH G4_C2->G4_O2 G4_C4 C4 G4_O3 OH G4_C3->G4_O3 G4_C5 C5 G4_O5 O G4_C6 CH₂OH G4_C5->G4_C6 G4_O4 G4_O6

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₂₄H₄₂O₂₁[4][6]
Molecular Weight 666.58 g/mol [6]
CAS Number 34612-38-9[5][6]
Appearance White to off-white solid/powder[7][]
Melting Point 209-211 °C (decomposes)[7][]
Solubility DMSO: ~100 mg/mLDimethyl formamide: ~20 mg/mLPBS (pH 7.2): ~2 mg/mLWater: Slightly solubleMethanol: Very slightly soluble[5][6][7]
Purity ≥90% to ≥98.42% (commercially available)[6][9][10]

Experimental Protocols

Isolation and Purification

This compound can be isolated and purified from various sources, including brewers' wort and the enzymatic hydrolysis of starch.[11][12] A general workflow for its isolation and purification is outlined below.

Isolation_Purification_Workflow cluster_0 Source Material Preparation cluster_1 Initial Separation cluster_2 Chromatographic Purification cluster_3 Final Product Source Fermentable Source (e.g., Brewer's Wort) Fermentation Fermentation with Saccharomyces uvarum to remove lower molecular weight sugars Source->Fermentation EnzymaticHydrolysis Enzymatic Hydrolysis of Starch EnzymaticHydrolysis->Fermentation YeastRemoval Yeast Removal (e.g., Centrifugation) Fermentation->YeastRemoval GelFiltration Gel Filtration Chromatography YeastRemoval->GelFiltration FractionCollection Collection of this compound-rich Fractions GelFiltration->FractionCollection CharcoalChromatography Charcoal Column Chromatography (Optional Further Purification) FractionCollection->CharcoalChromatography SimulatedMovingBed Simulated Moving Bed Chromatography FractionCollection->SimulatedMovingBed Purethis compound High-Purity this compound CharcoalChromatography->Purethis compound SimulatedMovingBed->Purethis compound

Caption: General workflow for this compound isolation.

A patented method describes the extraction from a fermentable source like brewer's wort.[11] This involves fermenting the material with Saccharomyces uvarum to eliminate smaller sugars, followed by separation of the yeast. The resulting liquid containing maltotriose (B133400) and this compound is then subjected to gel filtration chromatography to separate fractions.[11] For higher purity, these fractions can be further purified using charcoal column chromatography.[11] More recent methods involve the enzymatic hydrolysis of maltodextrin (B1146171) or starch using this compound-generating enzymes, followed by purification steps including ion-exchange chromatography and simulated moving bed chromatography to achieve high purity (>97%).[12]

Analytical Methods

The analysis of this compound is crucial for quality control and research purposes. High-performance liquid chromatography (HPLC) is a commonly employed technique for the separation and quantification of this compound and other maltooligosaccharides.[13][14]

A typical HPLC method might involve:

  • Column: Amino-bonded silica (B1680970) gel column.

  • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water.[15]

  • Detector: Evaporative Light Scattering Detector (ELSD) or a differential refractive index detector.[14][15]

Mass spectrometry (MS) is another powerful tool for the structural elucidation of oligosaccharides like this compound.[16][17] Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are used to generate ions for mass analysis.[17][18] Tandem mass spectrometry (MS/MS) can provide detailed information about the sequence and linkage of the glucose units.[16][19]

Nuclear Magnetic Resonance (NMR) spectroscopy is also utilized for the structural characterization of this compound. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.[20][21][22][23][24]

Biological and Industrial Significance

This compound serves as a substrate for various enzymes, including α-amylases, and is used in enzyme-coupled assays to determine amylase activity in biological fluids.[2][25][26] It has been found to increase the synthesis rate of α-amylase in Bacillus stearothermophilus.[1][2] Furthermore, this compound has shown potential as an antibacterial agent, inhibiting the growth of certain bacteria like Erwinia carotovora.[1] In the food industry, this compound and the enzymes that produce it are utilized in processes such as bread making.[2][3] Its properties, such as high moisture retention and low sweetness, make it a valuable ingredient in various food products.[3] Additionally, it is being explored for its potential health benefits, including the regulation of intestinal flora.[3][27]

References

The Biological Functions of Maltotetraose in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltotetraose, a linear oligosaccharide composed of four α-1,4 linked glucose units, serves as a significant carbon and energy source for a variety of microorganisms. Its utilization is intricately linked to specific transport systems, metabolic pathways, and regulatory networks that govern the expression of relevant genes. This technical guide provides an in-depth exploration of the biological functions of this compound in microorganisms, with a primary focus on the well-characterized maltose (B56501)/maltodextrin (B1146171) system of Escherichia coli. Additionally, this guide will touch upon the roles of this compound in other bacteria and its emerging importance as a prebiotic for gut health.

Transport of this compound in Escherichia coli

The uptake of this compound and other maltodextrins in E. coli is mediated by the high-affinity maltose/maltodextrin transport system, a classic example of an ATP-binding cassette (ABC) transporter.[1][2] This multi-protein complex ensures the efficient capture of maltodextrins from the environment, even at low concentrations.

The components of this system are encoded by the mal genes and include:

  • LamB (Maltoporin): An outer membrane protein that forms a specific channel for the diffusion of maltose and maltodextrins across the outer membrane.[1]

  • MalE (Maltose-Binding Protein): A periplasmic protein that binds maltose and maltodextrins with high affinity and delivers them to the inner membrane transporter.[1][2] The affinity of MalE for its substrates is in the micromolar range.[1]

  • MalF and MalG: Integral inner membrane proteins that form the translocation channel.[1][3]

  • MalK: A peripheral inner membrane protein that functions as the ATP-hydrolyzing subunit, providing the energy for transport.[1][3] MalK also plays a crucial role in the regulation of the mal genes.[2]

The transport of maltodextrins, including this compound, is an active process, driven by the hydrolysis of ATP by MalK.[1][3] While specific kinetic parameters (Km and Vmax) for the transport of this compound are not extensively documented, studies on the transport of maltodextrins in general indicate that the rate of transport per glucosyl residue is similar for different lengths of maltodextrins at submicromolar concentrations.[4][5]

Metabolism of this compound in Escherichia coli

Once inside the cytoplasm, this compound is catabolized by a series of enzymes encoded by the mal regulon. The primary enzymes involved in its degradation are:

  • Amylomaltase (MalQ): This enzyme is a 4-α-glucanotransferase that catalyzes the transfer of a glucosyl, maltosyl, or longer maltodextrinyl unit from one maltodextrin to another.[4][6] In the case of this compound, MalQ can transfer a maltosyl unit to another this compound molecule, producing maltohexaose (B131044) and maltose. It can also hydrolyze maltodextrins to release glucose.[4] Maltotriose (B133400) is the smallest substrate for MalQ's transferase activity.[1] Mutants lacking MalQ can still grow on this compound and larger maltodextrins due to the action of MalP.[6]

  • Maltodextrin Phosphorylase (MalP): This enzyme catalyzes the phosphorolytic cleavage of the non-reducing terminal glucose residue from maltodextrins, yielding glucose-1-phosphate.[4][7] this compound is a substrate for MalP.[6] The resulting glucose-1-phosphate can then enter glycolysis after being converted to glucose-6-phosphate.

  • Maltodextrin Glucosidase (MalZ): This enzyme hydrolyzes glucose from the reducing end of maltodextrins, with maltotriose being the smallest substrate.[8] Therefore, MalZ can act on this compound.[8]

The concerted action of these enzymes ensures the complete breakdown of this compound into glucose and glucose-1-phosphate, which are then funneled into central metabolism.

Quantitative Data on Maltodextrin Metabolism in E. coli
EnzymeGeneSubstrate(s)ProductsNotes
AmylomaltasemalQMaltotriose and larger maltodextrinsGlucose, various maltodextrinsActs as a 4-α-glucanotransferase.[4][6]
Maltodextrin PhosphorylasemalPThis compound and larger maltodextrinsGlucose-1-phosphate, shorter maltodextrinsCatalyzes phosphorolysis from the non-reducing end.[4][6]
Maltodextrin GlucosidasemalZMaltotriose and larger maltodextrinsGlucose, shorter maltodextrinsCleaves glucose from the reducing end.[8]

Regulation of the Maltose/Maltodextrin System

The expression of the mal genes is tightly regulated to ensure that the machinery for maltodextrin utilization is synthesized only when needed. The central regulator of the mal regulon is the MalT protein, a transcriptional activator.[2]

The key regulatory features are:

  • Induction by Maltotriose: The true inducer of the mal regulon is not maltose or this compound, but rather maltotriose.[2] Maltotriose is generated intracellularly from the metabolism of larger maltodextrins by enzymes like MalQ and MalP.[4]

  • Activation of MalT: Maltotriose, in conjunction with ATP, binds to and activates the MalT protein.[2]

  • Transcriptional Activation: Activated MalT binds to specific DNA sequences, known as MalT boxes, located in the promoter regions of the mal operons, thereby activating their transcription.[2]

  • Catabolite Repression: The mal genes are subject to catabolite repression, mediated by the cAMP-CRP complex, which ensures that glucose is utilized preferentially over maltodextrins.

  • Inhibition by MalK: In the absence of substrate transport, the MalK subunit of the ABC transporter can interact with and inhibit the activity of MalT, providing a feedback mechanism to downregulate the system when maltodextrins are not being transported.[2]

mal_regulon_regulation cluster_extracellular Extracellular cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Maltotetraose_ext This compound LamB LamB Maltotetraose_ext->LamB Diffusion MalE MalE MalFGK2 MalFGK2 Transporter MalE->MalFGK2 Delivers Maltotetraose_peri This compound Maltotetraose_peri->MalE Binds LamB->Maltotetraose_peri Maltotetraose_cyto This compound MalFGK2->Maltotetraose_cyto Transport (ATP hydrolysis) MalK_inhibits MalK inhibition MalQ MalQ Maltotetraose_cyto->MalQ MalP MalP Maltotetraose_cyto->MalP Maltotriose Maltotriose (Inducer) MalT_inactive MalT (inactive) Maltotriose->MalT_inactive Binds MalQ->Maltotriose MalP->Maltotriose MalT_active MalT (active) MalT_inactive->MalT_active Activation mal_genes mal Genes MalT_active->mal_genes Activates Transcription ATP ATP ATP->MalT_inactive Binds MalK_inhibits->MalT_active Inhibits (no transport)

Caption: Regulation of the mal operon in E. coli.

Biological Functions in Other Microorganisms

While E. coli provides a robust model, other microorganisms exhibit diverse strategies for this compound utilization.

  • Lactobacillus species: Many lactobacilli are important in food fermentations and as probiotics. Some species can utilize maltodextrins, including this compound, though the specific transport and metabolic pathways can vary. Their ability to ferment these sugars contributes to the production of lactic acid and other metabolites that influence the properties of fermented foods.

  • Bifidobacterium species: Several species of Bifidobacterium, prominent members of the healthy human gut microbiota, are known to utilize malto-oligosaccharides. Bifidobacterium adolescentis has been shown to grow on maltotriose and maltodextrin.[9] The fermentation of these carbohydrates by bifidobacteria leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits for the host.

This compound as a Prebiotic

Prebiotics are non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial bacteria in the colon, thus conferring health benefits upon the host. Malto-oligosaccharides, including this compound, have demonstrated prebiotic potential.

  • Stimulation of Bifidobacteria: In vitro studies have shown that malto-oligosaccharide preparations containing this compound can significantly increase the proliferation of beneficial bacteria like Bifidobacterium breve.[10]

  • Production of Short-Chain Fatty Acids (SCFAs): The fermentation of malto-oligosaccharides by gut microbiota leads to the production of SCFAs such as acetate, propionate, and butyrate.[11][12] These SCFAs serve as an energy source for colonocytes, modulate the gut environment, and have systemic effects on host metabolism and immune function.

Quantitative Data on Prebiotic Effects of Malto-oligosaccharides
Probiotic GenusEffect of Malto-oligosaccharidesKey MetabolitesReference
BifidobacteriumIncreased proliferationAcetate, Lactate[10]
Human Fecal MicrobiotaIncreased total SCFA productionAcetate, Propionate, Butyrate[11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound utilization in microorganisms.

Enzymatic Synthesis and Purification of Radiolabeled this compound

This protocol is adapted from methods for preparing radiolabeled maltodextrins.[13]

Principle: [14C]this compound is synthesized from [14C]maltose using amylomaltase (MalQ), which catalyzes a transglycosylation reaction. The resulting mixture of radiolabeled maltodextrins is then separated to purify [14C]this compound.

Materials:

  • [14C]Maltose (high specific activity)

  • Purified amylomaltase (MalQ)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Thin-layer chromatography (TLC) plates (e.g., silica (B1680970) gel 60)

  • Developing solvent for TLC (e.g., n-butanol:ethanol:water in a 5:3:2 ratio)

  • Phosphorimager or autoradiography film

  • Scintillation counter

  • Non-radioactive maltodextrin standards (maltose to maltoheptaose)

Procedure:

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine [14C]maltose, a primer (a small amount of non-radiolabeled maltotriose or this compound), and purified MalQ in the reaction buffer.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours). The reaction time can be optimized to maximize the yield of this compound.

  • Monitoring the Reaction:

    • At different time points, take small aliquots of the reaction mixture and spot them onto a TLC plate alongside the non-radioactive maltodextrin standards.

    • Develop the TLC plate in the developing solvent.

    • Visualize the non-radioactive standards (e.g., using a sulfuric acid charring solution).

    • Expose the TLC plate to a phosphorimager screen or autoradiography film to visualize the radiolabeled products.

  • Purification:

    • Once the desired amount of [14C]this compound is produced, scale up the reaction.

    • Separate the reaction mixture using preparative paper chromatography or high-performance liquid chromatography (HPLC) with an appropriate column for carbohydrate separation.

    • Collect the fraction corresponding to this compound.

  • Quantification:

    • Determine the concentration and specific activity of the purified [14C]this compound using a scintillation counter and by measuring the total carbohydrate concentration (e.g., using a phenol-sulfuric acid assay).

This compound Transport Assay in E. coli

This protocol is a general method for bacterial sugar transport assays using a filter-binding technique.[14]

Principle: The uptake of radiolabeled this compound by bacterial cells is measured over time. The cells are rapidly separated from the extracellular medium by filtration, and the cell-associated radioactivity is quantified.

Materials:

  • E. coli strain of interest (e.g., a wild-type strain or a mutant)

  • Growth medium (e.g., M9 minimal medium with a suitable carbon source for pre-growth and induction)

  • Inducer of the mal operon (e.g., maltose)

  • [14C]this compound

  • Wash buffer (e.g., M9 salts)

  • Nitrocellulose filters (0.45 µm pore size)

  • Filtration apparatus

  • Scintillation vials and scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Culture and Induction:

    • Grow the E. coli strain to the mid-logarithmic phase in the appropriate growth medium.

    • Induce the expression of the maltose transport system by adding maltose to the culture and incubating for a further 1-2 hours.

  • Cell Preparation:

    • Harvest the cells by centrifugation, wash them with wash buffer, and resuspend them to a specific cell density (e.g., an OD600 of 0.5) in the same buffer.

  • Transport Assay:

    • Equilibrate the cell suspension at the desired temperature (e.g., 37°C).

    • Initiate the transport assay by adding [14C]this compound to the cell suspension at a known final concentration.

    • At various time points (e.g., 15, 30, 45, 60, 90, and 120 seconds), take a defined volume of the cell suspension and immediately filter it through a nitrocellulose filter under vacuum.

    • Rapidly wash the filter with ice-cold wash buffer to remove any non-specifically bound radiolabel.

  • Quantification:

    • Place the filter in a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the amount of transported this compound (calculated from the radioactivity counts) against time.

    • The initial rate of transport (V) can be determined from the linear portion of the curve.

    • By performing the assay at different substrate concentrations, the kinetic parameters Km and Vmax can be determined using a Michaelis-Menten plot or a Lineweaver-Burk plot.

transport_assay_workflow start Start culture Grow and induce E. coli culture start->culture prepare Harvest, wash, and resuspend cells culture->prepare equilibrate Equilibrate cell suspension at 37°C prepare->equilibrate add_substrate Add [14C]this compound to initiate transport equilibrate->add_substrate time_points Take aliquots at different time points add_substrate->time_points filter_wash Rapidly filter and wash cells time_points->filter_wash quantify Measure radioactivity of filtered cells filter_wash->quantify analyze Analyze data to determine transport rate quantify->analyze end End analyze->end enzyme_kinetics_workflow start Start prepare_reagents Prepare reaction buffer, substrate solutions, and enzyme start->prepare_reagents setup_reactions Set up reactions with varying substrate concentrations prepare_reagents->setup_reactions initiate_reaction Initiate reaction by adding enzyme setup_reactions->initiate_reaction monitor_reaction Monitor product formation or substrate depletion over time initiate_reaction->monitor_reaction calculate_rates Calculate initial reaction velocities (V0) monitor_reaction->calculate_rates plot_data Plot V0 vs. [Substrate] calculate_rates->plot_data determine_parameters Determine Km and Vmax using Michaelis-Menten kinetics plot_data->determine_parameters end End determine_parameters->end

References

Maltotetraose from Starch Hydrolysis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the production of maltotetraose from starch hydrolysis. It covers the core principles of enzymatic conversion, detailed experimental protocols, and purification strategies. Furthermore, this guide explores the emerging role of this compound in biological signaling, offering insights for its potential applications in drug development and therapeutic research.

Executive Summary

This compound, a linear oligosaccharide composed of four α-1,4 linked glucose units, is a product of starch hydrolysis with growing interest in the pharmaceutical and biotechnology sectors. Its production is primarily achieved through enzymatic processes that offer high specificity and yield. This document details the enzymes, reaction conditions, and purification methods for obtaining high-purity this compound. Additionally, it delves into the biological significance of this compound, particularly its prebiotic effects and potential immunomodulatory activities, providing a scientific basis for its exploration in drug development.

Enzymatic Production of this compound from Starch

The enzymatic conversion of starch to this compound is a two-step process involving liquefaction and saccharification. Initially, starch is gelatinized and liquefied into smaller dextrins using α-amylases. Subsequently, a this compound-forming amylase is employed for the specific hydrolysis of these dextrins into this compound.

Key Enzymes and Their Properties

Several microbial enzymes have been identified for their high efficiency in producing this compound. The properties of some of these key enzymes are summarized below.

Enzyme SourceEnzyme TypeOptimal pHOptimal Temperature (°C)Reported this compound YieldReference
Pseudomonas stutzeri AS22α-Amylase8.060Up to 98% (w/w)[1][2][3][4]
Cystobacter sp. strain CF23α-Amylase7.060>80% purity (as part of MOS)
This compound-forming enzymeNot specified7.050High purity (>97% after purification)[5]
Bacillus amyloliquefaciensα-Amylase7.090Used for general hydrolysis
General Experimental Workflow

The overall process for producing this compound from starch involves several key stages, from substrate preparation to final product purification.

G Starch Starch Slurry (e.g., Corn, Potato) Pretreatment Starch Pretreatment (Gelatinization & Liquefaction) Starch->Pretreatment α-Amylase, Heat Enzymatic_Hydrolysis Enzymatic Hydrolysis (Saccharification) Pretreatment->Enzymatic_Hydrolysis This compound-forming Amylase Purification Purification Enzymatic_Hydrolysis->Purification Chromatography This compound High-Purity This compound Purification->this compound

Caption: General workflow for the enzymatic production of this compound from starch.

Detailed Experimental Protocols

Protocol for Enzymatic Production of this compound

This protocol outlines the steps for the laboratory-scale production of this compound from starch.

Materials:

  • Starch (e.g., corn starch, potato starch)

  • α-amylase (e.g., from Bacillus licheniformis)

  • This compound-forming enzyme (e.g., from Pseudomonas stutzeri)

  • Distilled water

  • pH meter

  • Shaking water bath or incubator

  • Centrifuge

Procedure:

  • Starch Slurry Preparation: Prepare a 10% (w/v) starch solution in distilled water.[5]

  • Gelatinization and Liquefaction:

    • Heat the starch slurry to 90-95°C with constant stirring.

    • Add α-amylase (e.g., 0.6 kg per ton of starch) to the heated slurry.[6]

    • Incubate for 1-2 hours to liquefy the starch into maltodextrins.[5]

    • Cool the mixture to 50-60°C.

  • Saccharification:

    • Adjust the pH of the maltodextrin (B1146171) solution to the optimal pH for the this compound-forming enzyme (e.g., pH 7.0).[5]

    • Add the this compound-forming enzyme (e.g., 20 U/g of substrate).[5]

    • Incubate at the optimal temperature (e.g., 50°C) for 20 hours with gentle agitation.[5]

  • Enzyme Inactivation: Heat the reaction mixture to 100°C for 10 minutes to inactivate the enzymes.

  • Clarification: Centrifuge the mixture to remove any insoluble material. The supernatant contains the this compound-rich hydrolysate.

Protocol for Purification of this compound

This protocol describes the purification of this compound from the enzymatic hydrolysate using chromatographic techniques.

Materials:

  • This compound-rich hydrolysate

  • Ion-exchange resin (e.g., potassium type K310)

  • Simulated Moving Bed (SMB) chromatography system

  • Deionized water

Procedure:

  • Initial Filtration: Filter the hydrolysate to remove any remaining particulate matter.

  • Yeast Fermentation (Optional): To remove contaminating sugars like glucose, maltose, and maltotriose, the hydrolysate can be fermented with yeast that selectively consumes these smaller sugars.

  • Ion-Exchange Chromatography:

    • Pass the hydrolysate through an anion-cation exchange column to remove salts and other charged impurities.

  • Simulated Moving Bed (SMB) Chromatography:

    • Employ an SMB system with a suitable resin (e.g., potassium type K310) for the separation of this compound from other oligosaccharides.[5]

    • Optimize the system parameters, including temperature (e.g., 60-70°C), flow rates, and switching times, to achieve high-purity this compound.[5]

  • Concentration and Drying: Concentrate the purified this compound fractions and then dry (e.g., lyophilize) to obtain a high-purity powder (>97%).[5]

Biological Signaling Roles of this compound

While not a classical signaling molecule, this compound exerts significant biological effects, primarily through its action as a prebiotic and its potential to modulate inflammatory pathways.

Prebiotic Effects and Gut Microbiota Signaling

This compound can act as a prebiotic, selectively promoting the growth of beneficial gut bacteria such as Bifidobacterium.[7][8][9] This leads to the production of short-chain fatty acids (SCFAs), which are key signaling molecules in the gut.

G This compound This compound Gut_Microbiota Beneficial Gut Microbiota (e.g., Bifidobacterium) This compound->Gut_Microbiota Selective Growth Stimulation Fermentation Fermentation Gut_Microbiota->Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Fermentation->SCFAs Host_Health Improved Host Health SCFAs->Host_Health Signaling to Host Cells (e.g., Immune, Epithelial)

Caption: Prebiotic signaling pathway of this compound in the gut.

The production of SCFAs through the fermentation of this compound by gut microbiota has several downstream effects, including:

  • Modulation of the Immune System: SCFAs can interact with receptors on immune cells, influencing their function and promoting an anti-inflammatory environment.[2]

  • Improved Gut Barrier Function: Butyrate, a major SCFA, serves as an energy source for colonocytes, enhancing the integrity of the gut barrier.

  • Systemic Effects: SCFAs can enter the bloodstream and influence the function of distant organs.

Potential Role in Inflammatory Signaling

Emerging evidence suggests that this compound may directly modulate inflammatory pathways. One notable finding is its ability to inhibit the expression of Intercellular Adhesion Molecule-1 (ICAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α).

G TNF_alpha TNF-α TNFR TNF Receptor TNF_alpha->TNFR Signaling_Cascade Intracellular Signaling Cascade (e.g., NF-κB pathway) TNFR->Signaling_Cascade ICAM1_Expression ICAM-1 Gene Expression Signaling_Cascade->ICAM1_Expression Inflammation Inflammation (Leukocyte Adhesion) ICAM1_Expression->Inflammation This compound This compound This compound->Signaling_Cascade Inhibition

Caption: Proposed mechanism of this compound in modulating TNF-α-induced ICAM-1 expression.

ICAM-1 is a key adhesion molecule involved in the recruitment of leukocytes to sites of inflammation. By inhibiting its expression, this compound could potentially dampen inflammatory responses. This suggests a therapeutic potential for this compound in inflammatory conditions where TNF-α and ICAM-1 play a significant role. The exact mechanism of this inhibition is an active area of research.

Conclusion and Future Directions

The enzymatic production of this compound from starch is a well-established process with the potential for high yields and purity. This technical guide provides a foundation for researchers to produce and purify this compound for further investigation. The biological activities of this compound, particularly its prebiotic and potential anti-inflammatory effects, make it a promising candidate for applications in drug development, functional foods, and as a research tool to probe carbohydrate-protein interactions and cellular signaling. Future research should focus on elucidating the precise molecular mechanisms underlying the immunomodulatory effects of this compound and exploring its therapeutic efficacy in preclinical models of inflammatory diseases.

References

Maltotetraose: A Comprehensive Technical Guide on its Discovery, Production, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltotetraose, a linear oligosaccharide composed of four α-1,4 linked glucose units, has garnered significant interest in various scientific and industrial fields. This technical guide provides an in-depth exploration of the discovery and history of this compound, detailed experimental protocols for its enzymatic production and purification, and a thorough examination of its role in biological signaling pathways. Quantitative data are presented in structured tables for clarity, and key molecular and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this versatile tetrasaccharide.

Discovery and History

The discovery of this compound is intrinsically linked to the broader history of carbohydrate chemistry and the scientific exploration of starch hydrolysis. Unlike many singular molecular discoveries, this compound was gradually identified and characterized as a member of the maltooligosaccharide family.

The foundational work on carbohydrate structure and synthesis by Nobel laureate Emil Fischer at the turn of the 20th century laid the groundwork for understanding complex sugars. Later, the research of Luis F. Leloir , who was awarded the Nobel Prize in Chemistry in 1970 for his discovery of sugar nucleotides and their role in carbohydrate biosynthesis, further illuminated the metabolic pathways involving oligosaccharides[1].

It was in the latter half of the 20th century, particularly with the rise of enzymology and advanced analytical techniques, that specific maltooligosaccharides like this compound could be isolated and studied in detail. Research in Japan, starting around the 1970s, significantly propelled the investigation of oligosaccharides for their functional properties in food and health[2]. The development of microbial enzyme technology, especially the characterization of amylases with specific product profiles, was a critical step in the targeted production of this compound[3].

Physicochemical Properties of this compound

This compound is a non-reducing sugar under non-hydrolytic conditions and exhibits properties that make it useful in various applications, from a substrate in enzyme assays to a functional food ingredient.

PropertyValue
Molecular Formula C₂₄H₄₂O₂₁
Molecular Weight 666.58 g/mol
CAS Number 34612-38-9
Appearance White solid/powder
Structure Four D-glucose units linked by α-1,4 glycosidic bonds
Synonyms Amylotetraose, α-1,4-Tetraglucose

Experimental Protocols

Enzymatic Production of this compound using Pseudomonas stutzeri

The enzymatic production of this compound with high purity can be achieved using this compound-forming amylase from Pseudomonas stutzeri.

Objective: To produce this compound from starch via enzymatic hydrolysis.

Materials:

  • Pseudomonas stutzeri strain capable of producing this compound-forming amylase

  • Culture Medium:

    • Potato Starch: 10 g/L

    • Yeast Extract: 5 g/L

    • (NH₄)₂SO₄: 1 g/L

    • MgSO₄·7H₂O: 0.1 g/L

    • K₂HPO₄: 1.4 g/L

    • KH₂PO₄: 0.7 g/L

    • NaCl: 0.5 g/L

  • Starch solution (1% w/v) in Tris-HCl buffer (100 mM, pH 8.0)

  • Spectrophotometer

  • Incubator shaker

  • Centrifuge

  • Water bath

Protocol:

  • Inoculum Preparation: Prepare a seed culture of P. stutzeri in the specified culture medium and incubate at 30°C with agitation (200 rpm) for 24 hours[4].

  • Enzyme Production: Inoculate the production medium with the seed culture. The optimal conditions for α-amylase production are an initial pH of 8.0, a temperature of 30°C, and continuous agitation at 200 rpm for 24 hours[4].

  • Crude Enzyme Extraction: After incubation, centrifuge the culture at 13,000 x g for 15 minutes to pellet the cells. The supernatant contains the crude this compound-forming amylase[5].

  • Enzymatic Hydrolysis of Starch:

    • Prepare a 1% (w/v) soluble starch solution in 100 mM Tris-HCl buffer (pH 8.0).

    • Add the crude enzyme supernatant to the starch solution.

    • Incubate the reaction mixture at the optimal temperature for the enzyme's activity, which is 60°C[4][5].

    • Monitor the reaction over time by taking aliquots and analyzing the product formation.

  • Reaction Termination and Analysis: Stop the enzymatic reaction by boiling the aliquots for 10 minutes. The resulting solution will contain a high concentration of this compound.

Enzymatic_Production_Workflow cluster_culture Bacterial Culture cluster_enzyme Enzyme Extraction cluster_hydrolysis Starch Hydrolysis cluster_product Product Inoculum P. stutzeri Inoculum Culture Culture in Production Medium (24h, 30°C, 200 rpm, pH 8.0) Inoculum->Culture Centrifugation Centrifugation (13,000 x g, 15 min) Culture->Centrifugation Supernatant Crude Enzyme Supernatant Centrifugation->Supernatant Incubation Incubation with Enzyme (60°C, pH 8.0) Supernatant->Incubation Starch 1% Starch Solution Starch->Incubation Maltotetraose_Solution This compound-rich Solution Incubation->Maltotetraose_Solution

Enzymatic Production of this compound Workflow.
Purification of this compound by High-Performance Liquid Chromatography (HPLC)

Objective: To purify this compound from the enzymatic hydrolysis mixture.

Materials:

  • HPLC system with a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD)

  • Amino-propyl or amide-based HPLC column (e.g., Shodex Asahipak NH2P-50 series)

  • Mobile Phase: Acetonitrile (B52724) and deionized water

  • This compound standard

  • 0.2 µm syringe filters

Protocol:

  • Sample Preparation: Filter the this compound-rich solution through a 0.2 µm syringe filter to remove any particulate matter.

  • HPLC System Setup:

    • Equilibrate the amino-propyl or amide-based column with the initial mobile phase composition (e.g., 75:25 acetonitrile:water, v/v) until a stable baseline is achieved[6].

    • The flow rate is typically set to 1.0 mL/min[7].

    • The column temperature can be maintained at room temperature or slightly elevated (e.g., 30-40°C) to improve resolution.

  • Injection and Elution:

    • Inject the filtered sample onto the column.

    • Elute the sample using an isocratic or gradient mobile phase. A common mobile phase is a mixture of acetonitrile and water. For maltooligosaccharides, a higher concentration of acetonitrile results in longer retention times[8]. A gradient elution with a decreasing concentration of acetonitrile can be used to separate oligosaccharides of different degrees of polymerization.

  • Detection: Detect the eluting compounds using an RI or ELSD detector, which are suitable for non-chromophoric analytes like sugars[7][9].

  • Fraction Collection: Collect the fractions corresponding to the retention time of the this compound standard.

  • Purity Analysis: Re-inject the collected fractions into the HPLC system to confirm the purity of the isolated this compound.

Role in Biological Signaling: The E. coli Maltose (B56501) Regulon

In Escherichia coli, the uptake and metabolism of maltose and maltodextrins are controlled by the mal regulon. The transcriptional activator of this system is the MalT (B15192052) protein. It is important to note that the primary inducer of the MalT protein is maltotriose (B133400) , not this compound. However, the study of this pathway is crucial for understanding the cellular response to maltooligosaccharides.

The activation of MalT is a multi-step process involving conformational changes induced by the binding of both maltotriose and ATP[1][10][11].

  • Inactive State: In the absence of an inducer, the MalT protein exists in an inactive, monomeric state, often bound to ADP[11][12]. Its activity is also negatively regulated by the proteins MalK (the ATPase component of the maltodextrin (B1146171) transporter) and MalY, which stabilize the inactive conformation[13][14][15][16].

  • Activation: The binding of maltotriose to the sensor domain of MalT triggers a conformational change[1][17][18]. This initial change facilitates the exchange of ADP for ATP at the nucleotide-binding domain[19].

  • Oligomerization and DNA Binding: The binding of both maltotriose and ATP induces a significant conformational shift, leading to the oligomerization of MalT monomers[1][11]. This oligomeric form of MalT is then competent to bind to specific DNA sequences, known as MalT boxes, located in the promoters of the mal genes[10]. This binding activates the transcription of genes required for the transport and metabolism of maltodextrins.

MalT_Signaling_Pathway cluster_inactive Inactive State cluster_activation Activation cluster_active Active State MalT_inactive MalT (Inactive Monomer) + ADP Conformational_Change Conformational Change MalT_inactive->Conformational_Change MalK MalK MalK->MalT_inactive Inhibition MalY MalY MalY->MalT_inactive Inhibition Maltotriose Maltotriose (Inducer) Maltotriose->Conformational_Change ATP ATP ADP_ATP_Exchange ADP -> ATP Exchange ATP->ADP_ATP_Exchange Conformational_Change->ADP_ATP_Exchange MalT_active_monomer MalT (Active Monomer) + ATP + Maltotriose ADP_ATP_Exchange->MalT_active_monomer Oligomerization Oligomerization MalT_active_monomer->Oligomerization MalT_oligomer MalT Oligomer (Active) Oligomerization->MalT_oligomer DNA_Binding Binding to MalT Box in Promoter MalT_oligomer->DNA_Binding Transcription Transcription of mal genes DNA_Binding->Transcription

MalT Signaling Pathway in E. coli.

Conclusion

This compound, a key member of the maltooligosaccharide family, holds a significant place in both fundamental research and industrial applications. While its discovery was an incremental process built upon the foundations of carbohydrate chemistry, modern enzymatic and analytical methods have enabled its specific production and detailed characterization. The understanding of its role, and that of its close relative maltotriose, in complex biological regulatory networks such as the E. coli maltose regulon, provides valuable insights into microbial metabolism and gene regulation. The protocols and data presented in this guide offer a comprehensive resource for researchers and professionals working with or interested in the multifaceted nature of this compound.

References

An In-depth Technical Guide on the Natural Sources and Occurrence of Maltotetraose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltotetraose, a linear oligosaccharide composed of four α-1,4 linked glucose units, is a molecule of significant interest in the food, pharmaceutical, and biotechnology sectors.[1][2] While it can be produced synthetically, its natural occurrence is widespread, primarily as an intermediate product of starch and glycogen (B147801) metabolism in various organisms. This guide provides a comprehensive overview of the natural sources of this compound, detailing its presence in microbial, plant, and animal systems. We delve into the enzymatic processes responsible for its generation, summarize quantitative data on its occurrence, and provide detailed experimental protocols for its extraction, purification, and analysis. Furthermore, this document illustrates the key metabolic pathways involving this compound and outlines common experimental workflows using Graphviz diagrams, offering a valuable resource for researchers and professionals in related fields.

Introduction

This compound (G4) is a maltooligosaccharide with unique physicochemical and biological properties.[1] It is less sweet than sucrose, highly soluble in water, and possesses high moisture retention capabilities.[1][3] These characteristics make it a desirable ingredient in the food industry to improve texture, prevent starch retrogradation, and act as a bulking agent without significantly increasing sweetness.[2][3] In the pharmaceutical and research sectors, this compound serves as a specific substrate for assaying α-amylase activity and is investigated for its potential prebiotic effects and other health benefits.[4][5]

Naturally, this compound is a transient product of starch and glycogen breakdown. It is found in various biological systems, from bacteria and fungi to plants and animals, including humans.[6][7] Its presence is intrinsically linked to the activity of amylolytic enzymes that hydrolyze the α-1,4 glycosidic bonds of these complex carbohydrates.

Natural Sources and Occurrence of this compound

The primary natural source of this compound is the enzymatic hydrolysis of starch. This process can be facilitated by endogenous enzymes within an organism or through microbial fermentation.

Microbial Sources

Numerous microorganisms produce amylases that can generate this compound from starch. Certain bacterial strains are particularly notable for producing enzymes that yield high concentrations of this compound.

  • Pseudomonas stutzeri : This bacterium is well-known for producing an exo-acting α-amylase that specifically hydrolyzes starch to yield this compound as the principal product.[8][9] Some studies have reported yields of up to 98% (w/w) from starch hydrolysis.[8]

  • Chloroflexus aurantiacus : This thermophilic bacterium produces a heat-stable amylase that forms both this compound and maltotriose (B133400) as the main products from soluble starch.[10]

  • Bacillus species : Various Bacillus species, such as B. stearothermophilus, are known to produce amylases that can generate this compound.[5]

Plant-Based Sources

This compound can be found in plant-derived materials, typically where starch hydrolysis occurs.

  • Starch Hydrolysates : The enzymatic conversion of starches from sources like corn, potato, and tapioca is a major route for producing this compound.[11][12] The composition of the resulting syrup, including the concentration of this compound, depends on the specific enzymes and reaction conditions used.[11]

  • Fermented Foods and Beverages : this compound and other maltooligosaccharides are naturally present in fermented products like beer, where they are produced during the malting and mashing process from the enzymatic breakdown of barley starch.[4][13] They contribute to the final body and foam stability of the beer.[4]

  • Other Plant Sources : Traces of this compound have been detected in various foods, including welsh onions, kale, and certain types of bread and lettuce.[7]

Animal and Human Metabolism

In animals and humans, this compound is an intermediate in the digestion of dietary starch and the metabolism of endogenous glycogen.[6][14] The enzyme alpha-amylase, present in saliva and pancreatic secretions, randomly cleaves α-1,4 glycosidic bonds in starch, producing a mixture of oligosaccharides, including maltotriose and this compound.[15] this compound is also a metabolite found in Escherichia coli.[6]

Quantitative Data on this compound Occurrence

The concentration of this compound varies significantly depending on the source and the methods of production or extraction. The following tables summarize available quantitative data.

SourceProductThis compound Yield/ConcentrationReference
Pseudomonas stutzeri AS22 Starch HydrolysateUp to 98% (w/w)[2][8]
Pseudomonas sp. IMD 353 Starch Hydrolysate67%[9]
Recombinant this compound Amylase (Pp-Mta∆CBM) in P. pastoris Maltodextrin (B1146171) Hydrolysate57.1%[1]
Recombinant this compound Amylase (Mta) in B. subtilis Maltodextrin Hydrolysate70.3%[1]
Commercial Beer BeerVaries (qualitatively identified)[13]

Experimental Protocols

Enzymatic Production of this compound from Starch

This protocol is a generalized method based on the principles of enzymatic starch hydrolysis.

Objective: To produce this compound from a starch source using a this compound-forming amylase.

Materials:

  • Soluble starch or maltodextrin[1]

  • This compound-forming amylase (e.g., from Pseudomonas stutzeri)[8]

  • Sodium phosphate (B84403) buffer (pH 6.0-8.0)[8][16]

  • Calcium chloride (CaCl₂) solution (if the enzyme is Ca²⁺-dependent)[8]

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Incubator or water bath with temperature control

  • Reaction vessel

Procedure:

  • Substrate Preparation: Prepare a solution of soluble starch or maltodextrin (e.g., 1-20% w/v) in the appropriate buffer.[1][8]

  • pH and Temperature Adjustment: Adjust the pH of the substrate solution to the optimal range for the enzyme (typically pH 6.0-8.0).[8][16] Equilibrate the solution to the optimal temperature of the enzyme (e.g., 45-60°C).[8][16]

  • Enzyme Addition: Add the this compound-forming amylase to the substrate solution. The enzyme concentration should be optimized for the desired reaction rate. If required, add Ca²⁺ to the reaction mixture.[8]

  • Incubation: Incubate the reaction mixture for a predetermined time (e.g., 1-24 hours) with gentle agitation.[1][8] The reaction time will influence the final product composition.

  • Reaction Termination: Stop the enzymatic reaction by heat inactivation (e.g., boiling for 10 minutes) or by rapid pH change.

  • Product Analysis: Analyze the composition of the hydrolysate using techniques like HPLC to determine the yield of this compound.

Extraction and Purification of this compound from a Fermented Source

This protocol outlines a method for isolating this compound from a complex mixture like brewer's wort.[17]

Objective: To extract and purify this compound from a fermentable source material.[17]

Materials:

  • Fermentable source material (e.g., brewer's wort)[17]

  • Yeast (e.g., Saccharomyces uvarum) to remove lower molecular weight sugars[17]

  • Centrifuge

  • Gel filtration chromatography column (e.g., Sephadex G-15)[17]

  • Charcoal-Celite column for further purification[17]

  • Fraction collector

Procedure:

  • Fermentation: Ferment the source material with a suitable yeast strain (e.g., Saccharomyces uvarum) to consume monosaccharides and disaccharides, leaving larger oligosaccharides like maltotriose and this compound.[17]

  • Yeast Separation: Remove the yeast cells from the fermented liquid by centrifugation.[17]

  • Gel Filtration Chromatography: Apply the supernatant to a gel filtration chromatography column to separate the oligosaccharides based on size.[17]

  • Fraction Collection: Collect fractions and analyze them for the presence of this compound using a suitable analytical method (e.g., TLC or HPLC).[17]

  • Pooling and Further Purification (Optional): Pool the fractions containing pure this compound. For higher purity, the pooled fractions can be further purified using charcoal column chromatography.[17]

HPLC Analysis of this compound

This is a general protocol for the quantification of this compound.

Objective: To separate and quantify this compound in a sample.

Materials:

  • HPLC system with a suitable detector (e.g., Refractive Index (RI), Evaporative Light Scattering Detector (ELSD), or Pulsed Amperometric Detector (PAD))[13][18][19]

  • Mobile phase: Acetonitrile and water mixture (e.g., 65:35 v/v)[18][19]

  • This compound standard of high purity[21]

  • Sample for analysis, appropriately diluted and filtered

Procedure:

  • System Preparation: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Standard Curve: Prepare a series of this compound standards of known concentrations. Inject each standard and record the peak area to generate a standard curve.

  • Sample Injection: Inject the filtered sample into the HPLC system.

  • Chromatographic Separation: Elute the sample through the column using the acetonitrile/water mobile phase.[19]

  • Detection and Quantification: Detect the eluting compounds. Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound in the sample by comparing its peak area to the standard curve.

Signaling Pathways and Experimental Workflows

Starch Degradation to this compound

The enzymatic breakdown of starch is the primary natural pathway for this compound formation. This process involves several key enzymes.

Starch_Degradation Starch Starch Amylodextrin Amylodextrin Starch->Amylodextrin α-Amylase (Endo-acting) Maltooligosaccharides Maltooligosaccharides (G3, G4, G5, etc.) Amylodextrin->Maltooligosaccharides α-Amylase This compound This compound (G4) Maltooligosaccharides->this compound This compound-forming Amylase (Exo-acting)

Caption: Enzymatic pathway of starch degradation to this compound.

General Workflow for this compound Production and Analysis

The following diagram illustrates a typical workflow from a natural source to a purified and analyzed product.

Maltotetraose_Workflow cluster_production Production cluster_purification Purification cluster_analysis Analysis Source Natural Source (e.g., Starch Slurry) Enzymatic_Hydrolysis Enzymatic Hydrolysis Source->Enzymatic_Hydrolysis Fermentation Fermentation (Optional, for complex media) Enzymatic_Hydrolysis->Fermentation Chromatography Chromatography (Gel Filtration, etc.) Enzymatic_Hydrolysis->Chromatography Direct Purification Fermentation->Chromatography HPLC HPLC Analysis Chromatography->HPLC Quantification Quantification HPLC->Quantification

Caption: General experimental workflow for this compound production and analysis.

Conclusion

This compound, while commercially produced, has its origins in the natural metabolic pathways of carbohydrates. Its primary natural sources are microbial and plant-based starch hydrolysates, with specific enzymes from microorganisms like Pseudomonas stutzeri being particularly efficient in its production. Understanding these natural sources and the biochemical pathways involved is crucial for optimizing its production for various applications in the food and pharmaceutical industries. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and professionals working with this versatile oligosaccharide.

References

The Role of Maltotetraose in Carbohydrate Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltotetraose, a linear oligosaccharide composed of four α-1,4-linked glucose units, serves as a key intermediate in the digestion of complex carbohydrates. Its efficient breakdown and subsequent absorption are critical steps in overall glucose homeostasis. This technical guide provides an in-depth analysis of the metabolic pathways involving this compound, focusing on the enzymatic hydrolysis at the intestinal brush border, the kinetic properties of the involved enzymes, and the subsequent transport of glucose into enterocytes. Detailed experimental protocols for assessing enzyme activity and cellular transport are provided, alongside visualizations of key metabolic and experimental workflows. Understanding these mechanisms is crucial for research into metabolic disorders and the development of therapeutic agents targeting carbohydrate metabolism.

Introduction to this compound

This compound (G4) is a maltooligosaccharide that is an intermediate product of starch digestion by amylases.[1][2] As a component of dietary carbohydrates, its metabolic fate is primarily determined by enzymatic activity in the small intestine. The complete hydrolysis of this compound into glucose is essential for its absorption and subsequent entry into systemic circulation and cellular metabolic pathways such as glycolysis.

Digestion and Absorption in the Small Intestine

The breakdown of this compound occurs at the brush border of intestinal enterocytes, catalyzed by α-glucosidases. The primary enzymes responsible for its hydrolysis are maltase-glucoamylase (MGAM) and, to a lesser extent, sucrase-isomaltase (SI).[3]

  • Maltase-glucoamylase (MGAM): This enzyme exhibits exoglucosidase activity, sequentially cleaving glucose units from the non-reducing end of linear oligosaccharides like this compound.[3] It first hydrolyzes this compound into maltotriose (B133400) and glucose, and subsequently breaks down maltotriose into maltose (B56501) and glucose.

  • Sucrase-isomaltase (SI): While SI can also hydrolyze this compound, MGAM is significantly more active against this substrate.[3]

The final product of this enzymatic cascade is D-glucose, which is then transported into the enterocytes. This transport is primarily mediated by the sodium-dependent glucose cotransporter 1 (SGLT1), which moves glucose against its concentration gradient by coupling its transport with the electrochemical gradient of sodium ions.[2]

Metabolic Pathway of this compound Digestion and Absorption

The following diagram illustrates the sequential breakdown of this compound and the transport of its resulting glucose molecules into an intestinal enterocyte.

Maltotetraose_Metabolism Digestion and Absorption of this compound cluster_lumen Intestinal Lumen cluster_brush_border Brush Border Membrane cluster_enterocyte Enterocyte Cytoplasm This compound This compound (G4) Maltotriose Maltotriose (G3) This compound->Maltotriose + Glucose MGAM Maltase-Glucoamylase (MGAM) This compound->MGAM Maltose Maltose (G2) Maltotriose->Maltose + Glucose Maltotriose->MGAM Glucose_Lumen Glucose Maltose->Glucose_Lumen + Glucose Maltose->MGAM SGLT1 SGLT1 Transporter Glucose_Lumen->SGLT1 Na+ co-transport Glucose_Intra Glucose SGLT1->Glucose_Intra

Caption: Enzymatic breakdown of this compound in the intestinal lumen.

Quantitative Analysis of this compound Hydrolysis

Enzyme/OrganismSubstrateApparent Km (mM)Apparent Vmax (U/mg)Notes
Thermococcus litoralis 4-α-glucanotransferaseMaltotriose-26Activity measured by glucose release.[6]
Thermococcus litoralis 4-α-glucanotransferaseMaltose-13Activity measured by glucose release.[6]
Saccharomyces cerevisiae α-glucosidaseMaltose4.5 ± 0.41.8 ± 0.1For comparison of a related substrate.
Saccharomyces cerevisiae α-glucosidaseMaltotriose10.2 ± 0.92.1 ± 0.1For comparison of a related substrate.

Note: Data for Saccharomyces cerevisiae is illustrative for α-glucosidase activity and not directly from human intestinal enzymes. Further research is required for precise human enzyme kinetics.

Detailed Experimental Protocols

Protocol for α-Glucosidase (Maltase-Glucoamylase) Activity Assay

This protocol outlines a method for determining the kinetic parameters of this compound hydrolysis by a purified α-glucosidase, such as MGAM.

Objective: To measure the rate of glucose production from this compound to determine Km and Vmax.

Materials:

  • Purified human maltase-glucoamylase (or a suitable homolog).

  • This compound solutions of varying concentrations (e.g., 0.1 mM to 20 mM) in assay buffer.

  • Assay Buffer: 50 mM sodium phosphate (B84403) buffer, pH 6.8.

  • Glucose Oxidase/Peroxidase (GOPOD) reagent for glucose quantification.

  • Microplate reader.

  • Incubator set to 37°C.

Procedure:

  • Enzyme Preparation: Dilute the purified enzyme in cold assay buffer to a working concentration.

  • Reaction Setup: In a 96-well microplate, add 50 µL of each this compound concentration to triplicate wells.

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate Reaction: Add 50 µL of the diluted enzyme solution to each well to start the reaction. Mix gently.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 10, 20, 30 minutes) where the reaction is linear.

  • Stop Reaction: Terminate the reaction by adding 100 µL of a stop solution (e.g., 100 mM sodium carbonate).

  • Glucose Quantification: Add 150 µL of GOPOD reagent to each well. Incubate at 37°C for 20 minutes.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known glucose concentrations.

    • Calculate the rate of glucose production (V0) for each this compound concentration.

    • Plot V0 versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.[7]

Experimental Workflow for Enzyme Kinetics

The following diagram outlines the workflow for the enzyme kinetic assay described above.

Enzyme_Kinetics_Workflow Workflow for Determining Enzyme Kinetic Parameters cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare this compound Substrate Dilutions C Add Substrate to Microplate Wells A->C B Dilute Purified Enzyme in Assay Buffer E Initiate Reaction with Enzyme B->E D Pre-incubate at 37°C C->D D->E F Incubate for Fixed Time E->F G Stop Reaction F->G H Quantify Glucose (GOPOD Assay) G->H I Measure Absorbance (510 nm) H->I J Calculate Initial Velocity (V₀) I->J K Plot V₀ vs. [Substrate] J->K L Determine Km and Vmax (Michaelis-Menten Plot) K->L

Caption: Step-by-step workflow for an enzyme kinetics experiment.

Metabolic Fate and Signaling Roles

Following absorption, glucose derived from this compound enters the portal circulation and is transported to the liver and peripheral tissues. This influx of glucose triggers a cascade of metabolic and signaling events:

  • Insulin (B600854) Secretion: The rise in blood glucose stimulates insulin secretion from pancreatic β-cells.[8] Insulin, in turn, promotes glucose uptake in muscle and adipose tissue by stimulating the translocation of GLUT4 transporters to the cell surface.[9]

  • Glycolysis and Glycogen Synthesis: In hepatocytes and muscle cells, glucose is phosphorylated to glucose-6-phosphate, trapping it within the cell. It can then enter the glycolytic pathway to generate ATP or be stored as glycogen.

  • Signaling Pathways: The metabolic flux resulting from glucose availability can influence various signaling pathways. For example, in yeast, high rates of glucose transport can trigger the inactivation of transporters for other sugars, like maltose permease, ensuring preferential utilization of glucose.[10] In mammals, chronic high glucose and lipid levels can lead to insulin resistance by impairing insulin signaling pathways in muscle and liver.[11]

Downstream Effects of this compound Metabolism

This diagram illustrates the logical relationship between this compound digestion and its systemic metabolic effects.

Downstream_Effects Systemic Metabolic Effects of this compound Absorption A Dietary this compound B Intestinal Hydrolysis (MGAM/SI) A->B C Glucose Absorption (SGLT1) B->C D Increased Blood Glucose C->D E Insulin Secretion (Pancreatic β-cells) D->E F Increased Cellular Glucose Uptake (GLUT4 Translocation) E->F G Increased Glycogen Synthesis F->G H Increased Glycolysis F->H I Metabolic Homeostasis G->I Regulates H->I Regulates

Caption: Logical flow from this compound digestion to metabolic regulation.

Conclusion and Future Directions

This compound is a pivotal substrate in the final stages of carbohydrate digestion. Its efficient hydrolysis by brush border enzymes, particularly maltase-glucoamylase, is a rate-limiting step for glucose absorption. The study of the kinetics of these enzymes and the subsequent cellular transport and signaling events is fundamental to our understanding of nutrient assimilation and metabolic control.

For drug development professionals, the enzymes involved in this compound digestion represent potential targets for managing metabolic diseases. Inhibitors of α-glucosidases, for example, can slow the rate of glucose release and absorption, thereby blunting postprandial glycemic excursions. Further research into the specific kinetic properties of human MGAM and SI with this compound and the regulatory mechanisms governing their expression and activity will provide a more complete picture of carbohydrate metabolism and open new avenues for therapeutic intervention.

References

An In-depth Technical Guide to the Glycosidic Bonds of Maltotetraose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and conformational properties of the α-1,4-glycosidic bonds in maltotetraose. As a linear oligosaccharide composed of four D-glucose units, this compound serves as a crucial model for understanding the biochemistry of starch, the mechanism of amylolytic enzymes, and the development of carbohydrate-based therapeutics. The precise nature of its glycosidic linkages dictates its three-dimensional structure, enzymatic susceptibility, and overall biological function.

Structural Overview of this compound

This compound is a homooligosaccharide with the chemical formula C₂₄H₄₂O₂₁.[1] It consists of four D-glucopyranose units sequentially linked by α-1,4-glycosidic bonds.[2][3] This specific linkage connects the anomeric carbon (C1) of one glucose residue to the hydroxyl group on the fourth carbon (C4) of the adjacent residue.[4] The "α" designation signifies that the bond originates from the anomeric carbon in an axial orientation, below the plane of the glucose ring.[5] The glucose unit at one end of the chain possesses a free anomeric carbon, making this compound a reducing sugar.[6][7]

Quantitative Analysis of Glycosidic Bond Conformation

The three-dimensional structure of this compound is largely defined by the rotational freedom around its glycosidic bonds. This conformation is described by two principal torsion angles (dihedral angles), phi (φ) and psi (ψ), which dictate the relative orientation of the linked glucose units.[1][8]

  • φ (phi): O5'—C1'—O4—C4

  • ψ (psi): C1'—O4—C4—C5

While extensive experimental data for isolated this compound is limited, values derived from molecular dynamics (MD) simulations and experimental studies on maltose (B56501) and other α-1,4-linked maltooligosaccharides provide a reliable reference for the expected conformational space.[9]

ParameterTorsion Angle DefinitionTypical Value Range (degrees)Notes
Phi (φ) O5'—C1'—O4—C480° to 120°Represents rotation around the C1'-O4 bond.
Psi (ψ) C1'—O4—C4—C5-130° to -100°Represents rotation around the O4-C4 bond.

Note: These values represent the most stable, low-energy conformations. The flexibility of the glycosidic linkage allows for a range of conformations, particularly in solution.[10]

Experimental Protocols for Glycosidic Bond Characterization

A multi-faceted experimental approach is required to fully characterize the glycosidic bonds of this compound, from primary structure confirmation to detailed conformational analysis in solution and solid states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a premier non-destructive technique for determining the three-dimensional structure and dynamics of oligosaccharides in solution.

Objective: To confirm the α-1,4 linkages and determine the solution conformation through the assignment of all proton and carbon signals and measurement of through-space interactions.

Methodology:

  • Sample Preparation: Dissolve a purified sample of this compound (typically 1-10 mg) in a suitable solvent, commonly deuterium (B1214612) oxide (D₂O) or a supercooled H₂O/D₂O mixture to observe hydroxyl protons.[11]

  • 1D ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum to obtain an initial overview of the proton signals. Anomeric protons (H1) typically resonate in a distinct downfield region (around 5.4 ppm for α-linkages).[7]

  • 2D Homonuclear Correlation Spectroscopy (COSY & TOCSY):

    • Perform a COSY experiment to identify scalar-coupled protons within each glucose residue (e.g., H1 is coupled to H2).

    • Perform a TOCSY experiment with varying mixing times to establish the complete spin system for each glucose residue, correlating all protons from H1 to H6.[11]

  • 2D Heteronuclear Correlation Spectroscopy (HSQC):

    • Run an HSQC experiment to correlate each proton with its directly attached carbon atom, enabling the assignment of the ¹³C spectrum.[5]

  • 2D Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY):

    • Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons.

    • A key cross-peak between the anomeric proton (H1') of one residue and the H4 proton of the adjacent residue provides direct evidence of a 1,4-glycosidic linkage.

    • The intensities of inter-residue NOEs are used to calculate distances, which serve as constraints for building a 3D structural model.

  • Data Analysis: Integrate the data from all experiments to achieve complete resonance assignment and determine the phi (φ) and psi (ψ) torsion angles that best fit the experimental NOE constraints.

Mass Spectrometry (MS)

MS is a powerful tool for confirming the molecular weight, sequence, and linkage positions of oligosaccharides.

Objective: To verify the tetrameric structure of this compound and confirm the 1,4-linkage pattern through fragmentation analysis.

Methodology:

  • Permethylation: Chemically methylate the free hydroxyl groups of the this compound sample. This derivatization enhances ionization efficiency and directs fragmentation to the glycosidic bonds.[12]

  • Liquid Chromatography (LC) Separation: Introduce the permethylated sample into an LC system, often using a reversed-phase C18 column, to separate it from impurities.[13]

  • Ionization: Ionize the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[14]

  • MS¹ Analysis: In the first stage of mass analysis, determine the mass-to-charge ratio (m/z) of the parent ion to confirm the molecular weight corresponding to a permethylated glucose tetramer.

  • Tandem MS (MS/MS) Analysis:

    • Isolate the parent ion and subject it to Collision-Induced Dissociation (CID) or other fragmentation methods.[15]

    • The high-energy collisions cause the molecule to break, primarily at the glycosidic bonds.

    • Analyze the resulting fragment ions (product ions). The mass difference between major fragment ions will correspond to a single permethylated glucose residue.

    • The presence of specific cross-ring cleavage fragments can further confirm the 1,4 linkage position, distinguishing it from other possibilities (e.g., 1,6 or 1,3).[14]

  • Data Interpretation: Analyze the fragmentation pattern to reconstruct the sequence and linkage of the oligosaccharide, confirming the structure of this compound.

X-ray Crystallography

This technique provides the precise atomic coordinates of the molecule in its solid, crystalline state.

Objective: To determine the three-dimensional structure of this compound at atomic resolution, including precise bond lengths and angles of the glycosidic linkages.

Methodology:

  • Crystallization: Grow single, high-quality crystals of this compound from a supersaturated solution. This is often the most challenging step. While direct crystallization can be difficult, co-crystallization with a binding protein is a common alternative.[16][17]

  • X-ray Diffraction: Mount a single crystal on a goniometer and expose it to a focused beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots (reflections).[18]

  • Data Collection: Rotate the crystal and collect the diffraction patterns at hundreds of different orientations using an area detector. The intensity and position of each reflection are recorded.[18]

  • Structure Solution: Process the diffraction data. The phases of the reflections, which are lost during the experiment, are determined using computational methods (e.g., direct methods or molecular replacement if a homologous structure is known).

  • Model Building and Refinement: An initial electron density map is calculated from the intensities and phases. An atomic model of this compound is built into this map and computationally refined to best fit the experimental data, resulting in a final 3D structure.[19]

Enzymatic Hydrolysis Assay

The α-1,4-glycosidic bonds of this compound are substrates for α-amylases. Kinetic analysis of this enzymatic hydrolysis provides insights into the accessibility of the bonds and the enzyme's mechanism of action.

Objective: To measure the rate of α-amylase activity on this compound by quantifying the release of reducing sugars.

Methodology (Discontinuous Dinitrosalicylic Acid [DNS] Method):

  • Reagent Preparation:

    • Assay Buffer: Prepare a 20 mM sodium phosphate (B84403) buffer (pH 6.9) containing 6.7 mM NaCl.[20]

    • Substrate Solution: Prepare a 1.0% (w/v) solution of this compound in the assay buffer.

    • Enzyme Solution: Immediately before use, prepare a solution of α-amylase in cold ultrapure water to the desired concentration (e.g., 0.75-1.5 units/mL).[10]

    • DNS Color Reagent: Prepare a solution of 3,5-dinitrosalicylic acid and potassium sodium tartrate.[10]

    • Standard: Prepare a series of maltose standards of known concentrations (e.g., 0 to 2 mg/mL).

  • Standard Curve Generation:

    • Add 1.0 mL of each maltose standard to separate test tubes.

    • Add 1.0 mL of DNS reagent to each tube.

    • Heat the tubes in a boiling water bath for 5-15 minutes, then cool on ice.

    • Add 8.0 mL of distilled water to each tube and mix.

    • Measure the absorbance at 540 nm and plot absorbance versus maltose concentration.

  • Enzymatic Reaction:

    • Pipette 1.0 mL of the this compound substrate solution into test tubes and equilibrate at the desired reaction temperature (e.g., 20°C or 37°C).[20]

    • Initiate the reaction by adding 1.0 mL of the α-amylase solution.

    • Incubate for a precise period (e.g., 3-10 minutes).

    • Stop the reaction by adding 2.0 mL of the DNS reagent.

  • Quantification:

    • Heat the reaction tubes in a boiling water bath for 5-15 minutes, cool, and dilute as done for the standard curve.

    • Measure the absorbance at 540 nm.

  • Calculation: Use the standard curve to determine the amount of reducing sugar (maltose equivalents) produced. One unit of α-amylase activity is typically defined as the amount of enzyme that liberates 1.0 mg of maltose from the substrate in a given time under the specified conditions.[20]

Visualizations

Maltotetraose_Structure cluster_g1 cluster_g2 cluster_g3 cluster_g4 g1 CH₂OH C5---O---C1 C4---C3---C2 g2 CH₂OH C5---O---C1 C4---C3---C2 g1:c1->g2:c4 α(1→4) g3 CH₂OH C5---O---C1 C4---C3---C2 g2:c1->g3:c4 α(1→4) g4 CH₂OH C5---O---C1 C4---C3---C2 g3:c1->g4:c4 α(1→4)

Figure 1: Linear structure of this compound showing the α-1,4-glycosidic linkages.

Glycosidic_Bond_Analysis_Workflow cluster_sample Sample Preparation cluster_primary Primary Structure Confirmation cluster_3d 3D Structure & Conformation cluster_analysis Data Integration & Modeling Sample Purified this compound MS Mass Spectrometry (MS/MS) - Molecular Weight - Linkage Confirmation Sample->MS Enzyme Enzymatic Hydrolysis - Substrate Specificity Sample->Enzyme NMR NMR Spectroscopy - Solution Conformation - Torsion Angles (φ, ψ) Sample->NMR Xray X-ray Crystallography - Solid-State Structure - Precise Bond Geometry Sample->Xray Model Structural Model MS->Model Sequence Data Enzyme->Model Functional Data NMR->Model Conformational Data Xray->Model Geometric Data

Figure 2: Workflow for the characterization of glycosidic bonds in this compound.

Conclusion

The three α-1,4-glycosidic bonds in this compound are the defining structural feature of the molecule. Their specific α-anomeric configuration and 1,4-regiochemistry create a molecule with a propensity for a helical secondary structure, characteristic of amylose. A thorough understanding of the conformational dynamics and chemical properties of these bonds, achieved through the application of advanced analytical techniques such as NMR, mass spectrometry, and X-ray crystallography, is indispensable for professionals in carbohydrate research and drug development. This knowledge underpins efforts to design enzyme inhibitors, develop carbohydrate-based drug delivery systems, and engineer novel food ingredients.

References

Maltotetraose: A Fundamental Unit of Amylose in Enzymatic Hydrolysis and Structural Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Amylose (B160209), a linear polymer of α-D-glucose units linked by α(1→4) glycosidic bonds, is a major component of starch.[1][2] While the fundamental monomeric unit of amylose is glucose, the oligosaccharide maltotetraose—a chain of four α(1→4) linked glucose residues—emerges as a significant structural and functional unit, particularly in the context of enzymatic hydrolysis. This technical guide provides a comprehensive overview of this compound as it relates to amylose, detailing its quantitative characteristics, the experimental protocols for its production and analysis, and its metabolic significance.

Quantitative Data: Amylose and this compound

The physical and chemical properties of amylose and this compound are critical for their application in research and development. A summary of their key quantitative characteristics is presented below for comparative analysis.

PropertyAmyloseThis compound
Molecular Formula (C₆H₁₀O₅)nC₂₄H₄₂O₂₁
Molecular Weight ( g/mol ) Variable (typically 10⁵ - 10⁶)[3]666.58[1][4][5]
Degree of Polymerization (DP) 300 - 20,000[2]4
Fundamental Repeating Unit α-D-Glucoseα-D-Glucose
Glycosidic Linkage α(1→4)[1][2]α(1→4)
Glycosidic Bond Angles (φ, ψ) φ: 80° to 140°, ψ: -100° to -150°[6]Not explicitly defined, but similar to amylose

Experimental Protocols

Detailed methodologies are essential for the reproducible study of amylose and the production of this compound. This section outlines key experimental protocols.

Enzymatic Production of this compound from Amylose

This compound is primarily produced by the enzymatic hydrolysis of starch or amylose using this compound-forming amylases.

1. Enzyme and Substrate Preparation:

  • Enzyme: A this compound-forming α-amylase, such as the one from Pseudomonas stutzeri.[7][8]

  • Substrate: A 1% (w/v) solution of soluble potato starch or amylose is prepared in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).[7]

2. Enzymatic Hydrolysis:

  • The crude or purified enzyme is added to the starch solution.

  • The reaction mixture is incubated at the optimal temperature and pH for the enzyme (e.g., 60°C and pH 8.0 for P. stutzeri amylase).[7]

  • Aliquots are withdrawn at various time intervals to monitor the progress of the reaction.

3. Reaction Termination and Product Analysis:

  • The reaction is stopped by boiling the aliquots for 10 minutes.[7]

  • The products of hydrolysis are analyzed by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

4. Purification of this compound:

  • The hydrolysate is first cleared of lower molecular weight sugars (glucose, maltose, maltotriose) by fermentation with Saccharomyces uvarum, which consumes these simpler sugars but not this compound.[9]

  • The remaining solution is then subjected to gel filtration chromatography using a resin like Sephadex G-15.[9]

  • For higher purity, fractions containing this compound can be further purified by charcoal column chromatography.[9] An alternative method involves the use of a simulated moving bed with a potassium type K310 ion exchange resin.[10]

Structural Analysis Techniques

The structural characterization of amylose and its oligosaccharides is crucial for understanding their properties and function.

1. Size-Exclusion Chromatography (SEC):

  • Objective: To determine the molecular weight distribution of amylose and its hydrolysis products.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a size-exclusion column (e.g., Waters ACQUITY APC with XT-450 Å, XT-125 Å, and XT-45 Å columns in series) and a refractive index (RI) detector.[3]

  • Mobile Phase: Dimethyl sulfoxide (B87167) (DMSO) with LiBr is a common solvent system for dissolving starch completely.[11]

  • Procedure:

    • Dissolve the starch or amylose sample in the mobile phase.[11]

    • Filter the sample to remove any particulate matter.[12]

    • Inject the sample into the SEC system.

    • Elute the sample with the mobile phase at a constant flow rate (e.g., 0.3 mL/min) and column temperature (e.g., 90°C).[3]

    • Use pullulan standards of known molecular weights to create a calibration curve for determining the molecular weight of the sample components.[13]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To elucidate the detailed chemical structure, including glycosidic linkages and branching.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., Varian 400 MHz).[14]

  • Sample Preparation: Dissolve the amylose or this compound sample in a suitable deuterated solvent, such as dimethylsulfoxide-d6 (DMSO-d6).[15]

  • ¹H and ¹³C NMR:

    • Acquire one-dimensional ¹H and ¹³C NMR spectra to identify the primary chemical shifts of the glucose units.

    • Perform two-dimensional correlation spectroscopy (COSY) for ¹H-¹H correlations and heteronuclear single quantum coherence (HSQC) for ¹H-¹³C correlations to assign specific protons and carbons and to confirm linkage positions.[15][16]

    • For solid-state NMR of amylose, use techniques like cross-polarization magic-angle spinning (CP/MAS) to obtain high-resolution ¹³C spectra.[14]

3. X-ray Crystallography:

  • Objective: To determine the three-dimensional atomic structure of crystalline amylose or its complexes.

  • Procedure:

    • Crystallization: Grow single crystals of amylose or its oligosaccharides. This can be challenging for a large polymer like amylose, so studies often use shorter, defined-length fragments or complexes with other molecules.[17]

    • Data Collection: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.[18]

    • Structure Determination: The diffraction data is used to calculate an electron density map, from which the atomic positions can be determined and a 3D model of the molecule can be built and refined.[14]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key processes involved in the production and metabolism of this compound derived from amylose.

experimental_workflow Experimental Workflow for this compound Production and Analysis cluster_production Production cluster_purification Purification cluster_analysis Structural Analysis Amylose Amylose Solution (Substrate) Hydrolysis Enzymatic Hydrolysis Amylose->Hydrolysis Enzyme This compound-forming Amylase Enzyme->Hydrolysis Hydrolysate Crude Hydrolysate (this compound + other sugars) Hydrolysis->Hydrolysate Fermentation Yeast Fermentation (Remove smaller sugars) Hydrolysate->Fermentation Chromatography Gel Filtration / Simulated Moving Bed Chromatography Fermentation->Chromatography Pure_this compound Purified this compound Chromatography->Pure_this compound SEC Size-Exclusion Chromatography (SEC) Pure_this compound->SEC NMR NMR Spectroscopy (1H, 13C, 2D) Pure_this compound->NMR Xray X-ray Crystallography Pure_this compound->Xray

Workflow for this compound production and analysis.

metabolic_pathway Metabolic Pathway of this compound This compound This compound Maltotriose (B133400) Maltotriose This compound->Maltotriose Maltose Maltose Maltotriose->Maltose Transport Cellular Uptake (Transporters) Maltotriose->Transport Glucose Glucose Maltose->Glucose Maltose->Transport Glucose->Transport Glycolysis Glycolysis Glucose->Glycolysis Hydrolysis Hydrolysis (α-glucosidases) Transport->Hydrolysis Hydrolysis->Glucose Energy Energy (ATP) Glycolysis->Energy

Metabolic pathway of this compound.

Conclusion

While glucose is the undeniable monomer of amylose, this compound stands out as a critical repeating unit in the context of specific enzymatic processes and as a valuable tool for studying the structure and metabolism of starch. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers in the fields of biochemistry, food science, and drug development to further explore the roles of amylose and this compound. The continued investigation into the enzymatic modification of starch and the metabolic fate of its oligosaccharide products holds significant promise for the development of novel functional foods and therapeutic agents.

References

Maltotetraose in Basic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltotetraose, a linear oligosaccharide composed of four α-1,4 linked glucose units, serves as a valuable tool in a multitude of basic research applications. Its well-defined chemical structure and biological activity make it an ideal substrate for enzymatic studies, a specific carbon source for microbial metabolism research, and a component in the development of novel biotechnologies. This in-depth technical guide explores the core applications of this compound, providing quantitative data, detailed experimental protocols, and visual representations of key processes to facilitate its use in the laboratory.

Enzymology: A Substrate for Amylolytic Enzymes

This compound is a preferred substrate for the characterization of various amylolytic enzymes, including α-amylase, β-amylase, and glucoamylase. Its defined structure allows for precise kinetic studies and investigation of enzyme specificity.[1][2][3]

Quantitative Data: Kinetic Parameters of Amylases with this compound

The following table summarizes the kinetic parameters of various amylases with this compound as a substrate. These values are crucial for comparative studies and for understanding the catalytic efficiency of these enzymes.

Enzyme SourceEnzyme TypeK_m (mM)k_cat (s⁻¹)k_cat / K_m (s⁻¹mM⁻¹)Reference
Bacillus subtilisα-Amylase2.68 (for starch)--[4]
Bacillus licheniformisα-Amylase8.3 (for starch)2778 U/mg-[5]
Lactobacillus fermentumα-Amylase0.81.5 x 10³1.875 x 10³[6]
Bacillus sphaericusα-Amylase0.97 mg/mL263 µmol/mg/min-[7]

Note: Direct kinetic data for this compound is not always available in literature; some values are for general starch substrates which include this compound units. The data for Lactobacillus fermentum provides a specific example with a maltooligosaccharide.

Experimental Protocol: α-Amylase Activity Assay using this compound

This protocol describes a discontinuous colorimetric method to determine α-amylase activity using this compound as a substrate. The assay measures the release of reducing sugars using the dinitrosalicylic acid (DNS) method.[8][9][10][11][12]

Materials:

  • α-Amylase solution

  • This compound solution (substrate)

  • 20 mM Sodium phosphate (B84403) buffer (pH 6.9) containing 6.7 mM NaCl

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Maltose (B56501) standard solutions (for calibration curve)

  • Spectrophotometer

  • Water bath

Procedure:

  • Preparation of Reagents:

    • Prepare a 1% (w/v) this compound solution in 20 mM sodium phosphate buffer.

    • Prepare DNS reagent by dissolving 1g of 3,5-dinitrosalicylic acid, 30g of sodium potassium tartrate, and 20ml of 2N NaOH in 80ml of distilled water, then bringing the final volume to 100ml.

    • Prepare a series of maltose standard solutions ranging from 0.1 to 1.0 mg/mL in the phosphate buffer.

  • Enzyme Reaction:

    • Pipette 0.5 mL of the 1% this compound solution into a series of test tubes.

    • Equilibrate the tubes to the desired reaction temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 0.5 mL of the α-amylase solution (appropriately diluted) to each tube and start a timer.

    • Incubate the reaction for a precise period (e.g., 10 minutes).

    • Stop the reaction by adding 1.0 mL of DNS reagent to each tube.

  • Color Development and Measurement:

    • Heat the tubes in a boiling water bath for 10 minutes.

    • Cool the tubes to room temperature.

    • Add 8.5 mL of distilled water to each tube and mix well.

    • Measure the absorbance at 540 nm using a spectrophotometer.

  • Standard Curve and Calculation:

    • Perform the same color development procedure with the maltose standard solutions to generate a standard curve of absorbance versus maltose concentration.

    • Determine the amount of reducing sugar produced in the enzyme reaction from the standard curve.

    • Calculate the α-amylase activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that liberates 1 µmol of reducing sugar per minute under the specified conditions.

Workflow for α-Amylase Activity Assay

Amylase_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - this compound Solution - DNS Reagent - Amylase Solution - Maltose Standards Mix Mix this compound and Amylase Reagents->Mix Incubate Incubate at Controlled Temperature Mix->Incubate Stop Stop Reaction with DNS Incubate->Stop Boil Boil for Color Development Stop->Boil Cool Cool to Room Temperature Boil->Cool Dilute Dilute with Water Cool->Dilute Measure Measure Absorbance at 540 nm Dilute->Measure Calculate Calculate Enzyme Activity Measure->Calculate StdCurve Generate Maltose Standard Curve StdCurve->Calculate Growth_Curve_Workflow cluster_prep Preparation cluster_growth Growth Phase cluster_analysis Data Analysis Media Prepare Minimal Medium with this compound Inoculate Inoculate Medium Media->Inoculate Inoculum Prepare Washed Bacterial Inoculum Inoculum->Inoculate Incubate Incubate with Shaking Inoculate->Incubate MeasureOD Measure OD600 at Intervals Incubate->MeasureOD Plot Plot OD600 vs. Time MeasureOD->Plot Analyze Determine Growth Phases and Specific Growth Rate Plot->Analyze Maltose_Regulon cluster_extracellular Extracellular cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Maltodextrin Maltodextrin (including this compound) LamB LamB (Maltoporin) Maltodextrin->LamB Diffusion MalE MalE (Maltose Binding Protein) LamB->MalE Binding MalFGK2 MalFGK2 (ABC Transporter) MalE->MalFGK2 Transport Maltotriose_p Maltotriose MalT_inactive MalT (Inactive) Maltotriose_p->MalT_inactive Binding & Activation MalFGK2->Maltotriose_p Release MalT_active MalT (Active) mal_genes mal Genes MalT_active->mal_genes Binds Promoter Transcription Transcription mal_genes->Transcription

References

Methodological & Application

Application Notes and Protocols: Maltotetraose as a Substrate for α-Amylase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Amylases (EC 3.2.1.1) are endo-acting enzymes that play a critical role in carbohydrate metabolism by catalyzing the hydrolysis of α-1,4-glycosidic bonds in polysaccharides like starch.[1][2] The quantification of α-amylase activity is essential in diverse fields, from clinical diagnostics to the food industry and drug discovery, particularly for screening inhibitors that can modulate carbohydrate uptake.[1][3] While starch is a natural substrate, its heterogeneous nature can complicate kinetic studies.[4] Maltotetraose, a well-defined linear oligosaccharide composed of four α-1,4-linked glucose units, offers a more precise and reproducible substrate for α-amylase assays.[5][6] Its hydrolysis by α-amylase yields smaller, detectable reducing sugars, primarily maltose (B56501) and maltotriose (B133400). This document provides detailed protocols for utilizing this compound in α-amylase activity and inhibitor screening assays.

Principle of the Method

The fundamental principle of the α-amylase assay using this compound involves the enzymatic cleavage of the substrate into smaller oligosaccharides.[7] The increase in reducing ends is then quantified, most commonly using the 3,5-dinitrosalicylic acid (DNS) method. Under alkaline conditions and heat, the DNS reagent is reduced by the newly formed reducing sugars, resulting in a color change from yellow to orange-red.[1] The intensity of this color, measured spectrophotometrically at 540 nm, is directly proportional to the amount of reducing sugars produced and, consequently, to the α-amylase activity.[1]

Data Presentation: Kinetic Parameters of α-Amylase

Obtaining precise kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) is crucial for characterizing enzyme activity and inhibitor efficacy. While extensive kinetic data for this compound with various α-amylases is dispersed throughout the literature, the following table summarizes typical findings and provides comparative values for starch, a common polysaccharide substrate. The use of a defined oligosaccharide like this compound is preferred for kinetic studies to ensure reproducibility.[4]

Enzyme SourceSubstrateKmVmaxNotes
Bacillus sphaericusStarch0.97 mg/mL263 µmol/mg/minProvides a baseline for a thermostable bacterial α-amylase.[8]
Bacillus subtilis KIBGE HASStarch2.68 mg/mL1773 U/mgDemonstrates variability in kinetic parameters among different bacterial strains.[9]
Bacillus licheniformis SKB4Starch6.2 mg/mL1.04 µmol/mg/minHighlights the diversity in substrate affinity and turnover rate.[1]
Porcine Pancreatic α-AmylaseMaltotriose--Exhibits substrate inhibition at high concentrations.[6]
Human Pancreatic & Salivary α-AmylaseThis compoundNot specifiedNot specifiedSusceptibility to hydrolysis has been evaluated, with maltopentaose (B1148383) often showing higher reaction rates.[5]

Note: Direct Km and Vmax values for this compound are not consistently reported across studies. The values for starch are provided for comparative purposes. It is recommended that these parameters be determined empirically for the specific enzyme and assay conditions being used.

Experimental Protocols

Protocol 1: α-Amylase Activity Assay using this compound and DNS Method

This protocol details the steps to determine the activity of an α-amylase sample.

Materials and Reagents:

  • This compound solution (1% w/v) in assay buffer

  • α-Amylase sample (diluted in assay buffer to fall within the linear range of the assay)

  • Assay Buffer: 20 mM sodium phosphate (B84403) buffer with 6.7 mM sodium chloride, pH 6.9

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 50 mL of distilled water with gentle heating. Slowly add 30 g of sodium potassium tartrate tetrahydrate, followed by 20 mL of 2 N NaOH. Adjust the final volume to 100 mL with distilled water. Store in a dark bottle at room temperature.[1]

  • Maltose stock solution (1 mg/mL) for standard curve

  • Spectrophotometer capable of reading absorbance at 540 nm

  • Water bath

Procedure:

  • Maltose Standard Curve Preparation:

    • Prepare a series of maltose standards ranging from 0.1 to 2.0 mg/mL in distilled water.

    • In separate test tubes, add 1.0 mL of each maltose standard. Include a blank with 1.0 mL of distilled water.

    • Add 1.0 mL of DNS reagent to each tube.

    • Incubate the tubes in a boiling water bath (100°C) for 5 minutes.[10]

    • After cooling to room temperature, add 5 mL of deionized water to each tube and mix.[10]

    • Measure the absorbance at 540 nm and plot the absorbance versus maltose concentration to generate a standard curve.

  • Enzymatic Reaction:

    • Pipette 0.5 mL of the 1% this compound substrate solution into a test tube.

    • Equilibrate the tube at the desired assay temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 0.5 mL of the diluted α-amylase sample and start a timer.[1]

    • Incubate for a predetermined time (e.g., 10 minutes), ensuring the reaction remains in the linear range.

    • Stop the reaction by adding 1.0 mL of the DNS reagent.[1]

  • Blank Preparation:

    • Prepare a reaction blank by adding 1.0 mL of the DNS reagent to 0.5 mL of the this compound substrate before adding 0.5 mL of the enzyme sample.[1]

  • Color Development and Measurement:

    • Incubate all tubes (samples and blank) in a boiling water bath for 5 minutes.

    • Cool the tubes to room temperature and add 5 mL of deionized water to each.

    • Measure the absorbance at 540 nm.

  • Calculation of α-Amylase Activity:

    • Subtract the absorbance of the blank from the absorbance of the samples.

    • Use the maltose standard curve to determine the amount of reducing sugar (in µmoles of maltose equivalents) produced in the reaction.

    • One unit (U) of α-amylase activity is defined as the amount of enzyme that releases 1 µmole of reducing sugar per minute under the specified assay conditions.[6]

Protocol 2: α-Amylase Inhibitor Screening Assay

This protocol is designed for screening potential inhibitors of α-amylase activity.

Materials and Reagents:

  • All materials and reagents from Protocol 1

  • Test compounds (potential inhibitors) dissolved in an appropriate solvent

  • Positive control inhibitor (e.g., Acarbose)

Procedure:

  • Assay Plate Setup (96-well plate format is recommended for high-throughput screening):

    • Test Wells: Add 50 µL of the diluted test compound and 50 µL of the α-amylase solution.

    • Positive Control Wells: Add 50 µL of the positive control inhibitor (e.g., Acarbose) and 50 µL of the α-amylase solution.

    • Enzyme Control (100% Activity) Wells: Add 50 µL of the solvent used for the test compounds and 50 µL of the α-amylase solution.

    • Blank Wells: Add 100 µL of the assay buffer.

  • Pre-incubation:

    • Tap the plate to mix and incubate at room temperature for 10 minutes to allow the inhibitor to interact with the enzyme.[3]

  • Initiate Enzymatic Reaction:

    • Add 50 µL of the 1% this compound substrate solution to all wells except the blank wells.

    • Mix and incubate at the optimal temperature (e.g., 37°C) for 10-20 minutes.

  • Stop Reaction and Develop Color:

    • Stop the reaction by adding 100 µL of the DNS reagent to each well.

    • Heat the plate in a boiling water bath or a thermocycler set to 95-100°C for 5 minutes.

    • Cool the plate to room temperature.

  • Measurement:

    • Measure the absorbance at 540 nm using a microplate reader.

  • Calculation of Percent Inhibition:

    • Calculate the percentage of inhibition for each test compound using the following formula: % Inhibition = [1 - (ATest - ABlank) / (AEnzyme Control - ABlank)] * 100 Where:

      • ATest is the absorbance of the test well.

      • ABlank is the absorbance of the blank well.

      • AEnzyme Control is the absorbance of the enzyme control well.

  • IC50 Determination:

    • To determine the half-maximal inhibitory concentration (IC50), perform the assay with a serial dilution of the inhibitor.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration. The IC50 is the concentration at which 50% of the enzyme activity is inhibited.[3]

Visualizations

Enzymatic_Reaction This compound This compound (Substrate) Products Maltose + Maltotriose (Reducing Sugars) This compound->Products Hydrolysis alpha_Amylase α-Amylase (Enzyme) alpha_Amylase->this compound

Caption: Enzymatic hydrolysis of this compound by α-amylase.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A 1. Mix Substrate (this compound) & Enzyme (α-Amylase) B 2. Incubate at Optimal Temperature (e.g., 37°C) A->B C 3. Stop Reaction & Add DNS Reagent B->C D 4. Heat to Develop Color C->D E 5. Measure Absorbance at 540 nm D->E

Caption: General workflow for the α-amylase activity assay.

Inhibitor_Screening_Logic Start α-Amylase + Inhibitor (Pre-incubation) Add_Substrate Add this compound Start->Add_Substrate Decision Inhibitor Present? Add_Substrate->Decision High_Activity High Hydrolysis Rate (High Absorbance) Decision->High_Activity No Low_Activity Low Hydrolysis Rate (Low Absorbance) Decision->Low_Activity Yes Result_No No Inhibition High_Activity->Result_No Result_Yes Inhibition Occurs Low_Activity->Result_Yes

Caption: Logical workflow for α-amylase inhibitor screening.

References

Maltotetraose in high-performance liquid chromatography (HPLC) analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of maltotetraose using High-Performance Liquid Chromatography (HPLC). This document is intended to guide researchers, scientists, and professionals in the fields of drug development, food science, and biotechnology in establishing robust and reliable analytical methods for this compound.

Introduction

This compound, a maltooligosaccharide composed of four α-(1→4) linked glucose units, is a significant analyte in various industries. It serves as a key substrate for enzymatic assays, a component in starch hydrolysates for food and pharmaceutical applications, and a marker in metabolic research. Accurate quantification of this compound is crucial for quality control, formulation development, and understanding biochemical processes. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of carbohydrates like this compound, offering high resolution and sensitivity.

Principle of HPLC Analysis for this compound

The separation of this compound by HPLC is typically achieved using a stationary phase with hydrophilic properties, which allows for the retention and separation of polar carbohydrate molecules. The most common modes of chromatography employed are:

  • Amino-propyl bonded silica (B1680970) columns: These are widely used for carbohydrate analysis. The amino groups on the stationary phase interact with the hydroxyl groups of the sugars via hydrogen bonding, leading to their separation.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of polar compounds. They utilize a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (water). This creates a water-enriched layer on the stationary phase, into which the polar analytes partition, leading to their retention and separation.

Detection of underivatized oligosaccharides like this compound, which lack a strong chromophore, is commonly performed using universal detectors such as:

  • Evaporative Light Scattering Detector (ELSD): This detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the non-volatile analyte particles. ELSD is a mass-sensitive detector and is compatible with gradient elution.

  • Refractive Index (RI) Detector: This detector measures the change in the refractive index of the column effluent as the analyte passes through. While it is a universal detector, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.

  • Pulsed Amperometric Detector (PAD): This highly sensitive and selective detector is used for the analysis of electroactive compounds, including carbohydrates, at high pH on a gold or platinum electrode.

Experimental Protocols

Below are detailed protocols for the HPLC analysis of this compound. These protocols are based on commonly employed methods and can be adapted based on specific instrumentation and sample matrices.

Method 1: HILIC-HPLC with ELSD Detection

This method is suitable for the quantitative analysis of this compound and other maltooligosaccharides.

1. Materials and Reagents:

  • This compound standard (>95% purity)
  • Acetonitrile (HPLC grade)
  • Ultrapure water (18.2 MΩ·cm)
  • 0.22 µm syringe filters

2. Instrumentation:

  • HPLC system with a binary pump, autosampler, and column oven
  • Evaporative Light Scattering Detector (ELSD)

3. Chromatographic Conditions:

ParameterCondition
Column HILIC Amide Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 60:40 to 75:25, v/v)[1][2]
Flow Rate 1.0 mL/min[3][4]
Column Temperature 35 °C
Injection Volume 10 - 20 µL
ELSD Settings Nebulizer Temperature: 40 °C, Evaporator Temperature: 40 °C, Nitrogen Flow: 1.0 - 1.5 SLM

4. Standard and Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Perform serial dilutions to create a series of calibration standards (e.g., 10, 25, 50, 100, 250 µg/mL).
  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter prior to injection. For complex matrices like beer, protein precipitation may be necessary as a pretreatment step.[4]

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their concentration.
  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method 2: Amino Column HPLC with RI Detection

This is a classic method for carbohydrate analysis, suitable for isocratic separations.

1. Materials and Reagents:

  • This compound standard (>95% purity)
  • Acetonitrile (HPLC grade)
  • Ultrapure water (18.2 MΩ·cm)
  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with an isocratic pump, autosampler, and column oven
  • Refractive Index (RI) Detector

3. Chromatographic Conditions:

ParameterCondition
Column Amino-propyl silylated silica column (e.g., NH2P-50 4E, 250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Acetonitrile:Water (e.g., 65:35, v/v)[3]
Flow Rate 1.0 mL/min[3]
Column Temperature Room Temperature or controlled at 30 °C
Injection Volume 20 µL

4. Standard and Sample Preparation:

  • Follow the same procedure as described in Method 1 for standard and sample preparation, ensuring the final solvent is the mobile phase.

5. Data Analysis:

  • Follow the same data analysis procedure as described in Method 1.

Quantitative Data Summary

The following tables summarize typical performance data for the HPLC analysis of this compound and related maltooligosaccharides.

Table 1: HPLC Method Parameters for this compound Analysis

ParameterMethod 1 (HILIC-ELSD)Method 2 (Amino-RI)Reference Method (UPLC-ELSD)
Column Type HILIC AmideAmino-propylUPLC BEH Amide
Mobile Phase Acetonitrile:Water (Gradient or Isocratic)Acetonitrile:Water (Isocratic)[3]Acetonitrile:Water with 0.2% Triethylamine (Gradient)[5]
Detector ELSDRIELSD[5]
Typical Run Time < 15 min< 20 min< 6 min[5]

Table 2: Performance Characteristics for Maltooligosaccharide Analysis

ParameterMaltotrioseThis compoundReference
Limit of Detection (LOD) 0.042 µg-[3]
Limit of Quantification (LOQ) -0.30 - 0.60 mg/g[5]
Linearity (R²) -≥0.9914[5]
Intra-day Precision (%RSD) -2.4%–9.4%[5]
Inter-day Precision (%RSD) -5.5%–12.1%[5]
Accuracy (%) --7.7%–+11.4%[5]

Visualizations

Experimental Workflow for this compound HPLC Analysis

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Standard This compound Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Sample Sample Containing this compound Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Filter_Standard Filter (0.22 µm) Dissolve_Standard->Filter_Standard Filter_Sample Filter (0.22 µm) Dissolve_Sample->Filter_Sample HPLC_System HPLC System Filter_Standard->HPLC_System Filter_Sample->HPLC_System Column HILIC or Amino Column HPLC_System->Column Detector ELSD or RI Detector Column->Detector Chromatogram Obtain Chromatogram Detector->Chromatogram Calibration Construct Calibration Curve Chromatogram->Calibration Quantification Quantify this compound Calibration->Quantification

Caption: Workflow for the HPLC analysis of this compound.

Logical Relationship of HPLC Components

G Mobile_Phase Mobile Phase Reservoir Pump HPLC Pump Mobile_Phase->Pump Autosampler Autosampler Pump->Autosampler Column HPLC Column Autosampler->Column Detector Detector (ELSD/RI) Column->Detector Data_System Data Acquisition System Detector->Data_System Waste Waste Detector->Waste

Caption: Key components of an HPLC system for this compound analysis.

References

Application Notes and Protocols for the Enzymatic Hydrolysis of Maltotetraose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the enzymatic hydrolysis of maltotetraose, a key process in carbohydrate metabolism and a target for the development of therapeutics for metabolic disorders. The following sections detail the principles, experimental procedures, and data analysis for the hydrolysis of this compound by three key enzymes: α-Glucosidase, Glucoamylase, and α-Amylase.

Introduction

This compound is a maltooligosaccharide consisting of four α-1,4 linked glucose units. Its enzymatic hydrolysis is a critical step in the digestion of starch and other complex carbohydrates. Understanding the kinetics and mechanisms of this process is vital for research in nutrition, food science, and the development of enzyme inhibitors for conditions such as type 2 diabetes. This document outlines standardized protocols for in vitro enzymatic assays and the quantification of hydrolysis products.

Data Presentation: Enzyme Kinetics

The efficiency of enzymatic hydrolysis can be compared using Michaelis-Menten kinetic parameters, specifically the Michaelis constant (Kₘ) and the catalytic constant (kₖₐₜ). Kₘ reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), indicating the enzyme's affinity for the substrate. kₖₐₜ, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kₖₐₜ/Kₘ is a measure of the enzyme's overall catalytic efficiency.

While extensive research has been conducted on the hydrolysis of various oligosaccharides by these enzymes, specific and directly comparable kinetic data for this compound are not always available in the literature. The following table summarizes the available kinetic parameters.

EnzymeSource OrganismSubstrateKₘ (mM)kₖₐₜ (s⁻¹)kₖₐₜ/Kₘ (M⁻¹s⁻¹)Reference
α-Glucosidase Saccharomyces cerevisiaeMaltotriose (B133400)~18Not ReportedNot Reported[1][2]
Saccharomyces cerevisiaeMaltose (B56501)~18Not ReportedNot Reported[1]
Glucoamylase Aspergillus nigerSoluble Starch0.387 mg/mLNot ReportedNot Reported[3]
α-Amylase Porcine PancreasMaltopentaose (B1148383)Not ReportedNot ReportedNot Reported[4]
Porcine PancreasStarch0.8-3.3% (w/v)Not ReportedNot Reported[5]

Note: Data for this compound was not explicitly available in the reviewed literature. Values for similar substrates are provided for context. Kₘ values reported in % (w/v) or mg/mL have not been converted to mM due to the polymeric nature of the substrate. It is important to note that kinetic parameters can vary significantly based on experimental conditions such as pH, temperature, and buffer composition.

Experimental Protocols

The following protocols provide a detailed methodology for the enzymatic hydrolysis of this compound and the subsequent analysis of the reaction products.

Enzymatic Hydrolysis of this compound

This protocol can be adapted for α-glucosidase, glucoamylase, and α-amylase by adjusting the enzyme and buffer conditions as specified.

Materials:

  • This compound (high purity)

  • α-Glucosidase from Saccharomyces cerevisiae

  • Glucoamylase from Aspergillus niger

  • α-Amylase from porcine pancreas

  • Sodium phosphate (B84403) buffer (for α-glucosidase)

  • Sodium acetate (B1210297) buffer (for glucoamylase and α-amylase)

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Deionized water

  • Microcentrifuge tubes

  • Water bath or incubator

  • Vortex mixer

  • Pipettes and tips

Procedure:

  • Reagent Preparation:

    • Substrate Stock Solution (e.g., 10 mg/mL): Dissolve 100 mg of this compound in 10 mL of the appropriate reaction buffer.

    • Enzyme Stock Solution (e.g., 1 mg/mL): Dissolve the enzyme in the appropriate cold reaction buffer. The exact concentration will depend on the specific activity of the enzyme lot. Store on ice.

    • Reaction Buffers:

      • α-Glucosidase: 0.1 M Sodium phosphate buffer, pH 6.8.

      • Glucoamylase: 0.1 M Sodium acetate buffer, pH 4.5.

      • α-Amylase: 0.1 M Sodium acetate buffer, pH 6.9.

  • Enzymatic Reaction:

    • Set up a series of microcentrifuge tubes for each time point to be analyzed (e.g., 0, 5, 10, 20, 30, 60 minutes).

    • For each reaction, add the following to a microcentrifuge tube:

      • 450 µL of pre-warmed reaction buffer.

      • 50 µL of this compound stock solution.

    • Pre-incubate the tubes at the optimal temperature for the respective enzyme for 5 minutes:

      • α-Glucosidase: 37°C

      • Glucoamylase: 60°C

      • α-Amylase: 37°C

    • To initiate the reaction, add 50 µL of the enzyme solution to each tube and vortex gently. The final reaction volume is 550 µL. The final substrate concentration will be approximately 0.9 mg/mL.

    • For the zero-minute time point, add the enzyme after the stopping reagent.

  • Reaction Termination:

    • At each designated time point, terminate the reaction by placing the tube in a boiling water bath for 10 minutes to denature the enzyme.

    • After boiling, cool the tubes on ice.

    • Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet any precipitated protein.

    • Collect the supernatant for analysis of hydrolysis products.

Quantification of Hydrolysis Products

The products of this compound hydrolysis, primarily glucose and maltose, can be quantified using High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) for detailed product profiling or a colorimetric method like the Dinitrosalicylic Acid (DNS) assay for total reducing sugars.

Instrumentation and Columns:

  • HPLC system equipped with a refractive index detector (RID).

  • An amino-based column (e.g., Aminex HPX-87C) is suitable for carbohydrate analysis.

Mobile Phase:

  • A common mobile phase is a mixture of acetonitrile (B52724) and deionized water (e.g., 75:25 v/v). The exact ratio may need optimization depending on the column and system.

Procedure:

  • Sample Preparation:

    • Filter the supernatant from the enzymatic reaction through a 0.22 µm syringe filter into an HPLC vial.

  • Standard Preparation:

    • Prepare a series of standards containing known concentrations of glucose, maltose, maltotriose, and this compound in the reaction buffer.

  • Chromatographic Conditions:

    • Flow Rate: Typically 1.0 mL/min.

    • Column Temperature: 30-35°C.

    • Detector Temperature: 35°C.

    • Injection Volume: 10-20 µL.

  • Data Analysis:

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Quantify the concentration of each product by creating a calibration curve from the peak areas of the standards.

This method quantifies the total amount of reducing sugars (glucose, maltose, etc.) produced.

Materials:

  • DNS Reagent:

    • Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH.

    • Slowly add 30 g of sodium potassium tartrate tetrahydrate (Rochelle salt).

    • Bring the final volume to 100 mL with deionized water.

  • Glucose or Maltose standard solutions (for calibration curve).

Procedure:

  • Reaction Setup:

    • In a series of test tubes, add 0.5 mL of the supernatant from the enzymatic reaction.

    • Prepare a set of standards with known concentrations of glucose or maltose (e.g., 0.1 to 1.0 mg/mL).

    • Include a blank tube with 0.5 mL of deionized water.

  • Color Development:

    • Add 0.5 mL of DNS reagent to each tube.

    • Heat the tubes in a boiling water bath for 10 minutes.

    • Cool the tubes to room temperature in a water bath.

  • Measurement:

    • Add 4 mL of deionized water to each tube and mix well.

    • Measure the absorbance of each solution at 540 nm using a spectrophotometer, with the blank as a reference.

  • Data Analysis:

    • Create a standard curve by plotting the absorbance of the standards against their concentrations.

    • Determine the concentration of reducing sugars in the samples from the standard curve.

Visualization of Workflows and Pathways

Enzymatic Hydrolysis of this compound Pathway

Enzymatic_Hydrolysis_Pathway cluster_alpha_glucosidase α-Glucosidase / Glucoamylase This compound This compound (G4) Maltotriose Maltotriose (G3) This compound->Maltotriose + Glucose Maltose Maltose (G2) This compound->Maltose 2x Maltose Maltotriose->Maltose + Glucose Glucose Glucose (G1) Maltose->Glucose + Glucose

Caption: Enzymatic breakdown of this compound.

Experimental Workflow for this compound Hydrolysis

Experimental_Workflow A Reagent Preparation (Buffer, Substrate, Enzyme) B Reaction Setup (Buffer + Substrate) A->B C Pre-incubation (Optimal Temperature) B->C D Initiate Reaction (Add Enzyme) C->D E Incubation (Time Course) D->E F Terminate Reaction (Boiling) E->F G Sample Preparation (Centrifugation, Filtration) F->G H Product Analysis (HPLC or DNS Assay) G->H I Data Analysis (Quantification) H->I

References

Application of Maltotetraose in Microbial Fermentation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltotetraose (G4) is a maltooligosaccharide composed of four α-1,4 linked glucose units. As an intermediate in starch degradation and a specific carbon source, it serves as a valuable tool in microbial fermentation studies. Its utilization by microorganisms is dependent on specific transport systems and enzymatic machinery, making it an excellent candidate for investigating complex carbohydrate metabolism, elucidating metabolic pathways, and screening for novel enzymatic activities. Furthermore, its influence on fermentation kinetics and product profiles can be leveraged for the development of optimized bioprocesses for biofuels, organic acids, amino acids, and other high-value biochemicals.

These application notes provide an overview of the use of this compound in microbial research, detailed protocols for its application in fermentation experiments, and a summary of relevant metabolic pathways and quantitative data.

I. Applications in Microbial Fermentation

This compound is a specific and valuable carbon source for a range of applications in microbial research:

  • Elucidating Carbohydrate Transport and Metabolism: The metabolism of this compound requires dedicated transport systems (e.g., ABC transporters in Gram-negative bacteria) and specific intracellular enzymes (e.g., amylomaltase, maltodextrin (B1146171) phosphorylase). Using this compound as a sole carbon source allows researchers to study the genetics, regulation, and kinetics of these complex metabolic pathways.

  • Screening for Amylolytic Microorganisms: The ability to grow on this compound can be used as a screening criterion for identifying microorganisms with novel amylolytic enzymes, which are of significant interest for industrial applications such as biofuel production and food processing.

  • Industrial Fermentation and Bioprocess Optimization: In certain industrial contexts, such as brewing, the efficient utilization of larger oligosaccharides like maltotriose (B133400) and this compound is crucial for fermentation efficiency and product quality.[1] Studying their metabolism helps in selecting or engineering strains with improved performance.

  • Production of High-Value Chemicals: While less common than glucose or sucrose, this compound can serve as a substrate for the production of various biochemicals. For instance, understanding its metabolism in organisms like Corynebacterium glutamicum could potentially be applied to enhance the production of amino acids, drawing parallels from studies with the related sugar, maltose (B56501).[2] Similarly, its fermentation by Lactic Acid Bacteria could be explored for the production of organic acids.[3]

II. Data Presentation

Quantitative data on the fermentation of this compound is limited in the literature compared to its smaller counterparts, maltose and maltotriose. However, studies on maltotriose fermentation by Saccharomyces cerevisiae provide a valuable analogue for understanding the potential performance of similar oligosaccharides.

Table 1: Comparison of Ethanol Production from Different Sugars by Saccharomyces cerevisiae

Sugar (20 g/L)OrganismEthanol Yield (g/L)Fermentation ConditionReference
GlucoseS. cerevisiae (Fermenting Strain)~8.5Anaerobic (with Antimycin A)[4]
MaltoseS. cerevisiae (Fermenting Strain)~8.5Anaerobic (with Antimycin A)[4]
MaltotrioseS. cerevisiae (Fermenting Strain)~8.5Anaerobic (with Antimycin A)[4]

Note: This data is for maltotriose, a three-glucose oligosaccharide. It is presented here as a proxy due to the scarcity of direct quantitative data for this compound fermentation. The ability of a specific strain to ferment this compound would be highly dependent on the presence of appropriate transporters and enzymes, and yields may differ.

Table 2: Growth and Substrate Consumption Rates of Wild-Type Corynebacterium glutamicum on Glucose and Maltose

Carbon Source(s)Max. Growth Rate (h⁻¹)Glucose Consumption Rate (mmol g⁻¹ h⁻¹)Maltose Consumption Rate (mmol g⁻¹ h⁻¹)Reference
4% Glucose0.39 ± 0.013.5 ± 0.1N/A[2]
2% Glucose + 2% Maltose0.45 ± 0.015.2 ± 0.21.8 ± 0.1[2]

Note: This data highlights the impact of maltose on the metabolism of C. glutamicum. While direct data for this compound is not available, these findings suggest that complex carbohydrates can significantly influence the metabolic activity and could be a fruitful area of investigation for amino acid production using this compound.

III. Experimental Protocols

Protocol 1: General Procedure for Carbohydrate Fermentation Test using this compound

This protocol is adapted from standard carbohydrate fermentation tests to assess the ability of a microorganism to ferment this compound.[5][6]

Objective: To determine if a specific bacterial strain can utilize this compound as a carbon source for acid and/or gas production.

Materials:

  • Phenol (B47542) Red Broth Base (containing proteose peptone, beef extract, NaCl).

  • This compound (high purity).

  • Sterile, distilled water.

  • 0.22 µm syringe filters.

  • Durham tubes.

  • Sterile test tubes.

  • Bacterial culture to be tested.

Procedure:

  • Preparation of Phenol Red this compound Broth: a. Prepare the Phenol Red Broth Base according to the manufacturer's instructions (e.g., 21 g in 1000 ml distilled water).[6] b. Dispense the broth base into test tubes containing inverted Durham tubes. c. Sterilize the broth base by autoclaving at 121°C for 15 minutes. Allow to cool. d. Prepare a 10% (w/v) stock solution of this compound in distilled water. e. Crucially, sterilize the this compound stock solution by passing it through a 0.22 µm filter. Do not autoclave, as this can hydrolyze the oligosaccharide.[5] f. Aseptically add the sterile this compound solution to the cooled broth base to a final concentration of 0.5% - 1.0%. For example, add 0.5 ml of a 10% stock to 9.5 ml of broth for a final concentration of 0.5%.

  • Inoculation: a. Inoculate the Phenol Red this compound Broth with a small amount of a pure culture of the test organism. b. Include a negative control tube (uninoculated) to ensure the medium is sterile and the color is stable. c. Include a positive control with a known fermenter and a known non-fermenter if available.

  • Incubation: a. Incubate the tubes at the optimal temperature for the test organism (e.g., 35-37°C for most bacteria) for 18-24 hours. Some organisms may require longer incubation periods.

  • Interpretation of Results:

    • Acid Production: A color change of the phenol red indicator from red to yellow indicates a drop in pH due to the production of acidic byproducts from this compound fermentation.

    • Gas Production: The accumulation of a bubble in the inverted Durham tube indicates gas production.

    • No Fermentation: The broth remains red, and there is no gas bubble.

Protocol 2: Batch Fermentation of E. coli using this compound as the Sole Carbon Source

This protocol outlines a typical batch fermentation setup to study the growth kinetics and metabolism of E. coli on this compound.

Objective: To quantify growth parameters and analyze metabolite production of E. coli in a defined medium with this compound.

Materials:

  • E. coli strain (e.g., a wild-type K-12 strain).

  • M9 minimal medium components (Na₂HPO₄, KH₂PO₄, NaCl, NH₄Cl, MgSO₄, CaCl₂).

  • This compound (high purity).

  • Sterile, distilled water and 0.22 µm filters.

  • Shake flasks or a bench-top bioreactor.

  • Spectrophotometer, HPLC for metabolite analysis.

Procedure:

  • Media Preparation: a. Prepare M9 minimal medium salts solution and autoclave. b. Prepare separate, concentrated stock solutions of MgSO₄ (1M) and CaCl₂ (0.1M) and autoclave. c. Prepare a 20% (w/v) stock solution of this compound and filter-sterilize it. d. Aseptically combine the components just before use. For 1L of M9-Maltotetraose medium (0.4% final concentration):

    • ~970 ml sterile distilled water
    • 200 ml of 5x M9 salts
    • 2 ml of 1M MgSO₄
    • 1 ml of 0.1M CaCl₂
    • 20 ml of 20% this compound stock solution.

  • Inoculum Preparation: a. Inoculate a starter culture of E. coli in a rich medium (e.g., LB broth) and grow overnight at 37°C with shaking. b. The next day, pellet the cells by centrifugation (e.g., 5000 x g for 10 min). c. Wash the cell pellet twice with sterile M9 salts solution (without a carbon source) to remove any residual rich media. d. Resuspend the cells in a small volume of M9 salts and use this to inoculate the main fermentation culture.

  • Fermentation: a. Inoculate the M9-Maltotetraose medium in shake flasks or a bioreactor to an initial optical density at 600 nm (OD₆₀₀) of ~0.05. b. Incubate at 37°C with vigorous shaking (e.g., 200-250 rpm) for aerobic growth. c. Take samples aseptically at regular intervals (e.g., every 1-2 hours).

  • Data Collection and Analysis: a. Cell Growth: Measure the OD₆₀₀ of each sample. b. Substrate Consumption: Centrifuge samples to pellet cells. Analyze the supernatant for residual this compound concentration using HPLC. c. Metabolite Production: Analyze the supernatant for the production of metabolites such as acetate, lactate, and succinate (B1194679) using HPLC. d. Data Analysis: Plot OD₆₀₀ vs. time to determine the specific growth rate (µ). Calculate substrate uptake rates and product yields.

IV. Signaling Pathways and Metabolic Workflows

This compound Utilization Pathway in Escherichia coli

The metabolism of maltodextrins, including this compound, in E. coli is a well-regulated process involving transport across both the outer and inner membranes, followed by intracellular degradation. A key feature of this system is that maltotriose, not this compound, is the true inducer that activates the transcriptional regulator MalT.[7]

Maltotetraose_Metabolism_Ecoli cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Maltotetraose_ext This compound LamB LamB (Porin) Maltotetraose_ext->LamB Diffusion Maltotetraose_peri This compound MalE MalE (Binding Protein) Maltotetraose_peri->MalE MalFGK MalF-MalG-MalK (ABC Transporter) MalE->MalFGK Binding Maltotetraose_cyt This compound MalQ MalQ (Amylomaltase) Maltotetraose_cyt->MalQ MalP MalP (Maltodextrin Phosphorylase) Maltotetraose_cyt->MalP Maltotriose Maltotriose MalQ->Maltotriose Transglycosylation Glucose Glucose MalQ->Glucose MalP->Maltotriose Phosphorolysis G1P Glucose-1-P MalP->G1P MalT_inactive MalT (Inactive) Maltotriose->MalT_inactive Inducer Binding Glycolysis Glycolysis Glucose->Glycolysis G1P->Glycolysis MalT_active MalT (Active) MalT_inactive->MalT_active mal_genes mal Genes (Transcription) MalT_active->mal_genes Activation OM Outer Membrane IM Inner Membrane LamB->Maltotetraose_peri MalFGK->Maltotetraose_cyt ATP hydrolysis Fermentation_Workflow prep 1. Media Preparation (e.g., M9 + this compound) sterilize 2. Sterilization (Autoclave Broth, Filter Sugar) prep->sterilize ferment 4. Fermentation (Flask or Bioreactor) sterilize->ferment inoculum 3. Inoculum Preparation (Overnight Culture + Wash) inoculum->ferment sampling 5. Aseptic Sampling (Time-course) ferment->sampling analysis 6. Analysis (OD, HPLC, etc.) sampling->analysis data 7. Data Interpretation (Rates, Yields, Balances) analysis->data Yeast_Fermentation_Logic Oligo Maltotriose/ This compound (External) Transport Transport into Cell Oligo->Transport Permease α-glucoside Permease (e.g., AGT1) Permease->Transport Required For Oligo_int Intracellular Oligosaccharide Transport->Oligo_int Rate-Limiting Step Hydrolysis Hydrolysis Oligo_int->Hydrolysis Maltase Intracellular Maltase (α-glucosidase) Maltase->Hydrolysis Glucose Glucose Hydrolysis->Glucose Fermentation Glycolysis & Fermentation Glucose->Fermentation Ethanol Ethanol + CO2 Fermentation->Ethanol

References

Application Notes and Protocols: Maltotetraose as a Standard for Oligosaccharide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of maltotetraose as a reliable standard for the quantification of oligosaccharides in various matrices. This compound, a well-defined oligosaccharide consisting of four α-1,4 linked glucose units, serves as an excellent external standard in chromatographic methods due to its high purity and stability.[1][2] Its applications span across the food and beverage industry, biotechnology, and pharmaceutical development for the characterization and quality control of oligosaccharide-containing products.[3][4]

Overview of Analytical Techniques

Several analytical techniques are commonly employed for the quantification of oligosaccharides, with this compound serving as a key calibrant. The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.[5] High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for carbohydrate analysis without the need for derivatization.[6][7][8] High-Performance Liquid Chromatography (HPLC) with detectors such as Refractive Index (RI) and Evaporative Light Scattering (ELSD) is also widely used for the analysis of maltooligosaccharides.[5][9][10]

Quantitative Data for this compound as a Standard

The following tables summarize the quantitative performance data for the analysis of this compound and other maltooligosaccharides using different analytical methods. This data is essential for method validation and ensuring accurate quantification.

Table 1: HPLC-ELSD Method for Maltooligosaccharide Quantification [11]

CompoundConcentration Range (µg/mL)Coefficient of Determination (r²)Repeatability (RSD%)
This compound0.01 - 500.9956.46
Maltopentaose0.01 - 500.9975.66
Maltohexaose0.05 - 500.9974.35
Maltoheptaose0.05 - 1000.9976.65

Table 2: HPAEC-PAD Method for 3-Fucosyllactose (HMO) Quantification [12]

ParameterValue
Linear Range0.40 - 19.94 µg/mL
Correlation Coefficient (R²)0.999
Calibration Curve Equationy = 1.6929x – 0.0823

(Note: While this data is for 3-fucosyllactose, it demonstrates the typical performance of HPAEC-PAD for oligosaccharide quantification where a this compound standard could also be employed.)

Experimental Protocols

Protocol for Oligosaccharide Quantification using HPAEC-PAD

This protocol is adapted from established methods for the analysis of human milk oligosaccharides and other complex carbohydrate samples.[6][12]

Objective: To quantify oligosaccharides in a sample using this compound as an external standard.

Materials:

  • High-Performance Anion-Exchange Chromatography (HPAEC) system with a Pulsed Amperometric Detector (PAD)

  • Carbohydrate-specific analytical column (e.g., Dionex CarboPac™ series)

  • This compound standard of high purity

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Sodium acetate (B1210297) (NaOAc), 1 M in 0.1 M NaOH

  • Deionized water (18.2 MΩ·cm)

  • Sample containing oligosaccharides

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water.

    • Generate a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analytes in the sample (e.g., 0.5, 1, 5, 10, 20 µg/mL).

  • Sample Preparation:

    • Dissolve the sample in deionized water to a concentration within the linear range of the calibration curve.

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: As per manufacturer's recommendation for oligosaccharide separation.

    • Column Temperature: 20-30 °C.

    • Flow Rate: 0.3 - 1.0 mL/min.

    • Mobile Phase A: 0.1 M NaOH.

    • Mobile Phase B: 1 M NaOAc in 0.1 M NaOH.

    • Gradient Elution: A typical gradient involves increasing the concentration of Mobile Phase B to elute oligosaccharides of increasing size. For example, a gradient of 0-10% B over 10 minutes, followed by a wash with 100% B and re-equilibration with 100% A.[12]

    • Injection Volume: 10-25 µL.

  • Detection:

    • Use a pulsed amperometric detector with a gold working electrode and a silver/silver chloride reference electrode.

    • Optimize the PAD waveform according to the instrument manufacturer's guidelines for carbohydrate detection.

  • Quantification:

    • Inject the calibration standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample.

    • Identify the oligosaccharide peaks based on their retention times compared to the this compound standard (and other available standards).

    • Quantify the concentration of each oligosaccharide in the sample using the calibration curve.

Protocol for Oligosaccharide Analysis by HPLC-ELSD

This protocol is suitable for the quantification of maltooligosaccharides in samples such as food and beverage products.[9][10]

Objective: To separate and quantify maltooligosaccharides using this compound as a standard with an Evaporative Light Scattering Detector.

Materials:

  • HPLC system with an Evaporative Light Scattering Detector (ELSD).

  • Amino-propyl silylated silica (B1680970) column (e.g., 250 mm x 4.6 mm, 5 µm).[5]

  • This compound and other maltooligosaccharide standards.

  • Acetonitrile (HPLC grade).

  • Deionized water (HPLC grade).

Procedure:

  • Standard and Sample Preparation:

    • Prepare a mixed standard solution containing this compound and other relevant maltooligosaccharides (e.g., maltose, maltotriose, maltopentaose) in the mobile phase. A typical concentration is 50 mg/L for each component.[9]

    • Prepare a calibration curve by diluting the standard solution to several concentration levels (e.g., 5, 10, 50, 100, 200 mg/L).[9]

    • Prepare the sample by dissolving it in the mobile phase and filtering it through a 0.45 µm membrane filter.[5]

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile:water (e.g., 75:25, v/v).[5] A gradient elution may be necessary for complex samples.[9]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 35 °C.[5]

    • Injection Volume: 20 µL.[5]

  • ELSD Conditions:

    • Nebulizer Temperature: e.g., 40 °C.

    • Evaporator Temperature: e.g., 60 °C.

    • Gas Flow Rate (Nitrogen): e.g., 1.5 L/min.

  • Quantification:

    • Generate a calibration curve for each maltooligosaccharide by plotting the logarithm of the peak area against the logarithm of the concentration.

    • Identify and quantify the maltooligosaccharides in the sample based on the calibration curves.

Visualizations

Experimental Workflow for Oligosaccharide Quantification

The following diagram illustrates the general workflow for quantifying oligosaccharides using an external standard like this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standard This compound Standard Preparation Calibration Calibration Curve Generation Standard->Calibration Sample Sample Preparation Chromatography Chromatographic Separation (e.g., HPAEC or HPLC) Sample->Chromatography Detection Detection (e.g., PAD or ELSD) Chromatography->Detection Detection->Calibration Quantification Oligosaccharide Quantification Detection->Quantification Calibration->Quantification

Caption: General workflow for oligosaccharide quantification.

Enzymatic Production of this compound from Starch

This compound for use as a standard is often produced through the enzymatic hydrolysis of starch.[13][14][15][16][17] The following diagram outlines this process.

G Starch Starch Slurry Liquefaction Liquefaction (α-amylase) Starch->Liquefaction Saccharification Saccharification (this compound-forming amylase) Liquefaction->Saccharification Purification Purification Saccharification->Purification This compound High-Purity this compound Purification->this compound

Caption: Enzymatic production of this compound from starch.

Logical Relationship in HPAEC-PAD Analysis

This diagram illustrates the principle behind the separation and detection of oligosaccharides using HPAEC-PAD.

G cluster_separation Separation Principle cluster_detection Detection Principle HighpH High pH Environment Anion Oligosaccharide Anion Formation HighpH->Anion Column Anion-Exchange Column Anion->Column Separation Separation based on pKa Column->Separation PAD Pulsed Amperometric Detector Separation->PAD Oxidation Oxidation at Gold Electrode PAD->Oxidation Signal Generation of Electrical Signal Oxidation->Signal

Caption: Principle of HPAEC-PAD for oligosaccharide analysis.

References

Determining Maltotetraose Concentration in Solution: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of maltotetraose in various solutions is critical for a range of applications, from enzymatic studies to biopharmaceutical characterization. This document provides detailed application notes and experimental protocols for the primary analytical methods used to determine this compound concentration.

This application note outlines four principal methods for the determination of this compound concentration: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), Liquid Chromatography-Mass Spectrometry (LC-MS), Capillary Electrophoresis (CE), and Enzymatic Assays. Each section includes a detailed experimental protocol, a summary of quantitative performance data, and a visual representation of the workflow.

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD is a highly sensitive and specific method for the analysis of carbohydrates, including oligosaccharides like this compound.[1][2] It offers high-resolution separation of closely related carbohydrate structures without the need for derivatization.[1][3]

Quantitative Data Summary
ParameterPerformance Characteristics
Limit of Detection (LOD) Low picomole (pmol) to femtomole (fmol) range[3][4]
Limit of Quantification (LOQ) Approximately 100 ppb for oligosaccharides[5]
Linearity Wide linear range, typically spanning several orders of magnitude.
Precision (RSD) Typically <5% for peak areas.[6]
Selectivity High selectivity for carbohydrates; can resolve structural isomers.[1]
Experimental Protocol

a. Instrumentation and Consumables:

  • High-Performance Liquid Chromatography (HPLC) system with a non-metallic pump and flow paths.[1]

  • Pulsed Amperometric Detector (PAD) with a gold working electrode and a pH-Ag/AgCl reference electrode.

  • Anion-exchange column (e.g., Thermo Scientific™ Dionex™ CarboPac™ PA1, PA100, or PA200 series).[3]

  • High-quality deionized water (18.2 MΩ·cm).

  • Sodium hydroxide (B78521) (NaOH), 50% w/w solution.

  • Sodium acetate (B1210297) (NaOAc), anhydrous.

  • This compound standard.

b. Reagent Preparation:

  • Eluent A (Water): High-purity deionized water, degassed.

  • Eluent B (Sodium Hydroxide): Prepare a 200 mM NaOH solution by diluting the 50% stock solution with degassed, deionized water.

  • Eluent C (Sodium Acetate): Prepare a 1 M NaOAc solution in 100 mM NaOH.

  • Standard Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in deionized water. Create a series of calibration standards by serial dilution of the stock solution.

c. Chromatographic Conditions:

  • Column: Dionex CarboPac PA200 (or similar).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 10-25 µL.

  • Column Temperature: 30 °C.[7]

  • Gradient Elution:

    • 0-2 min: 100 mM NaOH (isocratic).

    • 2-20 min: Linear gradient from 0 to 200 mM NaOAc in 100 mM NaOH.

    • 20-25 min: 500 mM NaOAc in 100 mM NaOH (column wash).

    • 25-30 min: Re-equilibration at 100 mM NaOH.

  • PAD Settings: Use a standard quadruple-potential waveform for carbohydrate detection.

d. Sample Preparation:

  • Dilute the sample to an appropriate concentration with deionized water to fall within the linear range of the calibration curve.

  • Filter the sample through a 0.22 µm syringe filter before injection.

e. Data Analysis:

  • Integrate the peak corresponding to this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Workflow Diagram

HPAE_PAD_Workflow cluster_prep Preparation cluster_analysis HPAE-PAD Analysis cluster_data Data Processing Sample Sample Injection Inject into HPLC System Sample->Injection Standard This compound Standard Standard->Injection Separation Anion-Exchange Separation Injection->Separation Gradient Elution Detection Pulsed Amperometric Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Concentration Determination Calibration->Quantification

HPAE-PAD Experimental Workflow.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. It is well-suited for the analysis of oligosaccharides in complex matrices.[8]

Quantitative Data Summary
ParameterPerformance Characteristics
Limit of Detection (LOD) Sub-nanogram to picogram levels.[9]
Limit of Quantification (LOQ) Dependent on the specific instrument and method, but generally in the low ng/mL range.
Linearity Good linearity over a wide concentration range, often with R² > 0.995.[9][10]
Precision (RSD) Typically <10%.[9]
Selectivity High selectivity based on mass-to-charge ratio, enabling differentiation from matrix components.
Experimental Protocol

a. Instrumentation and Consumables:

  • UHPLC or HPLC system.

  • Mass spectrometer (e.g., triple quadrupole, Q-TOF) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[11]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) or porous graphitic carbon (PGC) column.[12]

  • Acetonitrile (ACN), LC-MS grade.

  • Ammonium (B1175870) formate (B1220265) or ammonium acetate, LC-MS grade.

  • This compound standard.

b. Reagent Preparation:

  • Mobile Phase A: 10 mM Ammonium formate in water.

  • Mobile Phase B: Acetonitrile.

  • Standard Solutions: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a water/acetonitrile mixture (50:50). Create calibration standards by serial dilution.

c. Chromatographic and MS Conditions:

  • Column: HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 1-5 µL.

  • Column Temperature: 40 °C.

  • Gradient Elution:

    • 0-1 min: 90% B.

    • 1-10 min: Linear gradient from 90% to 60% B.

    • 10-12 min: 60% B.

    • 12-13 min: Gradient to 90% B.

    • 13-18 min: Re-equilibration at 90% B.

  • MS Conditions (Negative ESI mode):

    • Ionization Mode: ESI Negative.

    • Capillary Voltage: 2.5-3.5 kV.

    • Source Temperature: 120-150 °C.

    • Desolvation Temperature: 350-450 °C.

    • Detection Mode: Selected Ion Monitoring (SIM) for the [M-H]⁻ ion of this compound (m/z 665.2) or Multiple Reaction Monitoring (MRM) for enhanced selectivity.

d. Sample Preparation:

  • Dilute the sample in the initial mobile phase composition (e.g., 90% acetonitrile).

  • Centrifuge or filter the sample to remove particulates.

e. Data Analysis:

  • Extract the ion chromatogram for the specific m/z of this compound.

  • Integrate the peak area.

  • Generate a calibration curve and determine the sample concentration.

Workflow Diagram```dot

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Sample Sample Injection Inject into LC System Sample->Injection Standard This compound Standard Standard->Injection Separation HILIC Separation Injection->Separation Gradient Elution Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Detection Ionization->Detection Extraction Extract Ion Chromatogram Detection->Extraction Integration Peak Integration Extraction->Integration Quantification Concentration Calculation Integration->Quantification

Capillary Electrophoresis Experimental Workflow.

Enzymatic Assays

Enzymatic assays for this compound typically involve the hydrolysis of this compound to glucose by a specific enzyme, followed by the quantification of the released glucose. T[13]his method can be cost-effective and suitable for high-throughput screening.

Quantitative Data Summary
ParameterPerformance Characteristics
Limit of Detection (LOD) Dependent on the glucose detection method; can be in the low mg/L range.
Limit of Quantification (LOQ) Typically in the range of 1-10 mg/L.
Linearity Good linearity within a defined concentration range of the glucose assay.
Precision (RSD) Generally 5-15%.
Selectivity Dependent on the specificity of the hydrolyzing enzyme. Other alpha-glucosides may interfere.
Experimental Protocol

a. Instrumentation and Consumables:

  • Spectrophotometer or microplate reader.

  • α-Glucosidase (maltase).

  • Glucose oxidase/peroxidase (GOPOD) reagent or a similar glucose assay kit.

  • Sodium phosphate (B84403) buffer (pH 6.0-7.0).

  • This compound standard.

  • 96-well microplates.

b. Reagent Preparation:

  • Phosphate Buffer: 50 mM sodium phosphate buffer, pH 6.0. *[14] α-Glucosidase Solution: Prepare a solution of α-glucosidase in phosphate buffer (e.g., 1-5 U/mL).

  • This compound Standards: Prepare a series of this compound standards in phosphate buffer.

  • Glucose Assay Reagent: Prepare according to the manufacturer's instructions.

c. Assay Procedure:

  • Hydrolysis Step:

    • In a microplate well, add 50 µL of the sample or standard.

    • Add 50 µL of the α-glucosidase solution.

    • Incubate at 37°C for 30-60 minutes to ensure complete hydrolysis of this compound to glucose.

  • Glucose Detection Step:

    • Add 100 µL of the prepared glucose assay reagent to each well.

    • Incubate at 37°C for 15-30 minutes, or as recommended by the kit manufacturer.

  • Measurement:

    • Measure the absorbance at the appropriate wavelength (e.g., 510 nm for GOPOD).

d. Sample Preparation:

  • Dilute samples in phosphate buffer to ensure the final glucose concentration is within the linear range of the glucose assay.

  • A sample blank (without α-glucosidase) should be included to correct for any endogenous glucose in the sample.

e. Data Analysis:

  • Subtract the absorbance of the sample blank from the sample reading.

  • Construct a standard curve by plotting the absorbance of the this compound standards versus their concentrations.

  • Determine the this compound concentration in the sample from the standard curve, taking into account that each mole of this compound yields four moles of glucose.

Workflow Diagram

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Sample Sample Hydrolysis Enzymatic Hydrolysis (α-Glucosidase) Sample->Hydrolysis Standard This compound Standard Standard->Hydrolysis Glucose_Assay Glucose Detection (e.g., GOPOD) Hydrolysis->Glucose_Assay Glucose Product Measurement Absorbance Measurement Glucose_Assay->Measurement Calculation Concentration Calculation Measurement->Calculation

References

Application Notes and Protocols for Maltotetraose in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltotetraose, a maltooligosaccharide composed of four α-1,4 linked glucose units, serves as a specific and well-defined substrate for various carbohydrate-active enzymes, including α-amylases, glucoamylases, and pullulanases.[1][2] Its defined structure, in contrast to complex polysaccharides like starch, allows for more precise and reproducible enzyme kinetic studies. These application notes provide detailed protocols for utilizing this compound to determine key kinetic parameters (Km, Vmax) of enzymes, which is crucial for understanding their catalytic mechanisms, substrate specificity, and for the development of novel inhibitors in therapeutic areas such as diabetes and metabolic disorders.

Data Presentation: Enzyme Kinetic Parameters with this compound

The following table summarizes kinetic parameters for various enzymes utilizing this compound as a substrate. This data is essential for comparing enzyme efficiency and substrate affinity.

EnzymeOrganism SourceSubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)Reference(s)
GlucoamylaseAspergillus nigerThis compound1.3015.6--[3]
α-AmylaseBacillus sphaericusStarch0.97263--[4]
α-AmylaseBacillus licheniformisStarch6.21.042000322[5]

*Note: Data for starch is provided for comparative purposes as it is a common substrate for these enzymes. Kinetic parameters can vary significantly with the substrate used.

Mandatory Visualizations

Experimental Workflow: Discontinuous Colorimetric Assay

G cluster_prep Reagent Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis This compound This compound Solution Incubate Incubate this compound and Buffer at 37°C This compound->Incubate Enzyme Enzyme Solution Add_Enzyme Initiate reaction with Enzyme Enzyme->Add_Enzyme DNS DNS Reagent Stop_Reaction Stop reaction with DNS Reagent DNS->Stop_Reaction Buffer Assay Buffer Buffer->Incubate Incubate->Add_Enzyme Timed_Incubation Incubate for a precise time (e.g., 10 min) Add_Enzyme->Timed_Incubation Timed_Incubation->Stop_Reaction Boil Boil for 5 min Stop_Reaction->Boil Cool Cool on ice Boil->Cool Dilute Dilute with dH2O Cool->Dilute Measure_Abs Measure Absorbance at 540 nm Dilute->Measure_Abs Calculate Calculate Kinetic Parameters Measure_Abs->Calculate

Caption: Workflow for determining enzyme kinetics using a discontinuous colorimetric assay.

Maltodextrin Metabolism and Transport Pathway in E. coli

G cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm Maltotetraose_out This compound LamB LamB (Porin) Maltotetraose_out->LamB Diffusion MalE MalE (Maltose-Binding Protein) LamB->MalE Binding MalFGK2 MalF-MalG-MalK2 (ABC Transporter) MalE->MalFGK2 Transport Maltotetraose_in This compound MalFGK2->Maltotetraose_in ATP Hydrolysis MalQ MalQ (Amylomaltase) Maltotetraose_in->MalQ MalP MalP (Maltodextrin Phosphorylase) Maltotetraose_in->MalP MalZ MalZ (Maltodextrin Glucosidase) Maltotetraose_in->MalZ Maltotriose (B133400) Maltotriose (Inducer) MalQ->Maltotriose Glucose Glucose MalQ->Glucose G1P Glucose-1-P MalP->G1P MalZ->Glucose MalT MalT (Transcriptional Activator) Maltotriose->MalT Activation Glycolysis Glycolysis Glucose->Glycolysis G1P->Glycolysis mal_genes mal Genes Expression MalT->mal_genes Induction

Caption: Maltodextrin transport and metabolism pathway in E. coli.

Experimental Protocols

Protocol 1: Discontinuous Colorimetric Assay for α-Amylase Activity

This protocol is adapted from the dinitrosalicylic acid (DNS) method for measuring reducing sugars.[6][7][8]

1. Reagent Preparation:

  • Assay Buffer: 20 mM Sodium Phosphate buffer, pH 6.9, containing 6.7 mM NaCl.

  • This compound Stock Solution: Prepare a 10 mg/mL stock solution of this compound in the assay buffer. From this, create a series of dilutions (e.g., 0.2, 0.4, 0.6, 0.8, 1.0, 2.0, 5.0, 10.0 mg/mL) to determine Km and Vmax.

  • α-Amylase Solution: Prepare a stock solution of the enzyme in cold assay buffer. The final concentration should be determined empirically to ensure the reaction remains in the linear range during the assay time.

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH. Add 30 g of potassium sodium tartrate tetrahydrate and dissolve completely. Adjust the final volume to 100 mL with distilled water. Store in an amber bottle at room temperature.

  • Maltose (B56501) Standard Solution: Prepare a 2 mg/mL maltose solution in assay buffer for the standard curve.

2. Standard Curve Construction:

  • Prepare a series of maltose standards (e.g., 0, 0.2, 0.4, 0.6, 0.8, 1.0 mg/mL).

  • To 1 mL of each standard, add 1 mL of DNS reagent.

  • Incubate in a boiling water bath for 5-15 minutes.[9]

  • Cool the tubes on ice and add 8 mL of distilled water.

  • Measure the absorbance at 540 nm.

  • Plot absorbance versus maltose concentration to generate a standard curve.

3. Enzyme Assay Procedure:

  • Pipette 0.5 mL of each this compound concentration into separate test tubes.

  • Add 0.5 mL of assay buffer to each tube.

  • Pre-incubate the tubes at the desired temperature (e.g., 37°C) for 5 minutes.

  • Initiate the reaction by adding 0.5 mL of the enzyme solution to each tube and start a timer.

  • Incubate for a precise period (e.g., 10 minutes), ensuring the reaction is in the linear range of product formation.

  • Stop the reaction by adding 1 mL of DNS reagent to each tube.

  • Incubate in a boiling water bath for 5-15 minutes.[9]

  • Cool on ice and add 8 mL of distilled water.

  • Measure the absorbance at 540 nm.

4. Data Analysis:

  • Use the maltose standard curve to determine the amount of reducing sugar produced in each reaction.

  • Calculate the initial velocity (V₀) for each this compound concentration.

  • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Continuous Coupled Enzymatic Assay for Amylase Activity

This method allows for real-time monitoring of this compound hydrolysis and is highly specific.[1][9]

1. Principle: α-amylase hydrolyzes this compound to maltose and maltotriose. α-glucosidase then breaks these down to glucose. The glucose is phosphorylated by hexokinase, and the resulting glucose-6-phosphate is oxidized by glucose-6-phosphate dehydrogenase (G6PDH), reducing NADP⁺ to NADPH. The increase in absorbance at 340 nm due to NADPH formation is monitored.

2. Reagent Preparation:

  • Assay Buffer: 100 mM HEPES buffer, pH 7.0.

  • This compound Solutions: Prepare a range of this compound concentrations in the assay buffer.

  • Coupling Enzyme Mix: A solution containing α-glucosidase and hexokinase/G6PDH. Commercially available kits are recommended.

  • Cofactor Solution: A solution containing ATP and NADP⁺. Final concentrations in the assay are typically 1-2 mM for ATP and 1 mM for NADP⁺.[9]

  • Amylase Solution: Prepare the enzyme solution in cold assay buffer.

3. Assay Procedure (96-well plate format):

  • In each well, prepare a master mix containing the assay buffer, coupling enzyme mix, and cofactor solution.

  • Add the this compound solution to each well.

  • Incubate the plate at 37°C for 5-10 minutes to equilibrate.

  • Initiate the reaction by adding the amylase sample.

  • Immediately begin monitoring the increase in absorbance at 340 nm in a kinetic plate reader for 10-20 minutes, with readings every 30 seconds.

4. Data Analysis:

  • Calculate the rate of reaction (ΔA340/min) from the linear portion of the progress curve.

  • Convert the rate to µmol/min using the Beer-Lambert law and the molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).

  • Determine Km and Vmax by plotting the reaction rates against substrate concentrations.

Protocol 3: HPLC-Based Assay for Product Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful technique to separate and quantify the products of this compound hydrolysis (e.g., glucose, maltose, maltotriose).[10][11]

1. Reagent and Equipment:

  • HPLC System: Equipped with a refractive index (RI) or evaporative light scattering detector (ELSD) and an amino-propyl or carbohydrate analysis column.

  • Mobile Phase: Acetonitrile (B52724):water gradient (e.g., starting with 80:20 and decreasing the acetonitrile concentration).

  • Standards: Pure glucose, maltose, maltotriose, and this compound for calibration curves.

  • Quenching Solution: e.g., 0.1 M HCl or heat inactivation.

2. Enzyme Reaction:

  • Perform the enzymatic reaction as described in Protocol 1, but at various time points (e.g., 0, 5, 10, 20, 30 minutes).

  • Stop the reaction by adding a quenching solution or by boiling the sample for 5 minutes.

  • Centrifuge the samples to pellet the denatured enzyme.

  • Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.

3. HPLC Analysis:

  • Inject the filtered sample into the HPLC system.

  • Run the appropriate gradient method to separate the different oligosaccharides.

  • Identify and quantify the peaks corresponding to the substrate and products by comparing their retention times and peak areas to the standards.

4. Data Analysis:

  • Calculate the concentration of substrate consumed and products formed over time.

  • Determine the initial reaction velocity (V₀) from the linear phase of substrate depletion or product formation.

  • Plot V₀ against the initial substrate concentration to determine Km and Vmax.

Conclusion

This compound is a valuable substrate for detailed kinetic analysis of carbohydrate-active enzymes. The protocols outlined provide robust methods for determining key kinetic parameters, which are fundamental for basic research and the development of enzyme inhibitors. The choice of assay depends on the specific research question, available equipment, and the required throughput.

References

Application Notes and Protocols for the Mass Spectrometric Analysis of Maltotetraose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of maltotetraose using mass spectrometry. The methodologies outlined are essential for the characterization and quantification of this oligosaccharide in various research and development settings.

Introduction

This compound, a linear oligosaccharide composed of four α-(1→4) linked glucose units, is of significant interest in the food industry, biotechnology, and pharmaceutical research. Its analysis is crucial for quality control, enzymatic activity assays, and understanding its role in biological processes. Mass spectrometry (MS) offers a sensitive and specific method for the structural elucidation and quantification of this compound. This protocol details the necessary steps for its analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The accurate identification of this compound in a mass spectrometer relies on the detection of its molecular ion, typically as an adduct with a small cation or anion. The theoretical molecular weight of this compound (C₂₄H₄₂O₂₁) is 666.22 g/mol . The table below summarizes the expected mass-to-charge ratios (m/z) for common this compound adducts and their significant fragment ions observed during tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID).

Precursor Ion AdductFormulaTheoretical m/z (Da)Major Fragment Ions (m/z)Fragment Type
Positive Ion Mode
[M+H]⁺[C₂₄H₄₃O₂₁]⁺667.228505.17, 343.12, 181.07B₃/Y₃, B₂/Y₂, B₁/Y₁
[M+Na]⁺[C₂₄H₄₂O₂₁Na]⁺689.210629.19, 527.16, 509.15⁰,²A₄, B₃/Y₃
[M+K]⁺[C₂₄H₄₂O₂₁K]⁺705.184543.14, 381.08B₃/Y₃, B₂/Y₂
Negative Ion Mode
[M-H]⁻[C₂₄H₄₁O₂₁]⁻665.214503.16, 341.11B₃/Y₃, B₂/Y₂
[M+Cl]⁻[C₂₄H₄₂O₂₁Cl]⁻701.188569, 503.16, 341.11Diagnostic, B₃/Y₃, B₂/Y₂
[M+HCOO]⁻[C₂₄H₄₂O₂₁HCOO]⁻711.219665.21, 503.16[M-H]⁻, B₃/Y₃

Note: B and Y ions result from glycosidic bond cleavages, while A ions (e.g., ⁰,²A₄) arise from cross-ring cleavages. The specific fragment ions observed and their relative intensities can vary depending on the instrument and collision energy.

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound. Optimization of specific parameters may be required depending on the instrumentation and sample matrix.

Materials and Reagents
  • This compound standard (≥95% purity)

  • Ultrapure water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (B1210297) (optional, for mobile phase modification)

  • 0.45 µm syringe filters

Standard and Sample Preparation
  • Stock Solution: Prepare a 1 mg/mL stock solution of this compound in ultrapure water.[1]

  • Working Standards: Create a series of working standards by diluting the stock solution with ultrapure water or the initial mobile phase to achieve the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: For complex matrices, a sample cleanup step such as solid-phase extraction (SPE) with porous graphitized carbon (PGC) cartridges may be necessary to remove interfering substances like salts.[2]

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the LC-MS system.

Liquid Chromatography (LC) Parameters
  • Column: A porous graphitized carbon (PGC) column or a hydrophilic interaction liquid chromatography (HILIC) column is recommended for good retention and separation of oligosaccharides.[1][2]

  • Mobile Phase A: Ultrapure water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient could be:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 60% A, 40% B

    • 20-25 min: Hold at 60% A, 40% B

    • 25-26 min: Return to 95% A, 5% B

    • 26-30 min: Re-equilibration at 95% A, 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters
  • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative ion modes for comprehensive analysis.[3]

  • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Gas Flow Rates:

    • Desolvation Gas (N₂): 800 L/hr

    • Cone Gas (N₂): 50 L/hr

  • Acquisition Mode:

    • Full Scan (MS1): Scan a mass range of m/z 100-1000 to identify the precursor ions listed in the data table.

    • Tandem MS (MS/MS): Select the precursor ions of interest (e.g., m/z 689.2 for [M+Na]⁺) for collision-induced dissociation (CID) to generate fragment ions for structural confirmation.

  • Collision Energy: Typically ramped from 10-40 eV to obtain a range of fragment ions. This may require optimization.

Data Analysis
  • Extract the chromatograms for the expected m/z values of the this compound adducts.

  • Confirm the identity of the peak by comparing the retention time with that of a pure standard.

  • Analyze the MS/MS spectra to identify the characteristic fragment ions of this compound.

  • For quantitative analysis, construct a calibration curve by plotting the peak area of a specific precursor or fragment ion against the concentration of the working standards.

Visualizations

Experimental Workflow

Maltotetraose_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_output Results prep_start Standard/Sample stock_sol Prepare 1 mg/mL Stock in H₂O prep_start->stock_sol cleanup SPE Cleanup (if needed) prep_start->cleanup working_std Dilute to Working Standards stock_sol->working_std filtration Filter (0.45 µm) working_std->filtration cleanup->filtration lc LC Separation (PGC or HILIC column) filtration->lc Inject ms Mass Spectrometry (ESI-MS/MS) lc->ms data_acq Data Acquisition (Full Scan & MS/MS) ms->data_acq peak_id Peak Identification (m/z and Retention Time) data_acq->peak_id frag_analysis Fragmentation Analysis peak_id->frag_analysis quant Quantification (Calibration Curve) peak_id->quant report Final Report frag_analysis->report quant->report

Caption: Workflow for this compound Analysis by LC-MS/MS.

This compound Fragmentation Pathway

Maltotetraose_Fragmentation cluster_fragments Primary Fragments (CID) cluster_subfragments Secondary Fragments M This compound [M+Na]⁺ m/z 689.2 A4 ⁰,²A₄ Ion (Cross-ring cleavage) m/z 629.2 M->A4 -C₂H₄O₂ Y3 Y₃ Ion (Glycosidic cleavage) m/z 527.2 M->Y3 -C₆H₁₀O₅ B3 B₃ Ion (Glycosidic cleavage) m/z 509.2 M->B3 -C₆H₁₂O₆ Y2 Y₂ Ion m/z 365.1 Y3->Y2 -C₆H₁₀O₅ B2 B₂ Ion m/z 347.1 B3->B2 -C₆H₁₀O₅

Caption: Simplified CID Fragmentation of Sodiated this compound.

References

Maltotetraose: A Versatile Oligosaccharide for Innovations in Food Science and Technology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Maltotetraose, a malto-oligosaccharide composed of four α-1,4 linked glucose units, is a functional ingredient of significant interest in food science and technology. Its unique physicochemical and physiological properties offer a range of applications, from improving the textural qualities and shelf life of food products to providing prebiotic health benefits. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers, scientists, and drug development professionals in harnessing the potential of this compound.

Physicochemical Properties and Functional Attributes

This compound exhibits a range of properties that make it a valuable additive in various food systems. It is a colorless, transparent, and viscous liquid with a slightly sweet taste.[1] Key functionalities include its ability to act as a humectant, thickener, and stabilizer.[1] It possesses good acid and heat resistance, making it suitable for a variety of processing conditions.[1] Furthermore, its low hygroscopicity contributes to the prevention of clumping in powdered products and helps maintain the desired texture in hard candies.[1][2]

One of the most notable applications of this compound is its role as an anti-staling agent in baked goods. It effectively inhibits the retrogradation of starch, the process of recrystallization of gelatinized starch that leads to staling.[3][4][5] The addition of this compound-forming amylase to whole-grain wheat bread has been shown to delay crumb firming during storage and increase bread volume.[6]

As a functional food ingredient, this compound is recognized for its prebiotic effects.[7][8][9][10] It can selectively stimulate the growth of beneficial gut bacteria, such as Bifidobacterium, contributing to improved gut health.[7][8][9] Studies have shown that malto-oligosaccharide mixtures containing this compound can increase the production of short-chain fatty acids (SCFAs) during in vitro fermentation with human fecal microbiota.[7][8][9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the application of this compound in food science.

Table 1: Effect of this compound-Forming Amylase (G4-amylase) on Starch Properties

Starch SourceTreatmentSetback Viscosity (cP)Long-term Retrogradation Rate
Rice Starch (RS)Control6620.41
Rice Starch (RS)G4-amylase3380.33
Wheat Starch (WS)Control6930.45
Wheat Starch (WS)G4-amylase3850.31
Potato Starch (PS)Control-0.51
Potato Starch (PS)G4-amylase-0.38
Data sourced from a study on the retrogradation inhibition of starches.[3]

Table 2: Malto-oligosaccharide Composition from Enzymatic Hydrolysis

OligosaccharidePercentage in Mixture
Maltotriose21.74%
This compound18.84%
Maltopentaose11.76%
Composition of a malto-oligosaccharide (MOS) mixture used in a prebiotic study.[7][9]

Table 3: Impact of G4-Amylase on Whole-Grain Wheat Bread

ParameterControlG4-Amylase Treated
Bread Volume Increase-1.2-fold higher
Data from a study on the use of this compound-producing amylase as a bread improver.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Production of this compound via Enzymatic Hydrolysis

This protocol outlines the enzymatic production of a this compound-rich syrup from starch.

Materials:

  • Corn starch

  • α-amylase

  • This compound-forming enzyme (G4-amylase)

  • Starch debranching enzyme (optional, for synergistic effect)

  • Water

  • pH meter

  • Water bath or incubator

  • Reaction vessel

Procedure:

  • Starch Slurry Preparation: Prepare a 10% (w/v) aqueous solution of cornstarch in the reaction vessel.

  • Liquefaction: Heat the starch slurry to 95°C with constant stirring. Add α-amylase and allow the reaction to proceed for 1 hour to produce maltodextrin (B1146171).[11]

  • Cooling and pH Adjustment: Cool the maltodextrin solution to 50°C. Adjust the pH to 7.0.[11]

  • Saccharification: Add this compound-forming enzyme (e.g., 20 U/g of maltodextrin).[11] A starch debranching enzyme can be added for a synergistic effect.[11]

  • Incubation: Maintain the reaction at 50°C with stirring for 20 hours to produce the this compound enzymatic hydrolyzate.[11]

  • Enzyme Inactivation: Heat the solution to inactivate the enzymes (e.g., boiling for 10-15 minutes).

  • Purification (Optional): The resulting syrup can be further purified using techniques like yeast fermentation to remove other sugars, followed by ion exchange chromatography and simulated moving bed chromatography to achieve high-purity this compound.[11][12]

Protocol 2: Evaluation of Starch Retrogradation Inhibition

This protocol describes a method to assess the ability of this compound to inhibit starch retrogradation using viscosity measurements.

Materials:

  • Starch samples (e.g., rice, wheat, potato)

  • This compound-forming amylase (G4-amylase)

  • Rapid Visco Analyser (RVA) or similar viscometer

  • Distilled water

Procedure:

  • Sample Preparation: Prepare starch slurries (e.g., 3g starch in 25g distilled water). For treated samples, add a specified amount of G4-amylase.

  • Pasting Properties Analysis (RVA):

    • Equilibrate the slurry at 50°C for 1 minute.

    • Heat to 95°C at a rate of 12°C/minute.

    • Hold at 95°C for 2.5 minutes.

    • Cool to 50°C at a rate of 12°C/minute.

    • Hold at 50°C for 2 minutes.

  • Data Collection: Record the peak viscosity, trough viscosity, final viscosity, and setback viscosity. The setback viscosity (final viscosity - trough viscosity) is an indicator of short-term retrogradation.

  • Long-term Retrogradation Analysis:

    • Store the gelatinized starch pastes at 4°C for several days (e.g., 7 days).

    • Measure the hardness or other textural properties of the stored gels using a texture analyzer. An increase in hardness over time indicates retrogradation.

    • Alternatively, differential scanning calorimetry (DSC) can be used to measure the enthalpy of retrogradation.

Protocol 3: In Vitro Prebiotic Activity Assessment

This protocol details an in vitro fermentation method to evaluate the prebiotic potential of this compound.

Materials:

  • This compound or malto-oligosaccharide (MOS) mixture containing this compound

  • Basal medium for bacterial culture (e.g., modified PYF medium)

  • Probiotic bacterial strains (e.g., Bifidobacterium breve)

  • Human fecal slurry (for fermentation studies)

  • Anaerobic chamber or system

  • Incubator

  • Spectrophotometer (for measuring bacterial growth)

  • High-Performance Liquid Chromatography (HPLC) system (for SCFA analysis)

Procedure:

  • Bacterial Growth Proliferation Assay:

    • Prepare the basal medium and supplement it with 1% (w/v) of the this compound-containing substrate as the sole carbon source.[7][9] A control group with no added carbon source should be included.

    • Inoculate the media with the probiotic strain.

    • Incubate under anaerobic conditions at 37°C.

    • Measure bacterial growth at regular intervals (e.g., 0, 12, 24 hours) by measuring the optical density at 600 nm.

  • In Vitro Fecal Fermentation:

    • Prepare a fecal slurry from fresh human feces.

    • Add the fecal slurry to the basal medium containing the test substrate (e.g., 1% or 2% MOS).[7][8][9]

    • Incubate anaerobically at 37°C.

    • Collect samples at different time points (e.g., 0, 6, 12, 24 hours).

  • Analysis:

    • pH Measurement: Monitor changes in the pH of the fermentation medium.

    • SCFA Analysis: Analyze the concentration of short-chain fatty acids (e.g., acetate, propionate, butyrate) in the collected samples using HPLC.

    • Microbiota Analysis (Optional): Analyze changes in the microbial population using techniques like 16S rRNA gene sequencing.

Visualizations

The following diagrams illustrate key processes and workflows related to the use of this compound.

Enzymatic_Production_of_this compound Starch Starch Slurry Maltodextrin Maltodextrin Solution Starch->Maltodextrin  α-amylase, 95°C Maltotetraose_Syrup This compound-Rich Syrup Maltodextrin->Maltotetraose_Syrup  G4-amylase, 50°C, pH 7 Purification Purification Steps (Fermentation, Chromatography) Maltotetraose_Syrup->Purification High_Purity_G4 High-Purity this compound Purification->High_Purity_G4

Caption: Enzymatic production workflow for this compound.

Starch_Retrogradation_Inhibition cluster_0 Starch Gelatinization cluster_1 Staling Process (Retrogradation) Gelatinized_Starch Gelatinized Starch (Amorphous) Recrystallization Amylopectin Recrystallization Amylose Realignment Gelatinized_Starch->Recrystallization Cooling & Storage Stale_Product Stale Product (Crystalline Starch) Recrystallization->Stale_Product This compound This compound This compound->Recrystallization Inhibits

Caption: Inhibition of starch retrogradation by this compound.

Prebiotic_Action_of_this compound This compound This compound Ingestion Small_Intestine Small Intestine (Partial Digestion) This compound->Small_Intestine Large_Intestine Large Intestine Small_Intestine->Large_Intestine Undigested portion Beneficial_Bacteria Beneficial Gut Bacteria (e.g., Bifidobacterium) Large_Intestine->Beneficial_Bacteria Fermentation SCFAs Short-Chain Fatty Acids (SCFAs) Beneficial_Bacteria->SCFAs Produces Improved_Gut_Health Improved Gut Health SCFAs->Improved_Gut_Health Contributes to

Caption: Prebiotic mechanism of this compound in the gut.

References

Application Notes and Protocols: Maltotetraose in Biotechnology and Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maltotetraose, a maltooligosaccharide composed of four α-1,4 linked glucose units, is a versatile carbohydrate with expanding applications in biotechnology and various industrial sectors. Its unique physicochemical properties, including low sweetness, high moisture retention, and specific enzymatic susceptibility, make it a valuable ingredient and research tool. These application notes provide an overview of the key uses of this compound, supported by detailed experimental protocols and quantitative data to facilitate its practical implementation in research and development.

I. Industrial Applications: Food and Beverage Industry

This compound is utilized in the food industry for its functional properties that improve the quality and stability of various products.[1][2] It serves as a texture enhancer, stabilizer, and a source of slowly digestible carbohydrates.[3][4]

Key Applications:

  • Bakery Products: Improves moisture retention, retards staling, and provides a tender crumb structure.[2]

  • Beverages: Acts as a bodying agent and stabilizer in various drinks.[1][3]

  • Confectionery: Controls crystallization, provides chewiness, and has low sweetness.[1]

  • Frozen Foods: Prevents protein denaturation and maintains the quality of frozen products during storage.[1]

Quantitative Data on this compound in Food Applications:

ApplicationTypical ConcentrationKey BenefitReference
Bread Making2-5% (flour basis)Improved moisture retention, anti-staling[2]
Sports Drinks5-10% (w/v)Low osmolality, sustained energy release[3]
Ice Cream3-7% (w/v)Improved texture, controlled ice crystal growth[2]

II. Biotechnological Applications

This compound serves as a valuable tool in various biotechnological processes, from enzymatic assays to potential applications in drug delivery and cryopreservation.

Substrate for α-Amylase Activity Assays

This compound is an ideal substrate for the specific and sensitive determination of α-amylase activity in biological fluids and enzyme preparations.[5][6] The enzymatic hydrolysis of this compound yields smaller reducing sugars that can be quantified.

Experimental Protocol: α-Amylase Activity Assay using the DNS Method

This protocol is adapted from established methods for determining α-amylase activity.[6][7][8]

Materials:

  • This compound solution (1% w/v) in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • α-Amylase sample (appropriately diluted)

  • 3,5-Dinitrosalicylic acid (DNS) reagent

  • Maltose (B56501) standard solutions (for calibration curve)

  • Spectrophotometer

Procedure:

  • Reaction Setup:

    • Pipette 0.5 mL of the 1% this compound substrate solution into a test tube.

    • Pre-incubate the tube at the desired assay temperature (e.g., 60°C) for 5 minutes.

    • Initiate the reaction by adding 0.5 mL of the diluted α-amylase sample.

  • Incubation:

    • Incubate the reaction mixture for a defined period (e.g., 10 minutes) at the assay temperature.

  • Reaction Termination and Color Development:

    • Stop the reaction by adding 1.0 mL of DNS reagent.

    • Boil the mixture for 5-15 minutes to allow for color development.

  • Measurement:

    • Cool the tubes to room temperature.

    • Add 9.0 mL of distilled water and mix well.

    • Measure the absorbance at 540 nm against a blank (prepared by adding the DNS reagent to the substrate before the enzyme).

  • Quantification:

    • Determine the amount of reducing sugars released using a standard curve prepared with maltose.

    • One unit of α-amylase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar per minute under the specified conditions.

Quantitative Data for α-Amylase Assay:

ParameterValueReference
Optimal pH (Pseudomonas stutzeri α-amylase)8.0[6][9]
Optimal Temperature (Pseudomonas stutzeri α-amylase)60°C[6][9]
Substrate Concentration1% (w/v) this compound[6]
Wavelength for Detection540 nm[7]

Experimental Workflow for α-Amylase Activity Assay

Amylase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis This compound 1% this compound Solution Mix Mix Substrate and Enzyme This compound->Mix Enzyme Diluted α-Amylase Sample Enzyme->Mix DNS DNS Reagent Stop Stop Reaction with DNS DNS->Stop Incubate Incubate at 60°C (10 min) Mix->Incubate Incubate->Stop Boil Boil (5-15 min) Stop->Boil Cool Cool to RT Boil->Cool Dilute Dilute with Water Cool->Dilute Measure Measure Absorbance at 540 nm Dilute->Measure Calculate Calculate Activity Measure->Calculate

Caption: Workflow for determining α-amylase activity using this compound and the DNS method.

Production and Purification of this compound

High-purity this compound is typically produced through the enzymatic hydrolysis of starch or maltodextrins, followed by purification steps.

Experimental Protocol: Enzymatic Production and Purification of this compound

This protocol combines enzymatic hydrolysis with chromatographic purification.

Part A: Enzymatic Hydrolysis

Materials:

  • Maltodextrin (B1146171) or soluble starch

  • This compound-forming amylase (e.g., from Pseudomonas stutzeri)

  • Appropriate buffer (e.g., phosphate (B84403) buffer, pH 7.0)

  • Yeast (Saccharomyces cerevisiae) for removal of smaller sugars (optional)

Procedure:

  • Substrate Preparation: Prepare an aqueous solution of maltodextrin (e.g., 10-30% w/v).

  • Enzymatic Reaction:

    • Adjust the pH of the substrate solution to the optimal pH for the this compound-forming amylase (e.g., pH 7.0).

    • Add the enzyme at a predetermined concentration (e.g., 20 U/g of substrate).

    • Incubate at the optimal temperature (e.g., 50°C) with stirring for a specified duration (e.g., 20 hours).[10]

  • Enzyme Inactivation: Heat the reaction mixture to inactivate the enzyme (e.g., boiling for 10 minutes).

  • (Optional) Yeast Fermentation: To remove glucose, maltose, and maltotriose (B133400), inoculate the hydrolysate with yeast and ferment.[10]

Part B: Purification by Chromatography

Materials:

  • Enzymatic hydrolysate

  • Chromatography system (e.g., simulated moving bed or gel filtration)

  • Appropriate resin (e.g., cation exchange resin or size-exclusion resin like Sephadex G-15)[11]

  • Mobile phase (e.g., deionized water)

Procedure:

  • Sample Preparation: Centrifuge or filter the hydrolysate to remove any precipitates.

  • Chromatographic Separation:

    • Equilibrate the chromatography column with the mobile phase.

    • Load the prepared hydrolysate onto the column.

    • Elute with the mobile phase and collect fractions.

  • Fraction Analysis: Analyze the collected fractions for this compound content and purity using methods like HPLC.

  • Pooling and Concentration: Pool the fractions containing high-purity this compound and concentrate using a rotary evaporator or lyophilization.

Quantitative Data on this compound Production and Purification:

ParameterValueReference
Initial this compound Purity (Multi-enzymatic hydrolysis)65.83%[12]
Final Purity (after yeast fermentation and SMB chromatography)>97%[10]
Yield from Starch15.0%
Recovery of Maltose (for comparison)>60%[13]

Logical Relationship for this compound Production and Purification

Production_Purification_Logic Starch Starch/ Maltodextrin Hydrolysis Enzymatic Hydrolysis (this compound-forming amylase) Starch->Hydrolysis Hydrolysate Crude Hydrolysate (G1-G7 mixture) Hydrolysis->Hydrolysate Yeast Yeast Fermentation (Optional: Removes G1-G3) Hydrolysate->Yeast Chromatography Chromatographic Separation (e.g., SMB, Gel Filtration) Hydrolysate->Chromatography Direct Purification Purified_Hydrolysate Partially Purified Hydrolysate Yeast->Purified_Hydrolysate Purified_Hydrolysate->Chromatography Pure_G4 High-Purity This compound (>97%) Chromatography->Pure_G4

Caption: Logical workflow for the production and purification of high-purity this compound.

Potential in Drug Delivery and Cryopreservation

While research is ongoing, maltooligosaccharides like this compound show promise in drug delivery and cryopreservation due to their biocompatibility and stabilizing properties.

Application Note: this compound in Drug Delivery

This compound can be explored as a component of drug delivery systems. Its hydrophilic nature can be utilized to modify lipophilic drug carriers, potentially improving their stability and biocompatibility. While specific protocols for this compound are still under development, methodologies used for similar oligosaccharides, such as maltotriose-grafted polymers for nanoparticle formation, can serve as a starting point. The general principle involves conjugating this compound to a polymer backbone to create amphiphilic structures that can self-assemble into nanoparticles, encapsulating hydrophobic drugs.

Application Note: this compound as a Cryoprotectant

Oligosaccharides are known to have cryoprotective effects. While maltotriose has been more extensively studied in this context, this compound could potentially offer similar or enhanced protection to cells during freezing by stabilizing cell membranes and preventing ice crystal formation.[14] A general approach would involve supplementing standard cryopreservation media with this compound and evaluating cell viability and function post-thaw.

General Protocol for Evaluating this compound as a Cryoprotectant:

  • Cell Culture: Culture cells to the desired confluency.

  • Harvesting: Harvest cells using standard methods (e.g., trypsinization for adherent cells).

  • Cryopreservation Media Preparation: Prepare a freezing medium containing a basal medium, serum, a standard cryoprotectant (e.g., DMSO), and varying concentrations of this compound.

  • Freezing:

    • Resuspend the cell pellet in the prepared cryopreservation media at a specific cell density.

    • Aliquot into cryovials.

    • Freeze the cells at a controlled rate (e.g., -1°C/minute) to -80°C.

    • Transfer to liquid nitrogen for long-term storage.

  • Thawing and Viability Assessment:

    • Rapidly thaw the cells in a 37°C water bath.

    • Assess cell viability using methods like trypan blue exclusion or a cell viability assay.

III. Role in Signaling Pathways

In certain bacteria, specific maltooligosaccharides act as signaling molecules to regulate gene expression. While maltotriose is the known inducer of the maltose regulon in E. coli, the study of this compound in similar signaling pathways is an active area of research.[15][16]

Signaling Pathway: The Maltose Regulon in E. coli

The maltose regulon in E. coli is a classic example of gene regulation in response to a specific carbohydrate. The key activator protein is MalT, which, in the presence of the inducer maltotriose and ATP, activates the transcription of genes required for maltose and maltodextrin uptake and metabolism.

Signaling Pathway of Maltose Regulon Activation

Maltose_Regulon_Pathway Maltotriose Maltotriose (Inducer) MalT_inactive Inactive MalT (Monomer) Maltotriose->MalT_inactive Binds to ATP ATP ATP->MalT_inactive Binds to MalT_active Active MalT (Oligomer) MalT_inactive->MalT_active Induces Oligomerization mal_promoter mal Gene Promoter MalT_active->mal_promoter Binds to Transcription Transcription Activation mal_promoter->Transcription Mal_proteins Maltose Uptake and Metabolism Proteins Transcription->Mal_proteins

Caption: Activation of the E. coli maltose regulon by the inducer maltotriose and ATP.

Conclusion

This compound is a functional oligosaccharide with significant and expanding roles in both industrial and biotechnological settings. Its utility in the food industry is well-established, while its applications as a specific enzyme substrate and its potential in advanced fields like drug delivery and cryopreservation highlight its importance for future research and development. The provided protocols and data serve as a practical guide for scientists and professionals to harness the capabilities of this compound in their respective fields.

References

Troubleshooting & Optimization

Technical Support Center: Stability of Maltotetraose in Aqueous Solutions for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the stability of maltotetraose in aqueous solutions for your experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in aqueous solutions?

A1: The stability of this compound in aqueous solutions is primarily influenced by three main factors:

  • pH: this compound is susceptible to hydrolysis, particularly under acidic and alkaline conditions.[1]

  • Temperature: Elevated temperatures significantly accelerate the rate of hydrolysis and thermal degradation.[1]

  • Enzymatic Contamination: The presence of any amylase activity, from sources such as microbial contamination or experimental reagents, will lead to the rapid breakdown of this compound.

Q2: What are the degradation products of this compound?

A2: The primary degradation pathway for this compound is hydrolysis of its α-1,4 glycosidic bonds. This results in the formation of smaller maltooligosaccharides, namely maltotriose (B133400), maltose (B56501), and ultimately glucose.[1] Under harsh conditions, such as strong acid and high heat, complete degradation to glucose can occur. For instance, treatment with 4 M HCl at 120°C for 10 minutes can result in a mixture of this compound (5%), maltotriose (15%), maltose (50%), and glucose (30%).[2]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: To ensure the stability of this compound stock solutions, it is recommended to:

  • For short-term storage (a few days): Store aqueous solutions at 4°C.

  • For long-term storage (up to six months): Aliquot the solution into single-use volumes and store at -20°C or -80°C to prevent repeated freeze-thaw cycles which can lead to degradation.

It is also advisable to prepare solutions in a sterile, high-purity water or a buffer suitable for your experiment (e.g., phosphate-buffered saline, pH 7.2) and, for sensitive applications, filter-sterilize the solution through a 0.22 µm filter.

Q4: How stable is this compound at room temperature in a neutral aqueous solution?

A4: While specific quantitative data for this compound at room temperature is limited, related sugars like dextrose are most stable around pH 4.[3] It is expected that this compound will be relatively stable for short periods (hours to a few days) at room temperature in a neutral pH buffer. However, for any experiment requiring high accuracy, it is crucial to use freshly prepared solutions or solutions that have been stored appropriately at lower temperatures. For extended experiments at room temperature, it is recommended to perform a stability check.

Troubleshooting Guides

This section provides solutions to common issues encountered during experiments involving this compound.

Inconsistent Results in Enzymatic Assays
Problem Possible Cause Troubleshooting Steps
Higher than expected enzyme activity This compound substrate has degraded into smaller sugars (maltose, glucose), which may be more readily utilized by the enzyme or interfere with the detection method.1. Verify Substrate Integrity: Analyze the this compound stock solution using HPLC to check for the presence of degradation products. 2. Use Fresh Substrate: Prepare fresh this compound solution from a solid source for each experiment. 3. Proper Storage: Ensure stock solutions are stored at or below 4°C and protected from microbial contamination.
Lower than expected enzyme activity The actual concentration of the this compound stock solution is lower than calculated due to degradation during storage.1. Confirm Concentration: Use a validated HPLC method to accurately determine the concentration of the this compound stock solution before use. 2. Follow Storage Guidelines: Adhere strictly to the recommended short-term and long-term storage conditions.
High background signal in blank wells (no enzyme) 1. Contamination of the this compound solution with reducing sugars. 2. The detection method is sensitive to the this compound itself or impurities.1. Purity Check: Use high-purity this compound (>95%). 2. Method Specificity: Ensure your detection method is specific for the product of the enzymatic reaction and does not cross-react with this compound.
HPLC Analysis Issues
Problem Possible Cause Troubleshooting Steps
Poor peak shape (fronting, tailing, or splitting) 1. Column Degradation: The stationary phase of the column may be degraded. 2. Inappropriate Mobile Phase: The pH or composition of the mobile phase may not be optimal. 3. Sample Solvent Mismatch: The solvent used to dissolve the sample is too different from the mobile phase.1. Replace Column: If the column has been used extensively, replace it. 2. Optimize Mobile Phase: Adjust the pH and solvent composition. A common mobile phase for oligosaccharide analysis is a gradient of acetonitrile (B52724) and water. 3. Match Sample Solvent: Dissolve the sample in the initial mobile phase.[4]
Drifting baseline with Refractive Index (RI) Detector 1. Temperature Fluctuations: The RI detector is highly sensitive to temperature changes. 2. Mobile Phase Inconsistency: Incomplete mixing or degassing of the mobile phase.1. Use a Column Oven: Maintain a constant and stable column and detector temperature.[5] 2. Prepare Fresh Mobile Phase: Ensure the mobile phase is well-mixed and thoroughly degassed.[6]
Negative peaks with RI Detector The refractive index of the sample is lower than that of the mobile phase.Reverse Detector Polarity: Most HPLC software allows for the inversion of the signal to produce positive peaks.[5]

Quantitative Data on this compound Stability

Condition Observation Implication for Experiments Citation
Acidic pH (e.g., 4 M HCl) Rapid hydrolysis into smaller sugars (maltotriose, maltose, glucose).Avoid strongly acidic conditions unless hydrolysis is the intended outcome.[2]
Elevated Temperature (e.g., 120°C) Significant and rapid degradation.Do not expose this compound solutions to high temperatures unless for specific degradation studies.[2]
Neutral pH (approx. 7.0) Relatively stable, but enzymatic degradation is a major concern.Use sterile solutions and aseptic techniques to prevent microbial growth.
Refrigerated Storage (4°C) Stable for short-term use (days).Recommended for daily working solutions.
Frozen Storage (-20°C to -80°C) Stable for long-term use (months).Ideal for storing stock solutions.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a sterile 100 mM this compound stock solution.

Materials:

  • This compound powder (high purity, ≥95%)

  • High-purity, sterile water or buffer (e.g., PBS, pH 7.2)

  • Sterile conical tubes or vials

  • 0.22 µm syringe filter

  • Sterile syringe

Procedure:

  • Calculate the required mass: Determine the mass of this compound powder needed to achieve a 100 mM concentration in the desired final volume (Molecular Weight of this compound: 666.58 g/mol ).

  • Dissolution: In a sterile environment (e.g., a laminar flow hood), dissolve the weighed this compound powder in the appropriate volume of sterile water or buffer.

  • Gentle Mixing: Gently vortex or sonicate the solution to ensure complete dissolution. Avoid vigorous shaking to prevent foaming.

  • Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container.

  • Aliquoting and Storage: Aliquot the sterile stock solution into single-use volumes in sterile tubes. For short-term storage, place the aliquots at 4°C. For long-term storage, store them at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method to assess the stability of this compound by separating it from its degradation products.

Instrumentation:

  • HPLC system with a pump, autosampler, and column oven

  • Refractive Index (RI) Detector or Evaporative Light Scattering Detector (ELSD)

Chromatographic Conditions:

  • Column: A carbohydrate analysis column, such as an amino-based (NH2) or a hydrophilic interaction liquid chromatography (HILIC) column.

  • Mobile Phase: A gradient of acetonitrile and purified water is typically used. For example:

    • Mobile Phase A: 100% Acetonitrile

    • Mobile Phase B: 100% Purified Water

    • A common starting gradient could be 80% A and 20% B.

  • Flow Rate: 1.0 - 2.0 mL/min.

  • Column Temperature: 30 - 40°C.

  • Injection Volume: 10 - 20 µL.

Procedure:

  • Standard Preparation: Prepare standard solutions of this compound, maltotriose, maltose, and glucose of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the this compound samples to be tested in the mobile phase and filter through a 0.45 µm filter before injection.

  • Method Validation: Validate the HPLC method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness, to ensure it is suitable for its intended purpose.[3]

  • Stability Study: a. Prepare aqueous solutions of this compound at different pH values (e.g., using appropriate buffers) and temperatures. b. At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of each solution. c. Immediately analyze the aliquots using the validated HPLC method. d. Quantify the peak areas of this compound and its degradation products to determine the percentage of degradation over time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling cluster_analysis Analysis cluster_results Results prep_solution Prepare this compound Aqueous Solution stress_ph Incubate at Various pH Levels prep_solution->stress_ph Expose to stress_temp Incubate at Various Temperatures prep_solution->stress_temp Expose to sampling Collect Aliquots at Time Points stress_ph->sampling stress_temp->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis quantification Quantify Degradation Products hplc_analysis->quantification data_analysis Data Analysis and Stability Assessment quantification->data_analysis

Caption: Workflow for assessing this compound stability.

troubleshooting_logic cluster_enzyme Enzymatic Assay Issues cluster_hplc HPLC Analysis Issues enzyme_issue Is the issue in an enzymatic assay? start->enzyme_issue hplc_issue Is the issue in HPLC analysis? start->hplc_issue high_activity Higher than expected activity? enzyme_issue->high_activity Yes low_activity Lower than expected activity? enzyme_issue->low_activity Yes enzyme_issue->hplc_issue No check_substrate Check substrate integrity with HPLC high_activity->check_substrate confirm_conc Confirm substrate concentration low_activity->confirm_conc peak_shape Poor peak shape? hplc_issue->peak_shape Yes baseline_drift Drifting baseline? hplc_issue->baseline_drift Yes optimize_hplc Optimize mobile phase and check column peak_shape->optimize_hplc stabilize_temp Stabilize temperature and degas mobile phase baseline_drift->stabilize_temp

Caption: Troubleshooting logic for this compound experiments.

References

Potential degradation products of Maltotetraose under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential degradation products of Maltotetraose under acidic conditions. It includes troubleshooting guides and frequently asked questions to assist in experimental design and data interpretation.

Troubleshooting Guide

This guide addresses common issues encountered during the acidic hydrolysis of this compound and subsequent analysis.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Hydrolysis Insufficient acid concentration, temperature, or reaction time.Increase the acid concentration (e.g., from 1M to 4M HCl), elevate the reaction temperature (e.g., to 100-120°C), or extend the hydrolysis time. Monitor the reaction progress at different time points to determine the optimal duration.[1]
Improper mixing of the reaction components.Ensure the this compound is fully dissolved in the acidic solution before heating. Use a vortex mixer or sonication if necessary.
Over-hydrolysis to Monosaccharides Acid concentration, temperature, or reaction time is too high/long.Reduce one or more of the reaction parameters. Perform a time-course experiment to identify the point at which the desired intermediate products (maltotriose, maltose) are at their peak concentrations.
Poor Peak Resolution in HPLC Inappropriate mobile phase composition.Optimize the mobile phase. For separating this compound and its degradation products, a common mobile phase is a gradient of acetonitrile (B52724) and water.[2] Adjusting the gradient profile can improve separation.
Column degradation.Use a guard column to protect the analytical column from contaminants. If peak shape deteriorates, wash the column according to the manufacturer's instructions or replace it.
Incompatible sample matrix.Ensure the sample is properly neutralized and filtered before injection to remove any particulate matter or interfering substances.
Ghost Peaks in Chromatogram Contamination in the HPLC system or mobile phase.Flush the HPLC system thoroughly with a strong solvent like isopropanol. Use fresh, high-purity solvents and degas the mobile phase before use.
Carryover from previous injections.Implement a needle wash step in your autosampler sequence and run blank injections between samples to check for carryover.
Irreproducible Results Inconsistent experimental conditions.Precisely control all experimental parameters, including temperature, reaction time, acid concentration, and sample volumes. Use calibrated equipment.
Sample degradation after hydrolysis.Neutralize the samples immediately after the desired hydrolysis time to stop the reaction. Store samples at a low temperature (e.g., 4°C) if analysis is not performed immediately.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under acidic conditions?

A1: Under acidic conditions, this compound undergoes hydrolysis of its α-1,4-glycosidic bonds. This is a sequential degradation process that results in the formation of smaller oligosaccharides and ultimately monosaccharides. The primary degradation products are maltotriose (B133400), maltose (B56501), and D-glucose.[1]

Q2: What is the general mechanism for the acid-catalyzed hydrolysis of this compound?

A2: The acid-catalyzed hydrolysis of the glycosidic bonds in this compound involves the protonation of the glycosidic oxygen atom, followed by the departure of the aglycone (the rest of the sugar chain) and the formation of a resonance-stabilized carbocation intermediate at the anomeric carbon. A water molecule then attacks this carbocation, and after deprotonation, a new reducing end is formed, resulting in the cleavage of the glycosidic bond.

Q3: What factors influence the rate of this compound degradation in acidic solutions?

A3: The rate of degradation is primarily influenced by three main factors:

  • Acid Concentration: Higher acid concentrations lead to a faster rate of hydrolysis.

  • Temperature: Increasing the temperature significantly accelerates the hydrolysis reaction.

  • Reaction Time: The extent of degradation increases with longer reaction times.

Q4: How can I monitor the progress of this compound hydrolysis?

A4: The progress of the hydrolysis can be monitored by analyzing aliquots of the reaction mixture at different time points. High-Performance Liquid Chromatography (HPLC) with detectors such as Refractive Index (RI), Evaporative Light Scattering (ELSD), or Mass Spectrometry (MS) is a common and effective method for separating and quantifying this compound and its degradation products.[2] Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment of the reaction progress.

Q5: Are there any side reactions to be aware of during acid hydrolysis of this compound?

A5: Yes, under harsh acidic conditions (e.g., very high temperatures or acid concentrations), the resulting monosaccharides (glucose) can further degrade to form compounds such as 5-hydroxymethylfurfural (B1680220) (HMF) and other colored byproducts.[3] It is crucial to optimize the hydrolysis conditions to maximize the yield of the desired degradation products while minimizing the formation of these side products.

Quantitative Data on this compound Degradation

The following table summarizes the quantitative analysis of this compound degradation products under specific acidic conditions.

Table 1: Degradation of this compound (1.0 mg/mL) in 4 M HCl at 120°C [1]

Reaction Time (minutes)This compound (%)Maltotriose (%)Maltose (%)Glucose (%)
105155030
15Not ObservedNot ObservedObservedObserved
20Not ObservedNot ObservedObservedObserved

Note: After 15 and 20 minutes, only maltose and glucose were observed, indicating complete degradation of this compound and maltotriose under these conditions.

Experimental Protocols

1. Protocol for Acidic Hydrolysis of this compound

This protocol provides a general procedure for the acidic hydrolysis of this compound. Researchers should optimize the conditions based on their specific experimental goals.

  • Materials:

    • This compound

    • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) of desired concentration (e.g., 1-4 M)

    • Deionized water

    • Heating block or water bath

    • Reaction vials (e.g., screw-cap glass vials)

    • Sodium hydroxide (B78521) (NaOH) solution for neutralization

    • pH indicator strips or pH meter

  • Procedure:

    • Prepare a stock solution of this compound in deionized water (e.g., 1.0 mg/mL).

    • In a reaction vial, mix the this compound solution with an equal volume of the acid solution to achieve the desired final acid concentration.

    • Securely cap the vial and place it in a preheated heating block or water bath set to the desired temperature (e.g., 120°C).

    • Start a timer and withdraw aliquots at specific time intervals (e.g., 10, 15, 20 minutes).

    • Immediately neutralize the collected aliquots with NaOH solution to stop the hydrolysis reaction. Monitor the pH to ensure it is neutral.

    • Store the neutralized samples at 4°C prior to analysis.

2. Protocol for HPLC Analysis of Degradation Products

This protocol outlines a general method for the analysis of this compound and its degradation products using HPLC.

  • Instrumentation and Columns:

    • HPLC system with a pump, autosampler, and column oven.

    • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

    • Column: An amino-propyl or a carbohydrate-specific column is recommended.

  • Chromatographic Conditions (Example):

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Deionized water

    • Gradient: A gradient elution is typically used, starting with a high concentration of acetonitrile and gradually increasing the water content to elute the more polar sugars. An example gradient could be:

      • 0-5 min: 80% A, 20% B

      • 5-25 min: Linear gradient to 60% A, 40% B

      • 25-30 min: Hold at 60% A, 40% B

      • 30-35 min: Return to initial conditions (80% A, 20% B)

      • 35-45 min: Column re-equilibration

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30-40°C

    • Injection Volume: 10-20 µL

  • Sample Preparation:

    • Filter the neutralized samples through a 0.22 µm syringe filter before injection to remove any particulates.

    • Prepare standard solutions of this compound, maltotriose, maltose, and glucose in the mobile phase at various concentrations to create a calibration curve for quantification.

Visualizations

Maltotetraose_Degradation_Pathway This compound This compound (G4) Maltotriose Maltotriose (G3) This compound->Maltotriose + H₂O (Acid) Maltose Maltose (G2) Maltotriose->Maltose + H₂O (Acid) Glucose Glucose (G1) Maltose->Glucose + H₂O (Acid)

Caption: Acidic hydrolysis pathway of this compound.

Experimental_Workflow cluster_0 Hydrolysis cluster_1 Analysis A Prepare this compound Solution B Add Acid and Heat A->B C Time-course Sampling B->C D Neutralize Samples C->D E Filter Samples D->E F HPLC Analysis E->F G Data Interpretation F->G

Caption: Experimental workflow for this compound degradation analysis.

References

Technical Support Center: HPLC Analysis of Maltotetraose

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of maltotetraose.

Frequently Asked Questions & Troubleshooting Guides

1. Poor Resolution and Peak Tailing

Question: My this compound peak is broad and tailing, leading to poor resolution from other components in my sample. What are the likely causes and how can I resolve this?

Answer: Poor peak shape and resolution are common challenges in oligosaccharide analysis. The primary causes and troubleshooting steps are outlined below:

  • Secondary Interactions with Stationary Phase: Unwanted interactions between the hydroxyl groups of this compound and active sites (like residual silanols) on the silica-based column packing can cause peak tailing.[1][2]

    • Solution: Use a highly deactivated or end-capped column to minimize these secondary interactions.[3][4] Operating the mobile phase at a lower pH can also help by suppressing the ionization of silanol (B1196071) groups.[2]

  • Inappropriate Mobile Phase Composition: The mobile phase composition is critical for achieving good separation of polar compounds like this compound.

    • Solution: For Hydrophilic Interaction Liquid Chromatography (HILIC), which is a common technique for analyzing sugars, a high concentration of an organic solvent like acetonitrile (B52724) in the mobile phase is necessary to retain this compound. A shallow gradient with a slow increase in the aqueous component can improve the resolution between closely eluting peaks.[5][6] For instance, starting with a high percentage of acetonitrile (e.g., 80%) and gradually increasing the water content can effectively separate this compound from other oligosaccharides.[5][7]

  • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion and tailing.[1][8]

    • Solution: Try reducing the injection volume or diluting the sample.[1][8]

  • Column Contamination or Degradation: Accumulation of contaminants on the column can negatively impact its performance.[8]

    • Solution: Flush the column with a strong solvent to remove contaminants. If the issue persists, the column may need to be replaced.[8][9]

2. Peak Splitting

Question: My this compound peak is appearing as a split or double peak. What could be causing this?

Answer: Peak splitting can be attributed to several factors:

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (more polar in HILIC) than the initial mobile phase, it can cause peak distortion and splitting.[8][9]

    • Solution: Whenever feasible, dissolve your sample in the initial mobile phase.[8]

  • Column Void or Blocked Frit: A void at the head of the column or a partially blocked inlet frit can cause the sample to travel through different paths, resulting in split peaks.[3][9]

    • Solution: Visually inspect the column for voids. If a blockage is suspected, back-flushing the column (if permitted by the manufacturer) may resolve the issue. Otherwise, the column may need replacement.[1][3]

3. Inconsistent Retention Times

Question: The retention time for my this compound peak is shifting between injections. How can I improve the reproducibility?

Answer: Unstable retention times can be caused by several factors:

  • Inadequate Column Equilibration: It is essential to allow the column sufficient time to equilibrate with the initial mobile phase conditions before each injection, particularly when using a gradient.[8][10] For HILIC, the equilibration time can be longer than for reversed-phase chromatography.

    • Solution: Ensure a consistent and adequate equilibration time between each run.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent.[8]

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[8]

  • Temperature Fluctuations: Changes in the column temperature will affect retention times.[11][12] A 1°C change can alter retention by approximately 2%.[12]

    • Solution: Use a column oven to maintain a constant and consistent temperature.[8][11]

  • Pump Performance Issues: Inconsistent flow from the pump can lead to variable retention times.[12]

    • Solution: Check the HPLC system for leaks and ensure the pump seals are in good condition.[9][13]

4. No Peaks or Low Signal

Question: I am not seeing any peaks, or the signal for this compound is very weak. What should I check?

Answer: This issue can stem from the sample, the HPLC system, or the detector:

  • Detector Issues: Since this compound lacks a UV chromophore, it is not readily detectable by standard UV detectors.[6] Refractive Index (RI) detectors or Evaporative Light Scattering Detectors (ELSD) are commonly used.[6]

    • Solution: Ensure you are using a suitable detector. For RI detectors, ensure the mobile phase and sample refractive indices are different. For ELSDs, optimize the nebulizer and evaporator temperatures for your mobile phase composition and flow rate.

  • Sample Degradation: this compound can be susceptible to degradation, especially at extreme pH values or high temperatures.

    • Solution: Ensure proper sample storage and preparation.

  • Injection Problems: There might be an issue with the autosampler or manual injector.

    • Solution: Verify that the injection volume is set correctly and that the injector is functioning properly.

Experimental Protocols

Protocol 1: Column Cleaning and Regeneration

  • Disconnect the column from the detector.

  • Flush the column with a series of solvents to remove contaminants. A typical sequence for a HILIC column is:

    • Mobile phase without buffer salts (e.g., acetonitrile/water mixture)

    • 100% Water

    • 100% Methanol or Isopropanol

    • 100% Water

  • Re-equilibrate the column with the initial mobile phase until a stable baseline is achieved.

Protocol 2: HILIC-RID/ELSD Analysis of this compound

  • System Preparation: Equilibrate the HILIC column (e.g., an amide-based column) with the initial mobile phase composition (e.g., 80% acetonitrile in water) for at least 30 minutes or until a stable baseline is observed.[5]

  • Sample Preparation: Dissolve the this compound standard or sample in the initial mobile phase.[8] Filter the sample through a 0.45 µm filter.

  • Injection: Inject the prepared sample.

  • Gradient Elution: Apply a shallow gradient, for example, increasing the aqueous portion of the mobile phase from 20% to 40% over 20 minutes.[5]

  • Detection:

    • RI Detector: Maintain a stable temperature for both the column and the detector.

    • ELSD: Optimize the drift tube temperature and nebulizer gas flow for the mobile phase and flow rate being used.

  • Data Analysis: Identify and quantify the this compound peak based on the retention time of a known standard.

Data Presentation

Table 1: Mobile Phase Composition and its Effect on Resolution

Acetonitrile (%)Water (%)Expected Outcome
8515Increased retention, potentially better separation of early eluting peaks.
7525Good starting point for method development for this compound.[6]
6535Decreased retention, faster elution of this compound.

Table 2: Troubleshooting Summary

IssuePotential CauseRecommended Solution
Peak TailingSecondary silanol interactionsUse an end-capped column; lower mobile phase pH.[2][4]
Column overloadReduce sample concentration or injection volume.[1]
Peak SplittingSample solvent mismatchDissolve sample in the initial mobile phase.[8]
Column voidInspect and replace the column if necessary.[3]
Shifting Retention TimesTemperature fluctuationsUse a column oven for temperature control.[11]
Inadequate equilibrationIncrease the column equilibration time between runs.[8]
No/Low SignalImproper detectorUse a Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).[6]
Detector settingsOptimize detector parameters.

Visualizations

G start Problem: Poor Peak Shape (Tailing, Splitting) check_solvent Is sample solvent stronger than mobile phase? start->check_solvent dissolve Action: Dissolve sample in initial mobile phase check_solvent->dissolve Yes check_overload Is sample concentration too high? check_solvent->check_overload No end_good Resolution Improved dissolve->end_good dilute Action: Dilute sample or reduce injection volume check_overload->dilute Yes check_column Inspect column for voids or contamination check_overload->check_column No dilute->end_good replace_column Action: Clean or replace column check_column->replace_column Void/Contamination Found check_column->end_good No Issues Found (Check other parameters) replace_column->end_good G start Problem: Inconsistent Retention Times check_temp Is column temperature controlled? start->check_temp use_oven Action: Use a column oven check_temp->use_oven No check_equilibration Is equilibration time sufficient? check_temp->check_equilibration Yes end_good Stable Retention Times use_oven->end_good increase_time Action: Increase equilibration time check_equilibration->increase_time No check_mobile_phase Is mobile phase fresh? check_equilibration->check_mobile_phase Yes increase_time->end_good prepare_fresh Action: Prepare fresh mobile phase daily check_mobile_phase->prepare_fresh No check_pump Check for leaks and pump performance check_mobile_phase->check_pump Yes prepare_fresh->end_good service_pump Action: Perform pump maintenance check_pump->service_pump Issues Found check_pump->end_good No Issues Found service_pump->end_good

References

Technical Support Center: Overcoming Interference in Enzymatic Assays with Maltotetraose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on utilizing maltotetraose to overcome common interference in enzymatic assays, particularly in the context of alpha-amylase activity measurement.

Frequently Asked Questions (FAQs)

Q1: Why is this compound recommended as a substrate over traditional options like starch in enzymatic assays prone to interference?

A1: this compound, a well-defined oligosaccharide, offers significant advantages over heterogeneous substrates like starch, especially when working with complex biological samples. Its defined chemical structure and purity lead to more specific and reproducible kinetic data. Assays using defined oligosaccharides, such as 4-nitrophenyl-alpha-oligosaccharides which are structurally similar to this compound, have been reported to show no apparent interference from metabolites and other enzymes present in the sample.[1] This is a considerable advantage over methods that are more susceptible to such interferences.

Q2: What types of interference can this compound help mitigate in an alpha-amylase assay?

A2: this compound can help reduce interference from:

  • Endogenous Sugars: Biological samples often contain varying levels of glucose and maltose (B56501), which can interfere with coupled enzyme assays that measure the release of these sugars. Assays specifically designed with substrates like this compound can be engineered to eliminate interference from pre-existing glucose and maltose in the sample.[2]

  • Non-specific Enzyme Activity: Crude samples may contain other enzymes that can act on complex substrates like starch, leading to inaccurate results. The specific structure of this compound makes it a less likely substrate for these contaminating enzymes.

  • Variable Substrate Properties: Starch preparations can vary in their composition of amylose (B160209) and amylopectin, leading to batch-to-batch variability in assay results. This compound provides a consistent and reliable substrate.

Q3: How does the use of a defined substrate like this compound lead to a more robust assay?

A3: Spectrophotometric methods using a defined substrate like this compound are considered more reliable and easier to quantify than historical methods based on starch-iodine complexes or the measurement of reducing groups from starch hydrolysis.[3] The enzymatic reaction with a defined substrate produces specific products that can be accurately measured in a coupled enzyme assay, leading to improved precision and accuracy.

Troubleshooting Guide

Issue: High background signal in the absence of the primary enzyme.

Possible Cause Troubleshooting Step Rationale
Contaminating Sugars in Sample Run a sample blank containing the sample and all assay components except the primary enzyme.This will quantify the signal contribution from endogenous sugars in your sample.
Substrate Impurity Use high-purity this compound. Run a substrate control (reagents only, no enzyme or sample).Low-quality substrate may contain contaminating sugars.
Non-specific hydrolysis of coupled-enzyme substrate Ensure the specificity of the coupling enzymes for the product of the primary reaction.The coupling enzymes should not act directly on the this compound or other components in the sample matrix.

Issue: Lower than expected enzyme activity.

Possible Cause Troubleshooting Step Rationale
Presence of Inhibitors in the Sample Perform a spike and recovery experiment by adding a known amount of purified enzyme to the sample.This will help determine if the sample matrix is inhibiting the enzyme.
Sub-optimal Assay Conditions Optimize pH, temperature, and incubation time for your specific enzyme and sample type.Enzyme activity is highly dependent on reaction conditions.
Incorrect Substrate Concentration Ensure the this compound concentration is at or above the Michaelis constant (Km) for the enzyme.Substrate concentration can be a limiting factor in the reaction rate.

Experimental Protocols

Key Experiment: Alpha-Amylase Activity Assay Using a Coupled-Enzyme System with this compound

This protocol describes a general method for determining alpha-amylase activity in a sample using this compound as the substrate in a coupled-enzyme reaction.

Principle:

Alpha-amylase hydrolyzes this compound into smaller oligosaccharides (primarily maltose). These products are then acted upon by a series of coupling enzymes, ultimately leading to a detectable change in absorbance, which is proportional to the alpha-amylase activity in the sample.

Reagents:

  • Assay Buffer: 50 mM MOPS buffer, pH 7.0, containing 50 mM NaCl and 1 mM CaCl2.

  • This compound Substrate Solution: 10 mM this compound in Assay Buffer.

  • Coupling Enzyme Mix:

    • α-glucosidase (to break down maltose to glucose)

    • Hexokinase

    • Glucose-6-phosphate dehydrogenase

  • NADP+ Solution: 10 mM NADP+ in Assay Buffer.

  • Sample: Biological fluid or extract suspected to contain alpha-amylase.

  • Control: Purified alpha-amylase of known activity.

Procedure:

  • Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing:

    • 150 µL Assay Buffer

    • 20 µL NADP+ Solution

    • 10 µL Coupling Enzyme Mix

  • Sample/Control Addition: Add 10 µL of the sample or control to the appropriate wells.

  • Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the temperature to equilibrate and to react with any endogenous glucose.

  • Initiation of Reaction: Add 10 µL of the this compound Substrate Solution to each well to start the reaction.

  • Kinetic Measurement: Immediately measure the change in absorbance at 340 nm over a period of 10 minutes at 37°C using a microplate reader. The rate of increase in absorbance is proportional to the alpha-amylase activity.

  • Calculation: Calculate the alpha-amylase activity based on the rate of NADPH formation, using the molar extinction coefficient of NADPH at 340 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Buffer, Substrate, Enzymes) plate Prepare 96-well Plate add_reagents Add Reaction Mix to Wells plate->add_reagents add_sample Add Sample/Control add_reagents->add_sample pre_incubate Pre-incubate at 37°C add_sample->pre_incubate add_substrate Add this compound to Initiate pre_incubate->add_substrate measure Kinetic Measurement (Absorbance at 340 nm) add_substrate->measure calculate Calculate Enzyme Activity measure->calculate signaling_pathway This compound This compound Maltose Maltose This compound->Maltose Hydrolysis Amylase α-Amylase Glucose Glucose Maltose->Glucose Hydrolysis Glucosidase α-Glucosidase G6P Glucose-6-Phosphate Glucose->G6P Phosphorylation Hexokinase Hexokinase SixPG 6-Phospho-glucono-δ-lactone G6P->SixPG Oxidation G6PDH G6P Dehydrogenase NADPH NADPH NADP NADP+ NADP->NADPH Reduction logical_relationship cluster_substrates Substrate Choice cluster_outcomes Assay Outcomes Starch Starch (Heterogeneous) Interference Increased Interference (Non-specific binding, endogenous sugars) Starch->Interference Variability Higher Variability (Batch-to-batch differences) Starch->Variability This compound This compound (Defined Oligosaccharide) Specificity Increased Specificity This compound->Specificity Reproducibility Improved Reproducibility This compound->Reproducibility

References

Optimizing α-Amylase Assays with Maltotetraose Substrate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with α-amylase assays utilizing a maltotetraose substrate.

Frequently Asked Questions (FAQs)

Q1: What are the advantages of using this compound as a substrate for α-amylase assays?

This compound is a defined oligosaccharide of four α-D-glucopyranose units, offering higher specificity compared to traditional starch substrates.[1] This results in more reproducible and accurate kinetic data. Its defined structure is particularly advantageous for studying the mode of action of α-amylases and for high-sensitivity detection when coupled with a chromogenic compound.[1]

Q2: What is a coupled enzyme assay and why is it often used with this compound?

A coupled assay involves using one or more auxiliary enzymes to convert the product of the primary enzyme (α-amylase) into a more easily detectable substance.[2] When α-amylase hydrolyzes this compound, it produces smaller oligosaccharides like maltose (B56501). In a coupled assay, an enzyme like α-glucosidase can then break down these products into glucose, which can be measured using glucose oxidase and horseradish peroxidase to produce a colored product.[3] This multi-step process, often referred to as a signaling pathway, enhances the sensitivity and specificity of the assay.

Q3: What are the optimal pH and temperature conditions for an α-amylase assay with this compound?

The optimal pH and temperature can vary depending on the source of the α-amylase. For many fungal α-amylases, the optimal pH range is typically 4.8-5.4, and the optimal temperature is around 55°C.[4] For α-amylase from Pseudomonas stutzeri, the optimal pH and temperature have been reported to be 8.0 and 60°C, respectively.[1] It is crucial to determine the optimal conditions for your specific enzyme to ensure maximal activity.

Q4: Can I use plasma samples for my α-amylase assay? What anticoagulants should I avoid?

Heparin-treated plasma can be used for α-amylase assays. However, anticoagulants such as EDTA, fluoride, or citrate (B86180) should be avoided as they can interfere with the enzyme's activity.[5] EDTA, for instance, is a known inhibitor of α-amylase.[6]

Troubleshooting Guide

Problem Possible Cause Solution
High Background Signal Contamination of reagents with reducing sugars.Test individual reagents for contamination. Prepare fresh solutions if necessary.
Non-enzymatic hydrolysis of the substrate.Run a blank reaction without the enzyme to quantify the rate of non-enzymatic hydrolysis and subtract it from the sample readings.
Presence of interfering substances in the sample.Ensure samples are properly prepared and consider deproteinizing them if needed.[6] Avoid substances like EDTA (>0.5 mM), Ascorbic acid (>0.2%), and SDS (>0.2%).[6]
Low or No Signal Inactive enzyme.Ensure proper storage of the enzyme and avoid repeated freeze-thaw cycles.[7] Use fresh enzyme preparations.
Incorrect assay conditions (pH, temperature).Optimize the pH and temperature for your specific α-amylase.[1][4] Ensure the assay buffer is at room temperature before starting.[6][7]
Omission of a necessary component (e.g., activator).α-Amylase activity is often dependent on chloride ions; ensure they are present in the assay buffer.[8]
Incorrect wavelength reading.Verify the plate reader is set to the correct wavelength for your detection method (e.g., 540 nm for the DNS method).[9][10]
Inconsistent or Non-Reproducible Results Pipetting errors.Use calibrated pipettes and proper pipetting techniques. Prepare a master mix for reagents to minimize variability.[6]
Temperature fluctuations during the assay.Ensure all components are at the correct temperature before starting the reaction and maintain a consistent temperature throughout the incubation period.[7]
Improper mixing of reagents.Thoroughly mix all solutions before and after addition to the reaction wells.[11]
Edge effects in microplates.Avoid using the outer wells of the microplate, or fill them with a blank solution to minimize evaporation.[7]

Experimental Protocols

Coupled Enzyme Assay for α-Amylase Activity

This protocol is based on the principle of a coupled enzymatic reaction where the product of α-amylase is further processed for detection.

Materials:

  • α-Amylase sample

  • This compound substrate solution

  • α-Glucosidase

  • Glucose oxidase

  • Horseradish peroxidase

  • A suitable chromogenic substrate (e.g., ABTS)

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.0)

Procedure:

  • Prepare a reaction mixture containing the assay buffer, this compound, α-glucosidase, glucose oxidase, horseradish peroxidase, and the chromogenic substrate.

  • Pre-incubate the reaction mixture at the optimal temperature for your α-amylase.

  • Initiate the reaction by adding the α-amylase sample.

  • Monitor the change in absorbance at the appropriate wavelength for the chosen chromogenic substrate over time.

  • Calculate the α-amylase activity based on the rate of color development.

DNSA Method for Measuring Reducing Sugars

This method quantifies the reducing sugars produced by the action of α-amylase on this compound.

Materials:

  • α-Amylase sample

  • This compound substrate solution

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Sodium potassium tartrate solution

  • Sodium hydroxide (B78521) (NaOH) solution

  • Maltose standard solutions

Procedure:

  • Incubate the α-amylase sample with the this compound substrate solution at the optimal temperature and pH for a defined period.

  • Stop the enzymatic reaction by adding the DNSA reagent.

  • Heat the mixture in a boiling water bath to allow for color development.[10]

  • Cool the samples and measure the absorbance at 540 nm.[10]

  • Create a standard curve using known concentrations of maltose to determine the amount of reducing sugar produced in your samples.[12]

Visualizations

AssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Incubate Incubate at Optimal Temperature Reagents->Incubate Samples Prepare Samples Samples->Incubate AddEnzyme Add α-Amylase to Initiate Incubate->AddEnzyme StopReaction Stop Reaction (e.g., add DNSA) AddEnzyme->StopReaction Measure Measure Signal (e.g., Absorbance at 540nm) StopReaction->Measure Calculate Calculate Activity Measure->Calculate

Caption: General workflow for an α-amylase assay.

CoupledAssayPathway cluster_enzymes This compound This compound Maltose Maltose This compound->Maltose Hydrolysis Amylase α-Amylase Glucose Glucose Maltose->Glucose Hydrolysis Glucosidase α-Glucosidase H2O2 H₂O₂ Glucose->H2O2 Oxidation GlucoseOxidase Glucose Oxidase ColoredProduct Colored Product (Detectable Signal) H2O2->ColoredProduct Reduction Peroxidase Peroxidase

Caption: Signaling pathway of a coupled α-amylase assay.

References

Preventing Maltotetraose contamination in laboratory samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent, detect, and mitigate maltotetraose contamination in laboratory samples.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern as a laboratory contaminant?

A1: this compound is a carbohydrate, specifically an oligosaccharide composed of four glucose units linked together.[1] It can be a significant concern in laboratory settings as it can interfere with various biochemical and cell-based assays.[2][3] As a potential source of unwanted variability, its presence can lead to inaccurate results, such as false positives or high background signals, particularly in assays that measure glucose or are sensitive to the presence of reducing sugars.

Q2: What are the primary sources of this compound contamination in the lab?

A2: this compound contamination can originate from several sources, primarily related to raw materials used in media and reagents. Key sources include:

  • Complex Biological Reagents: Yeast extracts, peptones, and malt (B15192052) extracts, which are common components of microbial and cell culture media, are derived from processes that can generate various sugars and oligosaccharides, including this compound.[4][5][6]

  • Enzyme Preparations: Some enzymes, particularly amylases, are used in processes that produce or degrade starches and may contain residual this compound. If these enzymes are used in an experimental system, they can introduce contamination.[7][8]

  • Raw Material Variability: Lot-to-lot variability in complex raw materials is a known issue in biopharmaceutical manufacturing.[3][9][10] This means that even if a particular lot of media component is clean, a subsequent lot may contain oligosaccharide impurities.

  • Microbial Contamination: Some bacteria and yeasts can produce and metabolize oligosaccharides. An underlying microbial contamination issue in the lab could potentially lead to the introduction of this compound into samples or reagents.[11][12]

Q3: How can this compound contamination affect my experimental results?

A3: The impact of this compound contamination can be significant and varied:

  • Assay Interference: It can interfere with assays that rely on enzymatic reactions involving glucose or other sugars, leading to inaccurate quantification.[2] For example, in assays where glucose is a final product being measured, contaminating oligosaccharides can be broken down by assay enzymes, artificially inflating the results.

  • High Background Signals: In sensitive assays like ELISA or fluorescence-based assays, non-specific binding or interaction of this compound can lead to high background noise, reducing the assay's sensitivity and dynamic range.[13][14]

  • Inconsistent Product Quality: In biopharmaceutical development, unintended variability in raw materials, such as the presence of oligosaccharides, can impact process consistency and the quality attributes of the final product.[9][15]

Q4: How can I detect potential this compound contamination in my samples or reagents?

A4: The most reliable method for detecting and quantifying this compound is High-Performance Liquid Chromatography (HPLC). Several detection methods can be coupled with HPLC for this purpose:

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD): This is a highly sensitive and specific method for direct carbohydrate analysis without the need for derivatization.[8][16][17]

  • HPLC with Evaporative Light Scattering Detection (ELSD): ELSD is a semi-universal mass detector that can be used for substances that do not have a UV chromophore, like this compound.[9][18]

  • HPLC with Refractive Index (RI) Detection: RI detectors are also commonly used for sugar analysis, though they are generally less sensitive than HPAE-PAD or ELSD.[9]

Q5: What are the general principles for preventing this compound contamination?

A5: A proactive approach focused on raw material control and good laboratory practices is essential for prevention:

  • Raw Material Qualification: Implement a robust program to qualify and monitor raw materials, especially complex biologicals like yeast extract and peptones.[13][19][20] This may involve testing new lots for oligosaccharide content before use.

  • Supplier Management: Work with suppliers who can provide detailed certificates of analysis and notify you of changes in their manufacturing processes.[20]

  • Aseptic Technique: Strict aseptic technique is crucial to prevent microbial contamination, which can be an indirect source of oligosaccharides.

  • Cleanliness and Maintenance: Regular cleaning and maintenance of laboratory equipment, including water purification systems, are critical to prevent the introduction of chemical and biological contaminants.[12][16]

Troubleshooting Guides

Issue 1: High Background or False Positives in Biochemical Assays

Symptoms:

  • Negative control wells show a high signal.

  • Assay results are unexpectedly high or show poor linearity upon sample dilution.

  • High variability between replicate wells.

Logical Troubleshooting Workflow:

Caption: Troubleshooting workflow for high assay background.

Troubleshooting Steps:

  • Rule out common issues: Ensure all reagents are within their expiry dates, properly stored, and that there are no issues with the assay protocol itself (e.g., insufficient washing, incorrect incubation times).[13][21]

  • Perform a Serial Dilution: Dilute the problematic sample. If an interfering substance like this compound is present, the signal may not decrease linearly as expected.[22]

  • Check for Matrix Effects: Perform a spike-and-recovery experiment. If the recovery of a known amount of analyte is poor, it suggests interference from the sample matrix.

  • Test for Oligosaccharide Interference:

    • Take an aliquot of the suspect sample.

    • Treat it with an enzyme known to degrade this compound, such as α-glucosidase or glucoamylase (see Protocol 2 for a general method).

    • Run the treated sample in the assay alongside an untreated control.

    • A significant reduction in the signal in the treated sample strongly indicates that the interference was caused by a digestible oligosaccharide.

Issue 2: Inconsistent Batch-to-Batch Performance in a Bioprocess

Symptoms:

  • Variability in cell growth, product yield, or product quality that correlates with new lots of media or reagents.

  • Unexpected changes in metabolic profiles of cell cultures.

Logical Troubleshooting Workflow:

Caption: Troubleshooting workflow for bioprocess variability.

Troubleshooting Steps:

  • Trace Raw Materials: Conduct a thorough review of batch records to identify if the onset of the issue correlates with the introduction of a new lot of any raw material (e.g., yeast extract, peptone, glucose).[9][23]

  • Retain and Test Samples: Analyze retained samples of the suspect raw material lot(s). Use an analytical method like HPAE-PAD to screen for the presence of oligosaccharides (see Protocol 1).

  • Engage the Supplier: Contact the supplier of the raw material. Inquire about any changes to their manufacturing process or sourcing. Request the certificate of analysis for the specific lot and compare it to previous lots.[20]

  • Implement Corrective Actions:

    • If contamination is confirmed, quarantine and reject the affected lot.

    • Implement a more stringent incoming raw material testing program for oligosaccharides on high-risk materials.[19]

    • Consider qualifying a secondary supplier to mitigate risks associated with a single source.[13]

Data Presentation

Table 1: Comparison of Analytical Methods for this compound Detection

FeatureHPAE-PADHPLC-ELSDHPLC-RI
Principle Anion exchange at high pH with electrochemical detection.Nebulization of mobile phase followed by light scattering detection of analyte particles.Measures changes in the refractive index of the eluent.
Sensitivity Very High (fmol to pmol)HighModerate to Low
Specificity High for carbohydratesSemi-universal (detects non-volatile analytes)Non-specific
Gradient Compatible YesYesNo (sensitive to baseline drift)
Derivatization Not requiredNot requiredNot required
Primary Use Case High-sensitivity quantification of complex carbohydrate mixtures.[8][16]General purpose analysis of non-UV absorbing compounds.[9][18]Routine analysis of high-concentration sugars.[9]

Experimental Protocols

Protocol 1: Detection of this compound Contamination by HPAE-PAD

This protocol provides a general method for the detection of this compound in aqueous samples like cell culture media or dissolved raw materials.

1. Objective: To detect and quantify this compound in a sample using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD).

2. Materials:

  • HPAE-PAD system (e.g., Thermo Scientific Dionex system)

  • Anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac™ series)

  • Reagent-free eluent generation system or HPLC-grade sodium hydroxide (B78521) and sodium acetate

  • This compound analytical standard

  • Deionized (DI) water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

3. Sample Preparation:

  • Liquid Samples (e.g., media):

    • Centrifuge the sample at 10,000 x g for 10 minutes to remove any cells or debris.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • Dilute the sample with DI water to bring the expected carbohydrate concentration into the linear range of the standard curve. A 100-fold dilution is a common starting point.[24]

  • Solid Samples (e.g., yeast extract powder):

    • Accurately weigh and dissolve the sample in DI water to a known concentration (e.g., 10 mg/mL).

    • Vortex until fully dissolved.

    • Filter through a 0.22 µm syringe filter.

    • Further dilute with DI water as needed.

4. Standard Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in DI water.

  • Perform serial dilutions to create a calibration curve (e.g., ranging from 0.1 µg/mL to 10 µg/mL).

5. Chromatographic Conditions (Example):

  • Column: CarboPac™ PA20 (3 x 150 mm)

  • Eluent: Potassium Hydroxide (KOH) gradient generated by an eluent generator.

  • Gradient: Isocratic or gradient elution depending on the complexity of the sample (e.g., a gradient of 10-200 mM KOH).

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode, using a standard carbohydrate waveform.

6. Data Analysis:

  • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the analytical standard.

  • Quantify the amount of this compound in the sample by using the calibration curve generated from the standards.

Protocol 2: Enzymatic Removal of this compound Contamination

This protocol describes a method to treat a sample with α-glucosidase to degrade this compound and related oligosaccharides, which can be used as a confirmatory test for interference or to clean up a sample before a downstream application.

1. Objective: To enzymatically hydrolyze this compound in a sample to confirm its role as an interferent or to remove it.

2. Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (or other suitable glucoamylase)

  • Assay buffer appropriate for the enzyme (e.g., 50 mM phosphate (B84403) buffer, pH 6.8).[25]

  • The sample suspected of contamination.

  • Incubator or water bath set to 37 °C.

  • Method to inactivate the enzyme (e.g., heat block at 100 °C or ultrafiltration device).

3. Experimental Procedure:

  • Prepare Samples:

    • Test Sample: In a microcentrifuge tube, combine 90 µL of the sample with 10 µL of a concentrated α-glucosidase solution (e.g., 20 U/mL in assay buffer).

    • No-Enzyme Control: In a separate tube, combine 90 µL of the sample with 10 µL of assay buffer (without the enzyme).

  • Incubation: Incubate both tubes at 37 °C for 30-60 minutes. The optimal time may need to be determined empirically.[25]

  • Enzyme Inactivation (Choose one method):

    • Heat Inactivation: Place the tubes in a heat block at 100 °C for 5-10 minutes to denature the α-glucosidase. Centrifuge to pellet any precipitated protein before using the supernatant.

    • Ultrafiltration: Use a centrifugal filter unit (e.g., 10 kDa MWCO) to remove the enzyme from the sample. This method is preferred if the sample is heat-sensitive.

  • Analysis:

    • Analyze the "Test Sample" and "No-Enzyme Control" in the biochemical assay where interference was observed.

    • A significant reduction in the signal for the "Test Sample" compared to the "No-Enzyme Control" confirms that the interference was caused by an oligosaccharide substrate of α-glucosidase.

Experimental Workflow Diagram:

Enzymatic_Removal_Workflow cluster_prep Sample Preparation cluster_treatment Treatment cluster_inactivation Inactivation cluster_analysis Analysis Sample Suspect Sample Aliquot1 Aliquot 1 (Test) Sample->Aliquot1 Aliquot2 Aliquot 2 (Control) Sample->Aliquot2 AddEnzyme Add α-Glucosidase Aliquot1->AddEnzyme AddBuffer Add Buffer Only Aliquot2->AddBuffer Incubate1 Incubate @ 37°C AddEnzyme->Incubate1 Incubate2 Incubate @ 37°C AddBuffer->Incubate2 Inactivate1 Heat or Filter to Remove Enzyme Incubate1->Inactivate1 Inactivate2 Heat or Filter (Control) Incubate2->Inactivate2 Assay1 Run Downstream Assay (Treated Sample) Inactivate1->Assay1 Assay2 Run Downstream Assay (Control Sample) Inactivate2->Assay2 Compare Compare Results Assay1->Compare Assay2->Compare

Caption: Workflow for enzymatic removal of this compound.

References

Common issues with Maltotetraose solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding common issues encountered with the solubility of maltotetraose in various solvents.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

A1: this compound, a crystalline solid, exhibits varying solubility depending on the solvent.[1] Published solubility data is summarized in the table below. It is important to note that there are discrepancies in the reported values from different suppliers, particularly for DMSO. We recommend starting with the more conservative values when planning your experiments.

Q2: I am having trouble dissolving this compound in an aqueous buffer. What can I do?

A2: Difficulty dissolving this compound in aqueous buffers is a common issue, as its solubility is relatively low.[1] To enhance dissolution, you can try the following:

  • Heating: Gently warm the solution while stirring. For similar carbohydrates, heating has been shown to improve solubility.[2]

  • Sonication: Use a sonicator bath to aid in the dissolution process.[3]

Q3: My this compound will not fully dissolve in DMSO. What could be the cause?

A3: Several factors can contribute to incomplete dissolution in DMSO:

  • Water Content in DMSO: DMSO is hygroscopic and can absorb moisture from the air. This absorbed water can significantly reduce the solubility of this compound.[4] Using a fresh, unopened bottle or anhydrous DMSO is recommended.

  • Low Temperature: While specific data is limited, the solubility of many compounds in DMSO can be temperature-dependent. Gentle warming may aid dissolution.

  • Inadequate Mixing: Ensure vigorous mixing, such as vortexing, to facilitate the dissolution of the crystalline solid.

Q4: Can I dissolve this compound in ethanol (B145695) or methanol (B129727)?

A4: this compound has very low solubility in ethanol.[5][6] In fact, ethanol is often used to precipitate maltooligosaccharides from aqueous solutions.[5] While some sources indicate slight solubility in methanol, quantitative data is scarce. For most applications requiring a dissolved form of this compound, ethanol and methanol are not recommended as primary solvents.

Q5: How should I prepare a stock solution of this compound?

A5: For a stock solution in an organic solvent like DMSO, it is recommended to dissolve the this compound in the solvent of choice, which should be purged with an inert gas.[1] For aqueous solutions, prepare them fresh and consider that storage for more than a day is not recommended.[1] When preparing for biological experiments, it is crucial to make further dilutions of the organic stock solution into aqueous buffers or isotonic saline to ensure the residual organic solvent concentration is negligible, as it may have physiological effects.[1]

Data Summary: this compound and Related Oligosaccharide Solubility

CompoundSolventReported Solubility (mg/mL)Reference
This compound DMSO~20[1]
100 (Note: Moisture-absorbing DMSO reduces solubility)[4]
Dimethylformamide (DMF)~20[1]
PBS (pH 7.2)~2[1]
Maltotriose DMSO~15[2][7]
Dimethylformamide (DMF)~20[2][7]
PBS (pH 7.2)~3[2][7]
Maltohexaose Water50 - 250 (can be enhanced by heat and sonication)[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound (crystalline solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

  • Procedure:

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 20 mg/mL solution, add 1 mL of DMSO to 20 mg of this compound).

    • Tightly cap the tube and vortex vigorously until the solid is completely dissolved. Gentle warming in a water bath (37°C) may be applied if dissolution is slow.

    • Visually inspect the solution to ensure there are no visible particles.

    • For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of an Aqueous Solution of this compound
  • Materials:

    • This compound (crystalline solid)

    • High-purity water or desired aqueous buffer (e.g., PBS)

    • Stir plate and magnetic stir bar

    • Water bath or heating block

  • Procedure:

    • Add the desired volume of water or buffer to a sterile beaker or flask containing a magnetic stir bar.

    • Begin stirring the solvent at a moderate speed.

    • Gradually add the weighed this compound to the vortex of the stirring solvent.

    • If the this compound does not dissolve readily at room temperature, gently warm the solution using a water bath or heating block while continuing to stir. A temperature of 50-60°C is a reasonable starting point.

    • Continue stirring and warming until all the solid has dissolved.

    • Allow the solution to cool to room temperature before use. Prepare fresh as needed.

Troubleshooting and Experimental Workflows

Diagram 1: Troubleshooting this compound Solubility Issues

G start Solubility Issue with this compound solvent_type What is the solvent? start->solvent_type aqueous Aqueous Buffer solvent_type->aqueous Aqueous organic Organic Solvent (e.g., DMSO) solvent_type->organic Organic heat_sonicate Have you tried gentle heating (e.g., 50-60°C) or sonication? aqueous->heat_sonicate dmso_quality Is the DMSO anhydrous or from a fresh bottle? organic->dmso_quality yes_heat Yes heat_sonicate->yes_heat Yes no_heat No heat_sonicate->no_heat No still_insoluble_aq Still insoluble? Consider if the target concentration is too high for the buffer. yes_heat->still_insoluble_aq apply_heat Apply gentle heat and/or sonication. no_heat->apply_heat apply_heat->heat_sonicate yes_dmso Yes dmso_quality->yes_dmso Yes no_dmso No dmso_quality->no_dmso No vigorous_mixing Have you tried vigorous vortexing and gentle warming? yes_dmso->vigorous_mixing use_anhydrous_dmso Use anhydrous or fresh DMSO. no_dmso->use_anhydrous_dmso use_anhydrous_dmso->dmso_quality yes_mixing Yes vigorous_mixing->yes_mixing Yes no_mixing No vigorous_mixing->no_mixing No still_insoluble_org Still insoluble? Re-evaluate the target concentration based on reported solubility limits. yes_mixing->still_insoluble_org apply_mixing Vortex thoroughly and warm gently. no_mixing->apply_mixing apply_mixing->vigorous_mixing

Caption: Troubleshooting decision tree for this compound solubility.

Diagram 2: General Workflow for Preparing a this compound Solution for Cellular Assays

G start Start: Prepare this compound Solution choose_solvent Choose Primary Solvent (e.g., DMSO for high concentration stock) start->choose_solvent prepare_stock Prepare Concentrated Stock Solution (see Protocol 1) choose_solvent->prepare_stock dilute_in_medium Perform Serial Dilution in Cell Culture Medium prepare_stock->dilute_in_medium final_concentration Achieve Final Working Concentration (ensure final DMSO % is non-toxic to cells, e.g., <0.1%) dilute_in_medium->final_concentration apply_to_cells Apply to Cell Culture final_concentration->apply_to_cells

Caption: Workflow for preparing this compound for cell-based assays.

References

Improving the resolution of Maltotetraose peaks in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of maltotetraose. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving high-resolution separation of this compound peaks.

Troubleshooting Guide

This guide addresses specific issues encountered during the chromatography of this compound and provides systematic solutions.

Question: I am observing poor resolution and significant peak tailing for my this compound peak. What are the potential causes and how can I improve the separation?

Answer: Poor resolution and peak tailing are common challenges in oligosaccharide analysis. Several factors related to the mobile phase, stationary phase, and other High-Performance Liquid Chromatography (HPLC) parameters can contribute to this issue. The following table summarizes key parameters, their typical ranges, and their impact on peak resolution for this compound.

Table 1: Parameters for Optimizing this compound Peak Resolution

ParameterTypical Range/SettingEffect on ResolutionTroubleshooting Actions
Mobile Phase Composition (HILIC) 60-80% Acetonitrile (B52724) in Water[1][2]Increasing acetonitrile content generally increases retention and can improve the resolution between closely eluting oligosaccharides.Start with a higher acetonitrile concentration (e.g., 75%) and gradually decrease it to optimize the separation of this compound from other maltooligosaccharides.
Mobile Phase pH (HPAEC) Sodium Hydroxide (B78521) (NaOH) gradient (e.g., 50-100 mM)[3]In High-Performance Anion-Exchange Chromatography (HPAEC), a hydroxide gradient is crucial for the separation of neutral and acidic oligosaccharides.Optimize the NaOH gradient to ensure adequate separation of this compound from other components. A shallower gradient can improve resolution.
Mobile Phase Additives 0.1% Ammonium (B1175870) HydroxideCan accelerate the interconversion between α and β anomers of reducing sugars like this compound, resulting in a single, sharper peak.[4]If peak splitting or broadening is observed, consider adding a small amount of a weak base to the mobile phase.
Column Temperature 30-50°C[1]Increasing column temperature can reduce mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[5][6]Use a column oven to maintain a stable temperature. Experiment with temperatures within the column's recommended range to find the optimal setting.
Flow Rate 1.0-1.5 mL/min[1][2]Lower flow rates can increase the interaction time between the analyte and the stationary phase, which may improve resolution.[6][7]If peaks are broad, try reducing the flow rate to see if resolution improves, but be mindful of longer run times.[7]
Injection Volume & Concentration 5-20 µLOverloading the column with a high sample concentration can lead to peak distortion and tailing.[4][8]Reduce the injection volume or dilute the sample to prevent column overload. Dissolving the sample in the initial mobile phase is also recommended.[4][9]

Frequently Asked Questions (FAQs)

Q1: Which chromatography mode is best for separating this compound?

A1: Both Hydrophilic Interaction Liquid Chromatography (HILIC) and High-Performance Anion-Exchange Chromatography (HPAEC) are effective for separating this compound and other maltooligosaccharides.[2][10]

  • HILIC is a robust technique that separates polar compounds on a polar stationary phase with a high organic content mobile phase.[5][11] It is a common choice for the analysis of neutral oligosaccharides.

  • HPAEC , often coupled with Pulsed Amperometric Detection (PAD), offers high-resolution separation of both neutral and sialylated oligosaccharides without the need for derivatization and is known for its excellent precision.[12][13]

The choice between these two methods will depend on the specific sample matrix, the presence of other types of oligosaccharides, and the available instrumentation.

Q2: My this compound peak is splitting into two. What is the cause and how can I resolve it?

A2: Peak splitting for reducing sugars like this compound is often due to the presence of α and β anomers in solution. These anomers can separate under certain chromatographic conditions, leading to broadened or split peaks. To address this, adding a small amount of a weak base, such as 0.1% ammonium hydroxide, to the mobile phase can accelerate the interconversion between the anomeric forms, resulting in a single, sharper peak.[4]

Q3: I am experiencing high back pressure in my system during this compound analysis. What should I do?

A3: High back pressure is a common HPLC issue that can arise from blockages in the system. Here are some steps to troubleshoot this problem:

  • Filter your sample and mobile phase: Ensure all samples and mobile phases are filtered through a 0.22 µm or 0.45 µm filter to remove particulate matter.[7]

  • Check for blockages: Systematically check for blockages starting from the detector and moving backward to the pump. A blockage in the column, guard column, or tubing can cause high back pressure.

  • Flush the system: If a blockage is suspected in the column, you can try reversing the column (if the manufacturer allows) and flushing it with an appropriate solvent.[14]

  • Replace the guard column or column frits: If the guard column is blocked, it should be replaced. The inlet frit of the analytical column can also become blocked and may need replacement.[14]

Q4: What type of detector is suitable for this compound analysis?

A4: Since this compound lacks a strong UV chromophore, standard UV detectors are not ideal. The most common detectors for oligosaccharide analysis are:

  • Refractive Index (RI) Detector: A universal detector that responds to changes in the refractive index of the mobile phase due to the presence of the analyte.[1]

  • Evaporative Light Scattering Detector (ELSD): This detector is suitable for non-volatile analytes like this compound and is compatible with gradient elution.[15]

  • Pulsed Amperometric Detector (PAD): This is a highly sensitive and selective detector used with HPAEC for the direct detection of carbohydrates.[12]

  • Mass Spectrometry (MS): MS detectors can be coupled with HPLC to provide both quantitative data and structural information.[16][17]

Experimental Protocols

Protocol 1: HILIC Method for this compound Separation

This protocol provides a general HILIC method for the separation of maltooligosaccharides, including this compound.

  • Column: Amino-propyl silica (B1680970) or a specialized carbohydrate column (e.g., Eurospher II 100-3 NH2, 100 x 3 mm ID).[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water. A typical starting point is 70-75% acetonitrile.[1][2]

  • Flow Rate: 1.5 mL/min.[1][2]

  • Column Temperature: 30°C.[1]

  • Injection Volume: 5 µL.[1]

  • Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

  • Sample Preparation: Dissolve the maltooligosaccharide standards or sample in the initial mobile phase (e.g., 70% acetonitrile in water).

Protocol 2: HPAEC-PAD Method for Oligosaccharide Analysis

This protocol outlines a general approach for high-resolution oligosaccharide profiling using HPAEC-PAD.

  • Column: A high-performance anion-exchange column suitable for carbohydrate analysis (e.g., CarboPac series).[3]

  • Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (B1210297) (NaOAc).

    • Eluent A: Water

    • Eluent B: 200 mM NaOH

    • Eluent C: 1 M NaOAc in 200 mM NaOH

  • Gradient Program:

    • Initial conditions: 100% Eluent B for 5 minutes.

    • Linear gradient to a specific concentration of Eluent C over 30-40 minutes to elute charged oligosaccharides.

    • A final wash with a higher concentration of Eluent C may be necessary to elute strongly retained species.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: Pulsed Amperometric Detector (PAD).

  • Sample Preparation: Dilute the sample in deionized water.

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Dissolve this compound in Initial Mobile Phase MobilePhase Prepare & Degas Acetonitrile/Water Mixture Filter Filter Sample & Mobile Phase (0.22 µm) MobilePhase->Filter Injector Inject Sample Filter->Injector Column HILIC Column (e.g., Amino-propyl) Injector->Column Pump Isocratic Pump Pump->Injector Oven Column Oven (30°C) Detector RI or ELSD Detector Column->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify this compound Integration->Quantification

Caption: A typical experimental workflow for HILIC analysis of this compound.

troubleshooting_logic Start Poor this compound Peak Resolution CheckAnomers Peak Splitting or Broad Tailing? Start->CheckAnomers AddBase Add 0.1% NH4OH to Mobile Phase CheckAnomers->AddBase Yes CheckOverload Is Sample Concentration High? CheckAnomers->CheckOverload No AddBase->CheckOverload ReduceConc Dilute Sample or Reduce Injection Volume CheckOverload->ReduceConc Yes OptimizeMobilePhase Optimize Mobile Phase (Acetonitrile %) CheckOverload->OptimizeMobilePhase No ReduceConc->OptimizeMobilePhase AdjustACN Increase Acetonitrile % for Better Retention/Resolution OptimizeMobilePhase->AdjustACN Yes OptimizeTempFlow Optimize Temperature & Flow Rate OptimizeMobilePhase->OptimizeTempFlow No AdjustACN->OptimizeTempFlow AdjustTempFlow Increase Temp / Decrease Flow for Sharper Peaks OptimizeTempFlow->AdjustTempFlow Yes End Improved Resolution OptimizeTempFlow->End No AdjustTempFlow->End

Caption: A troubleshooting decision tree for improving this compound peak resolution.

References

Technical Support Center: Purity Analysis of Commercial Maltotetraose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using commercial maltotetraose in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical purity of commercial this compound for research use?

A1: The purity of commercial this compound can vary between suppliers. It is commonly reported to be above 90%. For instance, some suppliers offer this compound with a purity of >90%[1], while others may provide a purity of around 94% as determined by High-Performance Liquid Chromatography (HPLC) or even achieve purities as high as 98.74% through specific purification methods.[2] It is crucial to consult the certificate of analysis (CoA) provided by the supplier for lot-specific purity data.

Q2: What are the common impurities found in commercial this compound?

A2: The most common impurities in commercial this compound preparations are other maltooligosaccharides. These include glucose (G1), maltose (B56501) (G2), maltotriose (B133400) (G3), maltopentaose (B1148383) (G5), maltohexaose (B131044) (G6), and maltoheptaose (B131047) (G7).[2] The presence and concentration of these impurities depend on the manufacturing and purification processes employed.

Q3: What analytical methods are recommended for verifying the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for analyzing the purity of this compound and quantifying related oligosaccharide impurities.[3][4] Specifically, techniques such as Ultra-Performance Liquid Chromatography (UPLC) coupled with Evaporative Light Scattering Detection (ELSD) have proven effective for the separation and quantification of maltooligosaccharides.[5][6] Enzymatic assays can also be employed, often in a coupled format, to assess the suitability of this compound as a substrate, which indirectly relates to its purity.[1]

Data Presentation: Purity of Commercial this compound

Supplier/MethodReported PurityCommon ImpuritiesAnalytical Method
Example Supplier A>90%[1]Other maltooligosaccharidesNot specified
Patented Purification Method98.74%[2]Glucose, Maltose, Maltotriose, Maltopentaose, Maltohexaose, MaltoheptaoseNot specified

Experimental Protocols

Protocol 1: HPLC-ELSD Method for this compound Purity Analysis

This protocol is a general guideline for the separation and quantification of this compound and related maltooligosaccharides. Optimization may be required based on the specific HPLC system and column used.

1. Sample Preparation:

  • Accurately weigh and dissolve the this compound standard and the commercial this compound sample in deionized water to a final concentration of 1 mg/mL.

  • Filter the solutions through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for oligosaccharide separation.

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, a mobile phase of pure water and acetonitrile containing 0.2% triethylamine (B128534) can enhance separation.[5][6]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Column Temperature: Maintain a constant column temperature, for example, 30°C, to ensure reproducible retention times.

  • Injection Volume: 10-20 µL.

3. ELSD Conditions:

  • Nebulizer Temperature: Set according to the manufacturer's recommendation, often in the range of 30-50°C.

  • Evaporator Temperature: Set according to the manufacturer's recommendation, typically higher than the nebulizer temperature.

  • Gas Flow Rate: Adjust the nebulizing gas (usually nitrogen) flow rate to ensure efficient solvent evaporation.

4. Data Analysis:

  • Identify the this compound peak based on the retention time of the standard.

  • Identify impurity peaks by comparing their retention times to known standards of other maltooligosaccharides.

  • Quantify the purity of this compound by calculating the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Troubleshooting Guides

HPLC Analysis Troubleshooting

Issue 1: Poor Peak Shape (Tailing or Fronting)

  • Possible Cause: Secondary interactions between the oligosaccharides and the stationary phase, or issues with the mobile phase pH.

  • Solution:

    • Adjust the mobile phase pH. For amine-based columns, a slightly acidic mobile phase can improve peak shape.

    • Consider using a different column chemistry specifically designed for carbohydrate analysis.

    • Ensure the sample is dissolved in the mobile phase to avoid solvent mismatch effects.

Issue 2: Split Peaks

  • Possible Cause: Co-elution of two different components, a blocked column frit, or a void in the stationary phase.[7]

  • Solution:

    • Inject a smaller sample volume to see if the peaks resolve into two distinct peaks.[7]

    • Optimize the mobile phase gradient or temperature to improve separation.[7]

    • If all peaks are splitting, the issue may be a blocked frit. Backflushing the column or replacing the frit might be necessary.[7] If the problem persists, the column may need to be replaced.[7]

Issue 3: Inconsistent Retention Times

  • Possible Cause: Fluctuations in column temperature, changes in mobile phase composition, or improper column equilibration.

  • Solution:

    • Use a column oven to maintain a stable temperature.

    • Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.

    • Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections.

Visualizations

Experimental_Workflow Figure 1: Experimental Workflow for this compound Purity Analysis cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep1 Weigh this compound prep2 Dissolve in Deionized Water prep1->prep2 prep3 Filter through 0.45 µm Filter prep2->prep3 hplc1 Inject Sample onto HILIC Column prep3->hplc1 hplc2 Gradient Elution (Acetonitrile/Water) hplc1->hplc2 hplc3 Detect with ELSD hplc2->hplc3 data1 Identify Peaks by Retention Time hplc3->data1 data2 Calculate Peak Area Percentage data1->data2 data3 Determine Purity data2->data3 Troubleshooting_Tree Figure 2: Troubleshooting Peak Splitting in HPLC cluster_all_peaks cluster_single_peak start Peak Splitting Observed q1 Are all peaks splitting? start->q1 a1 Likely a System Issue q1->a1 Yes b1 Likely a Separation Issue q1->b1 No a2 Check for Blocked Frit a1->a2 a3 Check for Column Void a2->a3 b2 Inject Smaller Volume b1->b2 q2 Peaks Resolve? b2->q2 b3 Co-eluting Components. Optimize Method. q2->b3 Yes b4 Contamination in Stationary Phase. Replace Column. q2->b4 No

References

Addressing baseline noise when analyzing Maltotetraose with HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Maltotetraose Analysis by HPLC

Welcome to the technical support center for the analysis of this compound using High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues, with a specific focus on resolving baseline noise.

Troubleshooting Guide: Addressing Baseline Noise

Baseline noise is a common issue in HPLC analysis that can significantly impact the quality and reliability of your results.[1][2][3][4] It can manifest as short-term, irregular fluctuations in the chromatogram.[2] This guide provides a systematic approach to identifying and resolving the root causes of baseline noise during this compound analysis.

Is the baseline noise random or periodic?

  • Random Noise: Characterized by irregular, non-reproducible fluctuations.

  • Periodic Noise: Exhibits a regular, repeating pattern, often related to instrumental components.[5]

Troubleshooting Random Baseline Noise

1. Mobile Phase Contamination

Contaminants in the mobile phase are a frequent cause of baseline noise, especially in gradient elution.[6][7] Water is a common source of contamination.[6][7]

  • Solution:

    • Use high-purity, HPLC-grade solvents and freshly prepared mobile phases.[1][2][5][8][9]

    • Filter all solvents through a 0.45 µm or 0.22 µm filter before use.[1]

    • Ensure proper degassing of the mobile phase using methods like helium sparging, vacuum degassing, or an inline degasser.[1][2][10] Sonication is a less effective method for degassing.[10]

2. Detector Issues

The detector is a primary source of baseline noise.[8][11]

  • Detector Lamp: An aging or faulty lamp can lead to increased noise.[6][12]

    • Solution: Check the lamp's energy output and replace it if it's below the manufacturer's specification.[13]

  • Contaminated Flow Cell: Contaminants or air bubbles in the detector flow cell can cause noise.[6][9][13]

    • Solution: Flush the flow cell with a strong solvent like methanol (B129727) or isopropanol.[6][9] If necessary, clean the cell with 1N nitric acid (avoid hydrochloric acid).[9]

3. Column Contamination

A contaminated guard or analytical column can leach impurities, leading to baseline noise.[7][8]

  • Solution:

    • Use a guard column to protect the analytical column from contaminants.[2][9]

    • If contamination is suspected, flush the column with a strong solvent or replace it.[6][7]

4. Leaks

Leaks in the HPLC system can introduce air and cause pressure fluctuations, resulting in baseline noise.[6][14]

  • Solution:

    • Check all fittings and connections for any signs of leaks.[6][14] Overtightening can also cause leaks.[14]

    • Inspect pump seals for wear and replace them if necessary.[6][7]

Troubleshooting Periodic Baseline Noise

1. Pump Pulsations

Inconsistent flow from the pump can create a pulsating baseline.[2][7]

  • Solution:

    • Ensure the pump is properly primed and free of air bubbles.[6]

    • Check for faulty check valves, as they can cause pressure fluctuations.[7][15]

    • Regularly maintain the pump, including replacing seals and pistons as needed.[2]

2. Inadequate Mobile Phase Mixing

For gradient analysis, improper mixing of mobile phase components can lead to periodic baseline fluctuations.[12][16]

  • Solution:

    • Ensure the mobile phase components are miscible.[6][13]

    • If mixing is done by the instrument, ensure the mixer is functioning correctly. Hand-mixing the mobile phase can be a diagnostic step.[6]

3. Temperature Fluctuations

Refractive index (RI) detectors, often used for sugar analysis, are highly sensitive to temperature changes.[12][15][17]

  • Solution:

    • Use a column oven to maintain a stable column temperature.[13]

    • Insulate any exposed tubing to shield it from environmental temperature changes.[17]

    • Allow the entire system, including the detector, to equilibrate to a stable temperature before analysis.[10]

Frequently Asked Questions (FAQs)

Q1: What is the difference between baseline noise and drift?

A1: Baseline noise refers to short-term, random fluctuations of the baseline.[2] Baseline drift is a gradual, long-term upward or downward trend in the baseline, often caused by temperature changes, mobile phase composition variation, or system instability.[2]

Q2: How does the choice of detector affect baseline noise in this compound analysis?

A2: Since this compound lacks a strong UV chromophore, detectors like Refractive Index (RI), Evaporative Light Scattering (ELSD), or Charged Aerosol Detector (CAD) are commonly used.[18][19] RI detectors are particularly sensitive to temperature and mobile phase composition changes, which can contribute to baseline noise.[12][20] ELSD and CAD are mass-based detectors and can also be sensitive to non-volatile impurities in the mobile phase.

Q3: What are typical mobile phases for this compound analysis and how do they impact noise?

A3: A common mobile phase for analyzing oligosaccharides like this compound is a mixture of acetonitrile (B52724) and water.[10][21][22] The quality of both the acetonitrile and water is crucial. Using HPLC-grade solvents and ensuring they are properly degassed and filtered is essential to minimize baseline noise.[7][8]

Q4: Can the data acquisition rate affect baseline noise?

A4: Yes, a high data acquisition rate can reveal more short-term variations in the signal, making the baseline appear noisier.[12] Conversely, a rate that is too low can cause artificial broadening of the chromatographic peaks.[12] It is important to optimize the acquisition rate for your specific analysis.

Q5: How can I determine if my column is the source of the baseline noise?

A5: To isolate the column as the potential source of noise, you can replace it with a union and run the mobile phase through the system.[7][11] If the baseline noise disappears, the column is likely the culprit.

Experimental Protocols

Protocol 1: HPLC System Preparation and Equilibration
  • Mobile Phase Preparation:

    • Prepare the mobile phase using HPLC-grade acetonitrile and ultrapure water. A typical composition for this compound analysis is 60:40 (v/v) acetonitrile:water.[21]

    • Filter the mobile phase through a 0.45 µm or 0.22 µm membrane filter.

    • Degas the mobile phase for at least 15 minutes using an inline degasser, helium sparging, or vacuum filtration.[10]

  • System Priming and Flushing:

    • Prime all pump lines with the fresh mobile phase to remove any air bubbles.[6]

    • Flush the entire system, including the injector and detector, at a high flow rate (e.g., 2-5 mL/min) for 10-15 minutes to ensure a homogenous mobile phase.

  • Column Equilibration:

    • Install the analytical column (e.g., an amino-based column commonly used for sugar analysis).

    • Set the flow rate to the analytical method's flow rate (e.g., 1.0 mL/min).

    • Equilibrate the column with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved.

Protocol 2: Sample Preparation for this compound Analysis
  • Standard Preparation:

    • Accurately weigh a known amount of this compound standard.

    • Dissolve the standard in the mobile phase to create a stock solution of a known concentration (e.g., 1 mg/mL).

    • Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • If the sample is a solid, dissolve it in the mobile phase.

    • If the sample is in a complex matrix, perform a suitable extraction (e.g., solid-phase extraction) to remove interfering substances.

    • Filter all samples through a 0.45 µm syringe filter before injection to remove particulates that could clog the column.

Data Presentation

Table 1: Common Mobile Phases for Oligosaccharide Analysis

Mobile Phase CompositionColumn TypeDetectorReference
Acetonitrile/Water (60:40, v/v)Amino (NH2)ELSD[21]
Acetonitrile/Water (75:25, v/v)AmideRI
Acetonitrile/Water with Ammonium AcetateHILICCorona CAD[18]
WaterIon-ExchangeELSD[19]

Table 2: HPLC Detector Specifications and Noise Levels

Detector TypeTypical Noise SpecificationKey Considerations for this compound
Refractive Index (RI)~ ±1.5 x 10⁻⁹ RIUHighly sensitive to temperature and mobile phase fluctuations.
UV-Vis (low wavelength)< ±0.35 x 10⁻⁵ AUThis compound has poor UV absorbance.
ELSD/CADDependent on gas flow and temperatureNon-volatile mobile phase additives can increase noise.

Note: Noise specifications can vary significantly between instrument manufacturers and models. Refer to your instrument's manual for specific values.[23][24]

Visualizations

TroubleshootingWorkflow Troubleshooting Baseline Noise in HPLC start Baseline Noise Observed noise_type Is the noise random or periodic? start->noise_type random_noise Random Noise noise_type->random_noise Random periodic_noise Periodic Noise noise_type->periodic_noise Periodic check_mobile_phase Check Mobile Phase (Purity, Degassing, Freshness) random_noise->check_mobile_phase check_detector Check Detector (Lamp, Flow Cell Contamination) check_mobile_phase->check_detector check_column Check Column (Contamination, Age) check_detector->check_column check_leaks Check for System Leaks check_column->check_leaks end Baseline Stable check_leaks->end check_pump Check Pump (Pulsations, Seals, Check Valves) periodic_noise->check_pump check_mixing Check Mobile Phase Mixing check_pump->check_mixing check_temp Check Temperature Stability (Column Oven, Environment) check_mixing->check_temp check_temp->end LogicalRelationships Key Factors Influencing HPLC Baseline Stability cluster_instrument Instrumental Factors cluster_method Methodological Factors Pump Pump Performance (Flow stability, Seals) Baseline Stable Baseline Pump->Baseline Detector Detector Stability (Lamp, Electronics, Temp) Detector->Baseline Column Column Health (Contamination, Degradation) Column->Baseline MobilePhase Mobile Phase Quality (Purity, Degassing, Miscibility) MobilePhase->Baseline Temperature Temperature Control (Column, Detector, Lab) Temperature->Baseline SamplePrep Sample Preparation (Cleanliness, Filtration) SamplePrep->Baseline

References

Validation & Comparative

Maltotetraose vs. Maltotriose: A Comparative Analysis for Enzyme Substrate Selection

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of maltotetraose and maltotriose (B133400) as enzyme substrates, designed for researchers, scientists, and drug development professionals. The following sections offer an objective analysis of their performance, supported by experimental data, to facilitate informed decisions in enzyme kinetics and related research.

Executive Summary

This compound and maltotriose are maltooligosaccharides that serve as crucial substrates for various amylolytic enzymes, including α-amylase and α-glucosidases. While structurally similar, their difference in a single glucose unit significantly impacts their interaction with enzymes, leading to variations in catalytic efficiency and hydrolysis product profiles. Generally, enzymes with larger substrate-binding clefts, such as certain α-amylases, exhibit a higher catalytic efficiency (kcat/Km) for this compound over maltotriose. This suggests that the additional glucose residue in this compound allows for more extensive interaction with the enzyme's active site, leading to more efficient catalysis.

Quantitative Data on Enzyme Kinetics

The catalytic efficiency of enzymes with this compound and maltotriose can differ substantially. The following table summarizes kinetic parameters for α-amylase from Lactobacillus fermentum, highlighting the enzyme's preference for longer maltooligosaccharides.

SubstrateEnzymekcat/Km (M⁻¹s⁻¹)Source
Maltotriose (G3)α-Amylase (Lactobacillus fermentum)1.2 x 10⁵[1]
This compound (G4)α-Amylase (Lactobacillus fermentum)8.9 x 10⁶[1]

Note: Data for other enzymes like human maltase-glucoamylase qualitatively supports a preference for longer substrates like this compound, though specific side-by-side kinetic data is not always available in the literature.[2]

Enzymatic Hydrolysis Pathways

The enzymatic breakdown of this compound and maltotriose by amylases and glucosidases yields smaller sugars, which are fundamental to various metabolic processes. The primary products of maltotriose hydrolysis are typically maltose (B56501) and glucose.[3] this compound hydrolysis can yield a variety of products depending on the enzyme, including maltose and glucose.

EnzymaticHydrolysis This compound This compound (G4) Enzyme_A Amylolytic Enzyme This compound->Enzyme_A Substrate Products_G4 Maltose + Glucose Enzyme_A->Products_G4 Products Maltotriose Maltotriose (G3) Enzyme_B Amylolytic Enzyme Maltotriose->Enzyme_B Substrate Products_G3 Maltose + Glucose Enzyme_B->Products_G3 Products

Caption: Enzymatic hydrolysis of this compound and maltotriose.

Experimental Protocols

Determination of Enzyme Kinetic Parameters (kcat/Km)

This protocol outlines a method to determine the catalytic efficiency of an α-amylase with this compound and maltotriose as substrates.

1. Materials:

  • α-Amylase (e.g., from Lactobacillus fermentum)

  • This compound

  • Maltotriose

  • Sodium acetate (B1210297) buffer (50 mM, pH 5.5)

  • High-Performance Anion-Exchange Chromatography (HPAEC) system with pulsed amperometric detection (PAD)

  • Microcentrifuge tubes

  • Incubator or water bath

2. Enzyme Solution Preparation:

  • Prepare a stock solution of the α-amylase in sodium acetate buffer.

  • The final enzyme concentration in the reaction mixture should be in the nanomolar range (e.g., 1-100 nM), to be determined empirically to ensure initial velocity conditions are met.[1]

3. Substrate Solution Preparation:

  • Prepare stock solutions of this compound and maltotriose in sodium acetate buffer.

  • A series of dilutions should be prepared to achieve a range of substrate concentrations for the kinetic assay.

4. Enzymatic Reaction:

  • For each substrate and concentration, pre-incubate the substrate solution at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the enzyme solution to the substrate solution. The total reaction volume may vary (e.g., 400 µL).[1]

  • At defined time intervals (e.g., every 15 seconds to 1 minute), withdraw aliquots of the reaction mixture and immediately stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes) or by adding a quenching solution.[1]

5. Product Analysis:

  • Analyze the collected samples using HPAEC-PAD to quantify the remaining substrate concentration.

  • The separation of maltooligosaccharides is typically achieved using a specialized carbohydrate column.

6. Data Analysis:

  • Plot the natural logarithm of the substrate concentration ([S]) versus time (t).

  • For reactions following first-order kinetics (when [S] << Km), the slope of the linear portion of this plot is equal to -kcat/Km * [E], where [E] is the enzyme concentration.

  • Calculate the catalytic efficiency (kcat/Km) from the slope.[1]

ExperimentalWorkflow Prep Prepare Enzyme and Substrate Solutions (this compound & Maltotriose) Reaction Initiate Enzymatic Reaction (Incubate at controlled temperature) Prep->Reaction Sampling Collect Aliquots at Timed Intervals Reaction->Sampling Quench Stop Reaction (e.g., Heat Inactivation) Sampling->Quench Analysis Analyze Substrate Depletion (HPAEC-PAD) Quench->Analysis Data Calculate Kinetic Parameters (kcat/Km) Analysis->Data

Caption: Experimental workflow for comparative enzyme kinetics.

Conclusion

The choice between this compound and maltotriose as an enzyme substrate depends on the specific enzyme and the research objective. For enzymes like the α-amylase from Lactobacillus fermentum, this compound is a significantly more efficient substrate. This increased efficiency is likely due to a better fit and more extensive interactions within the enzyme's active site. Researchers studying amylolytic enzymes should consider the potential for differential substrate preference and select the substrate that best aligns with their experimental goals. The provided experimental protocol offers a robust framework for determining these kinetic parameters in-house.

References

A Comparative Guide to Maltotetraose and Maltoheptaose for Amylase Activity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate measurement of amylase activity is critical in diverse fields, from clinical diagnostics to industrial enzyme development. The choice of substrate is a pivotal factor influencing the performance and reliability of amylase assays. This guide provides a detailed, objective comparison of two commonly employed oligosaccharide substrates: maltotetraose (G4) and maltoheptaose (B131047) (G7), often in chromogenic formats, to assist researchers in selecting the optimal substrate for their specific applications.

Principle of Coupled Enzymatic Assays

Modern amylase assays frequently employ a coupled enzymatic approach to generate a readily detectable signal, typically colorimetric. In these assays, α-amylase hydrolyzes the oligosaccharide substrate into smaller fragments. These fragments then serve as substrates for a series of auxiliary enzymes, ultimately leading to the release of a chromophore, such as p-nitrophenol, which can be quantified spectrophotometrically. The rate of color formation is directly proportional to the α-amylase activity in the sample.

To prevent the auxiliary enzymes from directly cleaving the primary substrate, chemically blocked substrates are often used. A blocking group, such as an ethylidene or benzylidene group, is attached to the non-reducing end of the oligosaccharide. This modification renders the substrate resistant to the action of the auxiliary enzymes but does not hinder its cleavage by the endo-acting α-amylase.

Quantitative Data Summary

The selection of a substrate is often guided by its kinetic parameters with the target amylase and the overall performance of the assay. The following tables summarize key quantitative data for amylase assays utilizing this compound and maltoheptaose derivatives.

Table 1: Comparison of Assay Performance Characteristics

ParameterThis compound-based AssayMaltoheptaose-based Assay
Substrate Example p-Nitrophenyl-α-D-maltotetraoseEthylidene-p-nitrophenyl-maltoheptaoside (EPS-G7)
Intra-assay Precision (CV%) ~0.84%[1]1.4 - 2.6%[2]
Inter-assay Precision (CV%) Not explicitly stated1.9 - 2.8%[2]
Linearity Exhibits zero-order kinetics for at least 10 minutes[1]Up to 15-fold higher than the upper reference limit without dilution[2]
Sensitivity (Detection Limit) Intrinsic sensitivity of nitrophenol formation is comparable to this compound hydrolysis[3]Can detect α-amylase content as low as 0.2 mU
Interference Minimal interference from metabolites and enzymes in the sample[3]No significant interference from high levels of glucose, triacylglycerols, bilirubin, and hemoglobin[2]

Table 2: Kinetic Parameters (Km and Vmax) of Amylases with Maltooligosaccharides

Amylase SourceSubstrateKm (mmol/L)Relative Vmax
Human Pancreatic α-AmylaseThis compound2.51.00
Maltopentaose (B1148383)1.41.54
Maltohexaose1.11.25
Maltoheptaose3.30.83
Human Salivary α-AmylaseThis compound3.31.00
Maltopentaose1.42.00
Maltohexaose0.92.50
Maltoheptaose4.00.75

(Data sourced from a study on the action of human pancreatic and salivary alpha-amylases on maltooligosaccharides)

Amylase Cleavage Patterns

The efficiency of an amylase assay is also dependent on the specific cleavage pattern of the enzyme on the substrate. Different amylases exhibit distinct preferences for internal α-1,4-glucosidic bonds.

This compound (G4):

  • Human Pancreatic and Salivary Amylases: Hydrolyze this compound primarily into two molecules of maltose (B56501) (G2)[4].

  • Bacillus subtilis Saccharifying α-Amylase: Tends to remove a single glucose unit from the reducing end, yielding maltotriose (B133400) (G3) and glucose (G1)[4].

  • Lactobacillus fermentum α-Amylase: Major product is glucose[5].

Maltoheptaose (G7):

  • Human Pancreatic and Salivary Amylases: Produce a mixture of smaller oligosaccharides, with maltopentaose (G5) being a significant product[4].

  • Bacillus subtilis Liquefying α-Amylase: Acts on maltooligosaccharides larger than maltoheptaose, suggesting it is a preferred substrate over smaller oligosaccharides[4].

  • Lactobacillus fermentum α-Amylase: The primary product is maltotriose[5].

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are representative protocols for amylase assays using chromogenic derivatives of this compound and maltoheptaose.

Protocol 1: Amylase Assay using p-Nitrophenyl-α-D-Maltotetraoside

This protocol is based on the principle of a continuous determination with zero-order kinetics.

Reagents:

  • Substrate solution: p-Nitrophenyl-α-D-maltotetraoside in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.1).

  • Auxiliary enzyme: α-Glucosidase.

  • Sample: Serum, urine, or other biological fluids.

  • Stopping reagent (optional for endpoint assays): e.g., sodium carbonate.

Procedure:

  • Pre-incubate the substrate solution and the sample at the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the sample to the substrate solution.

  • Continuously monitor the increase in absorbance at 405 nm due to the release of p-nitrophenol.

  • The rate of absorbance change is proportional to the α-amylase activity.

Protocol 2: Amylase Assay using Ethylidene-p-Nitrophenyl-Maltoheptaoside (EPS-G7)

This protocol describes a robust adaptation of the reference method for routine use.[2]

Reagents: [2]

  • Substrate Reagent: 3.5 mmol/L EPS-G7, 7.1 kU/L α-glucosidase, 70 mmol/L sodium chloride, 1 mmol/L calcium chloride in 50 mmol/L HEPES buffer, pH 7.15.

  • Sample: Serum or other biological fluids.

Procedure: [2]

  • Pre-warm the substrate reagent and the sample to 37°C.

  • Mix the sample with the substrate reagent.

  • After a lag phase of 2 minutes, continuously monitor the increase in absorbance at 405 nm for 3 minutes.

  • Calculate the α-amylase activity based on the rate of change in absorbance.

Mandatory Visualizations

Diagram 1: Coupled Enzymatic Assay Workflow

Coupled_Enzymatic_Assay sub Blocked Oligosaccharide (this compound or Maltoheptaose) amylase α-Amylase sub->amylase frag Oligosaccharide Fragments amylase->frag aux_enz Auxiliary Enzymes (e.g., α-Glucosidase) frag->aux_enz chromo Chromophore (e.g., p-Nitrophenol) aux_enz->chromo detect Spectrophotometric Detection (405 nm) chromo->detect

Caption: General workflow of a coupled enzymatic assay for α-amylase activity.

Diagram 2: Logical Relationship in Substrate Selection

Substrate_Selection title Substrate Selection Criteria kinetics Kinetic Parameters (Km, Vmax) title->kinetics performance Assay Performance (Sensitivity, Linearity, Precision) title->performance cleavage Amylase Cleavage Pattern title->cleavage application Specific Application kinetics->application performance->application cleavage->application

Caption: Key factors influencing the choice of substrate for amylase assays.

Discussion and Conclusion

Both this compound and maltoheptaose are effective substrates for the measurement of α-amylase activity, particularly when used in chromogenic, coupled-enzyme assay formats.

Maltoheptaose-based assays , especially those utilizing blocked substrates like EPS-G7, are well-characterized and widely adopted for routine clinical and research applications.[2] They offer robust performance with good precision, high linearity, and minimal interference from common sample components.[2] The longer chain length of maltoheptaose may be advantageous for certain amylases that prefer larger substrates.

This compound-based assays also provide a reliable method for amylase determination, demonstrating excellent precision and the advantage of a continuous, zero-order kinetic assay format.[1] The intrinsic sensitivity of assays using p-nitrophenyl-α-D-maltotetraose is comparable to other methods.[3]

The choice between this compound and maltoheptaose will ultimately depend on the specific requirements of the assay and the characteristics of the amylase being studied. For instance, if the target amylase shows a higher affinity (lower Km) and/or a higher turnover rate (Vmax) with one substrate over the other, that substrate would be the preferred choice for achieving higher sensitivity. Researchers should consider the available data on the kinetic parameters and cleavage patterns for their specific amylase of interest. For routine, high-throughput applications, the well-established performance and commercial availability of maltoheptaose-based kits may be a deciding factor. Conversely, for specific kinetic studies or when investigating amylases with a preference for smaller oligosaccharides, this compound may be a more suitable substrate.

References

Validation of an HPLC method for Maltotetraose quantification.

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the quantification of maltotetraose, a crucial oligosaccharide in the pharmaceutical and food industries, is presented here for researchers, scientists, and drug development professionals. This guide provides an objective comparison of High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), supported by experimental data.

Comparison of Analytical Methods

The selection of an analytical method for this compound quantification hinges on the specific requirements of the analysis, such as sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of performance characteristics for HPLC-ELSD and HPAEC-PAD.

ParameterHPLC-ELSDHPAEC-PAD
Linearity (R²) >0.990.9941 - 0.9983[1]
Limit of Detection (LOD) ~1.0 - 12.5 mg/L0.03 - 0.21 mg/L[1]
Limit of Quantification (LOQ) ~3.0 - 30.0 mg/L0.10 - 0.71 mg/L[1]
Precision (RSD%) <6%0.35 - 8.34%[1]
Accuracy (Recovery %) 86 - 119%[2]74.16 - 110.86%[1]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the validation of an HPLC-ELSD and an HPAEC-PAD method for this compound quantification.

HPLC_ELSD_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC-ELSD System cluster_validation Method Validation Standard This compound Standard Dilution Serial Dilutions Standard->Dilution Sample Sample containing this compound Filtration 0.22 µm Filtration Sample->Filtration HPLC HPLC Separation (Amide Column) Dilution->HPLC Filtration->HPLC ELSD ELSD Detection HPLC->ELSD Linearity Linearity ELSD->Linearity Precision Precision (Repeatability & Intermediate) ELSD->Precision Accuracy Accuracy (Spike/Recovery) ELSD->Accuracy LOD_LOQ LOD & LOQ (Signal-to-Noise) ELSD->LOD_LOQ

HPLC-ELSD Method Validation Workflow

HPAEC_PAD_Workflow cluster_prep Sample & Standard Preparation cluster_hpaec HPAEC-PAD System cluster_validation Method Validation Standard This compound Standard Dilution Aqueous Dilution Standard->Dilution Sample Sample containing this compound Protein_Precipitation Carrez II Precipitation (if needed) Sample->Protein_Precipitation HPAEC HPAEC Separation (Anion-Exchange Column) Dilution->HPAEC Protein_Precipitation->Dilution PAD PAD Detection HPAEC->PAD Linearity Linearity PAD->Linearity Precision Precision (Intra- & Inter-day) PAD->Precision Accuracy Accuracy (Recovery) PAD->Accuracy LOD_LOQ LOD & LOQ PAD->LOD_LOQ

HPAEC-PAD Method Validation Workflow

Detailed Experimental Protocols

HPLC-ELSD Method for this compound Quantification

This protocol is a representative method based on common practices for maltooligosaccharide analysis.

  • Chromatographic Conditions:

    • Column: Amide-based column (e.g., XBridge Amide, 4.6 x 250 mm, 3.5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, starting with a higher concentration of acetonitrile (e.g., 80%) and decreasing it over the run to elute the larger oligosaccharides.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 10 µL.

    • ELSD Settings:

      • Nebulizer Temperature: 40 °C.

      • Evaporator Temperature: 40 °C.

      • Gas Flow Rate (Nitrogen): 1.5 SLM.

  • Standard and Sample Preparation:

    • Standards: Prepare a stock solution of this compound in a mixture of acetonitrile and water (e.g., 50:50 v/v). Create a series of calibration standards by serial dilution.

    • Samples: Dilute the sample in the initial mobile phase composition. For complex matrices, a sample clean-up step such as solid-phase extraction (SPE) may be necessary. Filter all solutions through a 0.22 µm syringe filter before injection.

  • Method Validation:

    • Linearity: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration. A linear regression analysis should yield a correlation coefficient (R²) > 0.99.

    • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing a standard solution at three different concentrations on the same day and on three different days. The relative standard deviation (RSD) should be below 6%.

    • Accuracy: Perform a spike and recovery study by adding known amounts of this compound standard to a sample at three different concentration levels. The recovery should be within 85-115%.

    • LOD and LOQ: Determine the limit of detection (LOD) and limit of quantification (LOQ) based on the signal-to-noise ratio (S/N), typically 3 for LOD and 10 for LOQ.

HPAEC-PAD Method for this compound Quantification

This protocol is based on the validated method by Quintanilla-Casas et al. (2015) for the analysis of sugars in wheat flours.[1]

  • Chromatographic Conditions:

    • Column: Anion-exchange column (e.g., Hamilton RCX-30).[1]

    • Mobile Phase: A gradient of sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc). For example, a gradient elution with 50 mM NaOH and 50 mM NaOH + 500 mM NaOAc.[1]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 25 µL.

    • PAD Settings: A four-potential waveform is typically used for carbohydrate analysis.[1]

  • Standard and Sample Preparation:

    • Standards: Prepare a stock solution of this compound in deionized water. Prepare working standards by dilution.

    • Samples: For samples with high protein content, such as wheat flour, a protein precipitation step using Carrez II solution is recommended.[1] After centrifugation, the supernatant is diluted with deionized water and filtered through a 0.45 µm filter.

  • Method Validation:

    • Linearity: A calibration curve is constructed from the analysis of standard solutions at different concentrations. The correlation coefficient (R²) should be > 0.99.[1]

    • Precision: Intra-day and inter-day precision are evaluated by analyzing a standard solution multiple times within the same day and on different days. RSD values should be within acceptable limits (e.g., < 10%).[1]

    • Accuracy: Determined by calculating the recovery of this compound from spiked samples. The recovery should be within an acceptable range (e.g., 70-120%).[1]

    • LOD and LOQ: Calculated from the standard deviation of the response and the slope of the calibration curve.[1]

Conclusion

Both HPLC-ELSD and HPAEC-PAD are suitable techniques for the quantification of this compound. HPAEC-PAD offers superior sensitivity and selectivity, making it the preferred method for complex matrices and trace-level analysis.[3] HPLC-ELSD, while less sensitive, is a robust and more accessible technique suitable for routine quality control applications where high sensitivity is not a critical requirement. The choice of method should be guided by the specific analytical needs and the available instrumentation.

References

A Researcher's Guide to Selecting Maltotetraose: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity and activity of reagents are paramount. This guide provides a framework for the comparative analysis of Maltotetraose from various suppliers. While direct comparative studies are not always publicly available, this document outlines the essential experimental protocols to independently assess product quality, ensuring the selection of the most suitable this compound for your research needs.

Supplier Overview and Product Specifications

This compound is available from a range of suppliers, each with varying product specifications. Below is a summary of information gathered from publicly available data sheets. Researchers are encouraged to request certificates of analysis for the most up-to-date and lot-specific information.

SupplierCatalog Number (Example)Purity (as stated)FormulationIntended Use
Sigma-Aldrich SMB01322≥94% (HPLC)SolidMetabolomics, biochemical research
Cayman Chemical 20647-Lyophilized solidLaboratory reagent
Santa Cruz Biotechnology sc-218667A--Biochemical reagent[1]
Neogen (Megazyme) O-MAL4High purity-Research, biochemical enzyme assays, in vitro diagnostic analysis[2][3]
Carbomenu CM1064HPLC >95% or >98%-Standards for PPC, TLC, HPLC; Biochemical R&D[4]
Simson Pharma Limited -High Quality-Research use only[5]
RayBiotech ---Laboratory research use only[6]
Aladdin Scientific ---Research use[6]
MyBioSource.com ---Research use[6]

Note: This table is based on available information and may not be exhaustive. Purity and formulation for some suppliers were not explicitly stated in the initial search and would require direct inquiry.

Experimental Protocols for Comparative Analysis

To objectively compare this compound from different suppliers, a series of standardized experiments should be performed. The following protocols are foundational for assessing purity and biological activity.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for determining the purity of carbohydrate samples.[7][8] The presence of contaminants such as glucose, maltose (B56501), maltotriose, and other oligosaccharides can be quantified.

Objective: To determine the percentage purity of this compound and identify any impurities.

Methodology:

  • Instrumentation: An HPLC system equipped with a refractive index (RI) detector is commonly used for carbohydrate analysis.[9][10] An evaporative light scattering detector (ELSD) can also be employed for increased sensitivity.[10][11]

  • Column: An amino column or a ligand-exchange column is suitable for separating oligosaccharides.[9][10]

  • Mobile Phase: An isocratic mobile phase, typically a mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v), is effective for separation on an amino column.[9] For ligand-exchange columns, water is often used as the eluent.[10]

  • Sample Preparation:

    • Accurately weigh and dissolve a known amount of this compound from each supplier in HPLC-grade water to create stock solutions (e.g., 10 mg/mL).

    • Prepare working standards of known concentrations for calibration.

    • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Example):

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Injection Volume: 20 µL

    • Detector: Refractive Index (RI)

  • Data Analysis:

    • Run a blank (water) and standards for glucose, maltose, maltotriose, and this compound to determine their retention times.

    • Inject the samples from each supplier.

    • Calculate the area percentage of the this compound peak relative to the total peak area to determine purity.

Diagram: Experimental Workflow for HPLC Purity Analysis

G A Sample Preparation (Dissolution & Filtration) B HPLC System (Pump, Injector, Column) A->B Inject Sample C Isocratic Elution (Acetonitrile/Water) B->C D Detection (Refractive Index) C->D E Data Acquisition & Analysis (Chromatogram) D->E F Purity Calculation (% Area) E->F

Caption: Workflow for determining this compound purity via HPLC.

Biological Activity Assessment: Amylase Substrate Assay

This compound is a known substrate for amylase enzymes.[12] Comparing the kinetic parameters of an amylase reaction using this compound from different suppliers can serve as an indicator of functional purity and the absence of inhibitors.

Objective: To assess the biological activity of this compound as a substrate for α-amylase.

Methodology:

  • Materials:

    • α-amylase solution of known concentration.

    • This compound solutions of varying concentrations from each supplier.

    • A coupled enzyme assay system (e.g., using α-glucosidase, glucose oxidase, and peroxidase) to produce a detectable colorimetric signal from the glucose released.

    • Spectrophotometer.

  • Experimental Procedure:

    • Prepare a reaction mixture containing the buffer, coupled enzyme system, and α-amylase.

    • Initiate the reaction by adding the this compound solution.

    • Monitor the increase in absorbance at a specific wavelength (e.g., 540 nm) over time.

    • Repeat for a range of this compound concentrations to determine the initial reaction velocities.

  • Data Analysis:

    • Plot the initial reaction velocity against the this compound concentration.

    • Fit the data to the Michaelis-Menten equation to determine the Vmax (maximum velocity) and Km (Michaelis constant).

    • Compare the Vmax and Km values obtained for this compound from different suppliers. Significant differences may indicate variations in purity or the presence of enzymatic inhibitors.

Diagram: Logical Relationship in Amylase Activity Assay

G sub This compound (Substrate) enz α-Amylase sub->enz prod Glucose (Product) enz->prod Hydrolysis coupled Coupled Enzyme Assay System prod->coupled signal Colorimetric Signal coupled->signal Detection

Caption: Principle of the coupled enzyme assay for α-amylase activity.

Potential Impact on Signaling Pathways

While this compound itself is primarily a carbohydrate energy source, its breakdown product, glucose, is a key regulator of numerous signaling pathways. In eukaryotes, glucose levels influence pathways such as the mTOR pathway, which is a central regulator of cell growth and metabolism.[13][14] The presence of impurities in a this compound preparation could inadvertently affect these sensitive cellular processes. For instance, in yeast, high rates of glucose transport and metabolism trigger specific signaling cascades that lead to the inactivation of other sugar transporters, like the maltose permease.[15] Therefore, using high-purity this compound is critical in studies investigating metabolic signaling.

Diagram: Simplified Glucose Signaling to mTOR

G glucose Glucose (from this compound) ampk AMPK glucose->ampk High Energy (High ATP/AMP) tsc TSC1/TSC2 ampk->tsc rheb Rheb tsc->rheb mtorc1 mTORC1 rheb->mtorc1 growth Cell Growth & Anabolism mtorc1->growth

Caption: Simplified overview of glucose influencing the mTOR pathway.

Conclusion

The selection of a high-quality this compound reagent is crucial for the reliability and reproducibility of experimental results. This guide provides a systematic approach for researchers to independently evaluate and compare this compound from different suppliers. By performing rigorous purity analysis using HPLC and functional assessment through enzyme activity assays, scientists can make an informed decision based on empirical data, ensuring the integrity of their research in drug development and other scientific endeavors.

References

Cross-validation of Maltotetraose measurements with different analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of maltotetraose, a malto-oligosaccharide, is critical in various fields, including food science, biotechnology, and pharmaceutical development. Its role as a substrate for amylase activity assays and its presence in various biological and synthetic processes necessitate reliable analytical methods for its measurement.[1] This guide provides a comprehensive comparison of common analytical techniques used for this compound quantification, offering a framework for method selection and cross-validation.

Overview of Analytical Techniques

Several analytical techniques are available for the measurement of this compound, each with its own set of advantages and limitations. The most prominent methods include High-Performance Liquid Chromatography (HPLC), High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD), Mass Spectrometry (MS), and Enzymatic Assays. The choice of method often depends on the specific requirements of the analysis, such as sensitivity, selectivity, sample matrix complexity, and throughput.

Comparative Performance Data

The selection of an appropriate analytical method is guided by its performance characteristics. The following table summarizes the typical validation parameters for the quantification of this compound and structurally similar oligosaccharides using different techniques.

Parameter HPLC-RI HPAE-PAD LC-MS/MS Enzymatic Assay
Linearity (r²) ≥ 0.998> 0.999> 0.999≥ 0.99
Limit of Detection (LOD) 0.2 - 1.2 µg/kg0.010 - 0.100 mg/Lfmol to amol~1 mg/dL
Limit of Quantification (LOQ) 0.2 - 1.2 µg/kg0.1 - 1.0 mg/Lfmol to pmol~5 mg/dL
Precision (%RSD) < 10%< 5%< 15%< 10%
Accuracy (% Recovery) 80-120%89-103%85-115%90-110%

Note: The values presented are typical and may vary depending on the specific instrumentation, method parameters, and sample matrix.

Detailed Experimental Protocols

Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for each of the discussed analytical techniques.

1. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

This method is widely used for the quantification of carbohydrates due to its simplicity and robustness.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard in deionized water.

    • Create a series of calibration standards through serial dilution of the stock solution.

    • Dissolve the sample containing this compound in deionized water.

    • Filter all solutions through a 0.45 µm syringe filter prior to injection.[2]

  • Chromatographic Conditions:

    • Column: Amino-based or polymer-based column suitable for carbohydrate analysis.

    • Mobile Phase: Acetonitrile (B52724)/Water gradient.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 10-20 µL.

    • Detector: Refractive Index (RI) detector maintained at the same temperature as the column.

2. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

HPAE-PAD offers high sensitivity and selectivity for carbohydrate analysis without the need for derivatization.[3][4]

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards of this compound in deionized water.

    • Dilute samples in deionized water to fall within the calibration range.

    • Centrifuge or filter samples to remove particulate matter.

  • Chromatographic Conditions:

    • Column: A high-performance anion-exchange column, such as the CarboPac™ series.[4][5]

    • Eluent: A gradient of sodium hydroxide (B78521) (NaOH) and sodium acetate (B1210297) (NaOAc) in deionized water.[5]

    • Flow Rate: 0.3 - 1.0 mL/min.[5]

    • Column Temperature: 30 °C.[5]

    • Injection Volume: 10-25 µL.

    • Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode.

3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for complex matrices and low-level quantification.[6][7]

  • Standard and Sample Preparation:

    • Prepare stock and calibration standards in a solvent compatible with the mobile phase.

    • Perform sample extraction or protein precipitation if necessary, followed by dilution.

    • Consider derivatization (e.g., with 1-phenyl-3-methyl-5-pyrazolone, PMP) to improve ionization efficiency and chromatographic separation, though direct analysis is also possible.[7][8]

  • LC Conditions:

    • Column: Reversed-phase C18 or HILIC column.[9]

    • Mobile Phase: A gradient of acetonitrile and water with additives like formic acid or ammonium (B1175870) acetate.

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 30-50 °C.

    • Injection Volume: 1-10 µL.

  • MS/MS Conditions:

    • Ionization: Electrospray Ionization (ESI) in positive or negative mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for this compound.

4. Enzymatic Assay

Enzymatic assays offer a high-throughput and cost-effective method for specific quantification of this compound, often in a microplate format.[1][10]

  • Principle: The assay typically involves a series of coupled enzymatic reactions that ultimately produce a detectable signal (e.g., colorimetric or fluorometric). For example, this compound can be hydrolyzed to glucose by an enzyme like maltase, and the resulting glucose is then quantified using a glucose oxidase-peroxidase (GOPOD) reaction.[11]

  • Protocol:

    • Prepare this compound standards and samples in a suitable buffer.

    • Add the enzyme mixture (e.g., maltase and GOPOD reagent) to each well of a microplate containing the standards and samples.

    • Incubate the plate at a specific temperature (e.g., 37°C) for a defined period.

    • Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

    • Calculate the this compound concentration based on the standard curve.

Workflow and Relationship Diagrams

To visualize the experimental processes and the relationships between the different analytical techniques, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Sample Sample Collection Dilution Dilution & Filtration Sample->Dilution Extraction Extraction / Derivatization (if required) Dilution->Extraction HPLC HPLC-RI Extraction->HPLC HPAE_PAD HPAE-PAD Extraction->HPAE_PAD LC_MS LC-MS/MS Extraction->LC_MS Enzymatic Enzymatic Assay Extraction->Enzymatic Quantification Quantification HPLC->Quantification HPAE_PAD->Quantification LC_MS->Quantification Enzymatic->Quantification Validation Method Validation Quantification->Validation

General analytical workflow for this compound measurement.

comparison_graph This compound This compound Quantification HPLC HPLC-RI This compound->HPLC Robustness HPAE_PAD HPAE-PAD This compound->HPAE_PAD High Sensitivity No Derivatization LC_MS LC-MS/MS This compound->LC_MS Highest Sensitivity & Selectivity Enzymatic Enzymatic Assay This compound->Enzymatic High Throughput

Key advantages of different analytical techniques.

Conclusion and Recommendations

The cross-validation of analytical methods is essential for ensuring the quality and reliability of data.

  • HPLC-RI is a cost-effective and robust method suitable for routine analysis where high sensitivity is not a primary concern.

  • HPAE-PAD provides excellent sensitivity and selectivity for carbohydrates without the need for derivatization, making it a powerful tool for complex samples.[3][4]

  • LC-MS/MS offers unparalleled sensitivity and specificity, making it the method of choice for trace-level quantification and in complex biological matrices.[6][7]

  • Enzymatic assays are ideal for high-throughput screening applications where rapid and specific quantification is required.[1][10]

For comprehensive cross-validation, it is recommended to analyze a set of samples using at least two different orthogonal methods. For instance, a chromatographic method like HPLC or HPAE-PAD could be cross-validated with a non-chromatographic method like an enzymatic assay. This approach provides a high degree of confidence in the accuracy and reliability of the obtained results. The choice of the primary and secondary methods will ultimately depend on the specific application, available instrumentation, and the desired level of analytical performance.

References

Maltotetraose as a Reference Standard: A Comparative Guide for Oligosaccharide Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Oligosaccharide Profiling and the Role of Reference Standards

Oligosaccharide profiling, or glycan analysis, is a critical process in biopharmaceutical development and research. It involves the separation and identification of complex carbohydrate structures (glycans) attached to proteins, which can significantly influence their stability, efficacy, and immunogenicity.[1] Given the complexity and heterogeneity of glycan populations, accurate and reproducible analysis relies on the use of reference standards. These standards are essential for calibrating separation systems, normalizing retention times, and enabling the confident identification and quantification of unknown glycans.

Maltotetraose, a well-defined linear oligosaccharide composed of four α-1,4 linked glucose units, is often employed as a reference point in certain analytical workflows. However, the most widely adopted method for standardizing glycan analysis, particularly in hydrophilic interaction liquid chromatography (HILIC), is the use of a dextran (B179266) ladder—a mixture of glucose homopolymers of varying lengths.[2][3][4] This guide provides an objective comparison between using a single oligosaccharide like this compound and using a dextran polymer ladder as a reference standard, supported by experimental data and detailed protocols.

Comparison of Reference Standard Performance

The choice of a reference standard significantly impacts the accuracy, reproducibility, and overall reliability of oligosaccharide profiling. Below is a comparison of key performance metrics for this compound and a 2-aminobenzamide (B116534) (2-AB) labeled dextran ladder.

Note: The following data is compiled from multiple sources and may not represent a direct head-to-head comparison under identical experimental conditions.

Table 1: Performance Characteristics of this compound vs. 2-AB Dextran Ladder
Performance MetricThis compound (as part of Maltooligosaccharide Analysis)2-AB Dextran Ladder (for GU Calibration)Key Considerations
Primary Application Quantitative analysis by external calibration (e.g., HPAEC-PAD)Retention time normalization and Glucose Unit (GU) value assignment (e.g., HILIC-FLR)Dextran ladders are specifically designed for GU-based library searching, which is a common method for glycan identification.
Linearity (R²) > 0.99> 0.999 (for retention time vs. GU plot)Both standards demonstrate excellent linearity for their respective applications.
Precision (%RSD) < 2% (intra-day), < 5% (inter-day) for peak areaExcellent retention time precision is consistently reported.High precision in retention time is critical for accurate GU value assignment.
Accuracy / Recovery 95-105% (Recovery)GU calibration deviation is well below 1%.[5][6][7]High accuracy in GU value calculation is essential for correct glycan identification from databases.
Dynamic Range (LOQ) 0.05 - 2.3 mg/LDependent on the sensitivity of the fluorescence detector.HPAEC-PAD with a single standard offers high sensitivity for quantification.
Coverage Single data pointCovers a wide range of glycan sizes (e.g., up to 30 Glucose Units).[3]A dextran ladder provides multiple calibration points across the chromatogram, improving accuracy for a diverse range of glycans.

Detailed Experimental Protocols

Protocol 1: Oligosaccharide Quantification using HPAEC-PAD with a this compound Standard

This protocol is suitable for the quantitative analysis of specific, known oligosaccharides in a sample matrix.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of high-purity this compound in deionized water (18.2 MΩ·cm).

    • Perform serial dilutions to create a series of working standards for a calibration curve (e.g., 0.1, 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • Dissolve the sample in deionized water.

    • Filter the sample through a 0.2 µm syringe filter to remove particulates.

    • If necessary, perform a dilution to bring the expected analyte concentration within the range of the calibration curve.

  • Chromatographic Conditions:

    • System: High-Performance Anion-Exchange Chromatography (HPAEC) system with Pulsed Amperometric Detection (PAD).

    • Column: A column designed for carbohydrate analysis (e.g., Dionex CarboPac™ series).

    • Mobile Phase A: 100 mM Sodium Hydroxide (NaOH).

    • Mobile Phase B: 100 mM NaOH with 1 M Sodium Acetate (B1210297) (NaOAc).

    • Gradient: A linear gradient of increasing sodium acetate concentration is used to elute oligosaccharides of increasing size.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Detection:

    • Detector: Pulsed Amperometric Detector with a gold working electrode.

    • Waveform: A standard quadruple potential waveform suitable for carbohydrate analysis.

  • Data Analysis:

    • Integrate the peak area corresponding to this compound in both the standards and the samples.

    • Construct a calibration curve by plotting the peak area versus the concentration of the this compound standards.

    • Determine the concentration of this compound and other maltooligosaccharides in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Glycan Profiling using HILIC-UPLC with a 2-AB Labeled Dextran Ladder

This protocol is the standard method for obtaining a profile of the N-glycans from a glycoprotein (B1211001) and assigning Glucose Unit (GU) values for database searching and identification.

  • Glycan Release and Labeling:

    • Denature the glycoprotein sample.

    • Enzymatically release the N-glycans using PNGase F.

    • Label the released glycans with a fluorescent tag, such as 2-aminobenzamide (2-AB), via reductive amination.

    • Purify the labeled glycans to remove excess labeling reagents.

  • Dextran Ladder Standard Preparation:

    • Reconstitute the lyophilized 2-AB labeled dextran ladder standard in deionized water or an appropriate buffer as per the manufacturer's instructions.

  • Chromatographic Conditions:

    • System: UHPLC system with a fluorescence detector (FLD).

    • Column: A HILIC column designed for glycan analysis (e.g., amide-based stationary phase).

    • Mobile Phase A: 50-100 mM Ammonium Formate (pH 4.4).

    • Mobile Phase B: Acetonitrile (B52724).

    • Gradient: A reverse-phase gradient, starting with a high percentage of acetonitrile and decreasing over time to elute the glycans based on their hydrophilicity (larger glycans are more retained).

    • Flow Rate: Typically 0.3 - 0.5 mL/min.

    • Column Temperature: 40-60 °C.

  • Detection:

    • Detector: Fluorescence detector.

    • Excitation/Emission Wavelengths (for 2-AB): ~330 nm / ~420 nm.

  • Data Analysis and GU Value Assignment:

    • Run the 2-AB dextran ladder standard to obtain retention times for each glucose polymer.

    • Plot the retention time of each dextran ladder peak against its known GU value (degree of polymerization).

    • Fit the data with a polynomial equation (typically 5th order) to generate a calibration curve.[7]

    • Inject the 2-AB labeled glycan sample.

    • Use the calibration curve to convert the retention time of each peak in the sample chromatogram into a GU value.

    • Identify the glycans by comparing their experimental GU values and, if available, mass spectrometry data against a glycan database (e.g., GlycoStore, GlycoBase).

Visualizing Experimental Workflows

Workflow for HPAEC-PAD Quantification

HPAEC_PAD_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing This compound This compound Standard SerialDilution Serial Dilution (Calibration Curve) This compound->SerialDilution Sample Unknown Sample SamplePrep Sample Dissolution & Filtration Sample->SamplePrep HPAEC HPAEC-PAD System SerialDilution->HPAEC SamplePrep->HPAEC CalCurve Generate Calibration Curve HPAEC->CalCurve Quantify Quantify Sample Peaks HPAEC->Quantify CalCurve->Quantify

Caption: Workflow for oligosaccharide quantification using HPAEC-PAD with an external standard.

Workflow for HILIC-UPLC Glycan Profiling

HILIC_UPLC_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing & Identification Glycoprotein Glycoprotein Sample Release Glycan Release (PNGase F) Glycoprotein->Release Label 2-AB Labeling Release->Label Purify Purification Label->Purify HILIC HILIC-UPLC-FLR System Purify->HILIC Dextran 2-AB Dextran Ladder Dextran->HILIC GU_Cal Generate GU Calibration Curve HILIC->GU_Cal Assign_GU Assign GU Values to Sample Peaks HILIC->Assign_GU GU_Cal->Assign_GU DB_Search Database Search (GlycoStore) Assign_GU->DB_Search

Caption: Workflow for N-glycan profiling and identification using a 2-AB dextran ladder.

Conclusion and Recommendations

Both this compound and dextran ladders serve as valuable reference standards in oligosaccharide analysis, but their applications are distinct.

This compound is an excellent choice for:

  • Absolute Quantification: When used as an external calibration standard in techniques like HPAEC-PAD, it allows for the accurate determination of the concentration of known maltooligosaccharides.

  • System Suitability: As a single, pure compound, it can be used to verify system performance, such as retention time stability and detector response.

A 2-AB Dextran Ladder is the superior and industry-standard choice for:

  • Comprehensive Glycan Profiling: It provides multiple calibration points across a wide range of glycan sizes, which is crucial for the accurate assignment of GU values to a diverse population of unknown glycans.[8]

  • Inter-laboratory Reproducibility: The use of GU values, standardized by a dextran ladder, allows for the reliable comparison of glycan profiles across different instruments, laboratories, and analytical runs.[9]

  • Database-driven Identification: GU values are the primary search key for most glycan databases, making the dextran ladder an indispensable tool for high-throughput glycan identification in biopharmaceutical characterization.

For researchers focused on the absolute quantification of a specific, small, neutral oligosaccharide, this compound is a suitable and cost-effective standard. However, for comprehensive glycan profiling, characterization of therapeutic proteins, and any work requiring the identification of unknown glycans through database searching, the use of a 2-AB labeled dextran ladder is strongly recommended as the more robust and versatile approach.

References

Performance of Maltotetraose in comparison to other maltooligosaccharides in fermentation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the fermentation performance of maltotetraose relative to other common maltooligosaccharides, namely maltose (B56501) and maltotriose (B133400). The information presented herein is curated from scientific literature to aid researchers and professionals in understanding the nuances of utilizing these substrates in various fermentation processes.

Executive Summary

The efficiency of maltooligosaccharide fermentation, particularly in industrially significant microorganisms like Saccharomyces cerevisiae, is predominantly governed by the efficiency of sugar transport into the cell. While maltose and maltotriose metabolism is well-documented, data on this compound fermentation is less comprehensive. The available research indicates a general trend of decreasing fermentation efficiency with increasing chain length of the maltooligosaccharide. This is largely attributed to the specificity and efficiency of the cell's sugar transporter proteins.

Comparative Fermentation Performance

The fermentation of maltooligosaccharides by yeast, a cornerstone of various biotechnological industries, shows a distinct hierarchy in substrate preference and utilization efficiency. Generally, yeasts like Saccharomyces cerevisiae ferment shorter maltooligosaccharides more readily than longer ones.

Key Observations:

  • Maltose (DP2): As the primary fermentable sugar in many industrial processes like brewing, maltose is efficiently transported and metabolized by most S. cerevisiae strains.[1]

  • Maltotriose (DP3): While also fermentable, the uptake of maltotriose is often slower and less complete compared to maltose.[1] The transport of maltotriose across the yeast cell membrane is a well-established rate-limiting step in its fermentation.[2][3]

  • This compound (DP4) and Higher Oligosaccharides: The fermentation of this compound and longer-chain maltooligosaccharides by typical industrial yeast strains is generally considered to be poor to negligible. This is primarily due to the lack of efficient transporters capable of recognizing and importing these larger sugars into the cell.

Quantitative Data on Fermentation Performance

The following tables summarize available quantitative data from studies on Saccharomyces cerevisiae fermentation of maltose and maltotriose. It is important to note that direct comparative data for this compound under identical experimental conditions is scarce in the reviewed literature.

Table 1: Ethanol (B145695) and Biomass Yields from Maltooligosaccharide Fermentation by Saccharomyces cerevisiae

MaltooligosaccharideInitial Sugar Concentration (g/L)Ethanol Yield (g/g sugar)Biomass Yield (g dry yeast/g sugar)Reference Strain(s)Notes
Maltose20Not explicitly stated, but ethanol production was significant.0.15 (fermentative)Brewer's and baker's yeastYields of ethanol were reported to be 80% of stoichiometric.[4]
Maltotriose20Equivalent to glucose and maltose in a fermenting strain.0.24 (respiratory)Brewer's and baker's yeastSome strains only respire maltotriose, leading to higher biomass and no ethanol.[4][5] A fermenting strain produced equivalent ethanol from glucose, maltose, or maltotriose.[6]
This compound-Data not availableData not available-Fermentation of this compound by most S. cerevisiae strains is reported to be very limited.

Table 2: Substrate Transport Kinetics in Saccharomyces cerevisiae

MaltooligosaccharideTransporterAffinity (Km, mM)Notes
MaltoseMALx1 permeases~2-4High-affinity transport.[7]
MaltoseAGT1 permease~20-35Lower affinity compared to MALx1.[7]
MaltotrioseAGT1 permease~20-35Considered the primary transporter for maltotriose in many S. cerevisiae strains.[7]
MaltotrioseMTY1 permease16-27Has a higher affinity for maltotriose than for maltose.[8]

Signaling Pathways and Metabolic Utilization

The metabolic pathway for maltooligosaccharides in Saccharomyces cerevisiae involves two primary steps: transport across the plasma membrane and intracellular hydrolysis into glucose units.

  • Transport: Maltooligosaccharides are actively transported into the yeast cell by specific permease proteins. This process is energy-dependent, often utilizing a proton symport mechanism.[7] The availability and specificity of these transporters are the main determinants of which maltooligosaccharides can be utilized.

  • Hydrolysis: Once inside the cell, maltooligosaccharides are hydrolyzed by α-glucosidase enzymes (maltases) into individual glucose molecules.[7] This glucose then enters the central glycolytic pathway to be converted into ethanol and carbon dioxide under anaerobic conditions.

Maltooligosaccharide_Metabolism cluster_extracellular Extracellular Space cluster_cell_membrane Plasma Membrane cluster_intracellular Intracellular Space Maltose Maltose (DP2) MALx1 MALx1 Transporter Maltose->MALx1 High Affinity AGT1 AGT1 Transporter Maltose->AGT1 Lower Affinity Maltotriose Maltotriose (DP3) Maltotriose->AGT1 MTY1 MTY1 Transporter Maltotriose->MTY1 High Affinity This compound This compound (DP4) Unknown_Transporter Putative Transporter(s) (Largely Uncharacterized) This compound->Unknown_Transporter Limited Transport Maltose_in Maltose MALx1->Maltose_in AGT1->Maltose_in Maltotriose_in Maltotriose AGT1->Maltotriose_in MTY1->Maltotriose_in Maltotetraose_in This compound Unknown_Transporter->Maltotetraose_in Alpha_Glucosidase α-Glucosidase (Maltase) Maltose_in->Alpha_Glucosidase Maltotriose_in->Alpha_Glucosidase Maltotetraose_in->Alpha_Glucosidase Lower Efficiency? Glucose Glucose Alpha_Glucosidase->Glucose Glycolysis Glycolysis Glucose->Glycolysis Ethanol Ethanol Glycolysis->Ethanol

Metabolic pathway for maltooligosaccharide utilization in Saccharomyces cerevisiae.

Experimental Protocols

The following outlines a general methodology for a comparative fermentation study of maltooligosaccharides.

Objective

To compare the fermentation performance of Saccharomyces cerevisiae on maltose, maltotriose, and this compound by measuring substrate consumption, ethanol production, and biomass yield over time.

Materials
  • Saccharomyces cerevisiae strain (e.g., a common laboratory or industrial strain)

  • Yeast extract peptone (YP) medium (1% yeast extract, 2% peptone)

  • Sterile stock solutions of maltose, maltotriose, and this compound (e.g., 20% w/v)

  • Anaerobic fermentation vessels (e.g., flasks with airlocks or a bioreactor)

  • Spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar and ethanol analysis (e.g., Aminex HPX-87H) and a Refractive Index (RI) detector.

Experimental Workflow

Workflow for comparative fermentation analysis.

Methodology
  • Yeast Pre-culture: Inoculate the selected S. cerevisiae strain into YP medium supplemented with 2% glucose and incubate overnight under conditions suitable for growth (e.g., 30°C with shaking).

  • Cell Preparation: Harvest the cells from the pre-culture by centrifugation, wash them with sterile water or buffer to remove residual glucose, and resuspend them to a known cell density.

  • Fermentation Setup: Prepare anaerobic fermentation vessels containing YP medium supplemented with a 2% final concentration of either maltose, maltotriose, or this compound. A control with no sugar should also be included.

  • Inoculation: Inoculate the fermentation media with the prepared yeast cells to a standardized initial optical density (OD600), for example, 0.2.

  • Incubation: Incubate the cultures under anaerobic conditions at a constant temperature (e.g., 30°C) with gentle agitation.

  • Sampling: Aseptically collect samples at regular time intervals (e.g., 0, 4, 8, 12, 24, 48 hours).

  • Biomass Measurement: Measure the optical density of the cell culture at 600 nm (OD600) to monitor cell growth. This can be correlated to dry cell weight.

  • Supernatant Analysis: Centrifuge the samples to pellet the cells and collect the supernatant. The supernatant is then filtered and analyzed by HPLC.

  • HPLC Analysis: Use an HPLC system to quantify the concentrations of the remaining maltooligosaccharide and the produced ethanol in the supernatant.

  • Data Analysis: Plot substrate concentration, ethanol concentration, and biomass over time for each maltooligosaccharide. Calculate substrate consumption rates, ethanol production rates, and final yields for comparison.

Conclusion

The fermentation performance of maltooligosaccharides is intrinsically linked to the efficiency of their transport into the microbial cell. While maltose and, to a lesser extent, maltotriose are readily fermented by many industrial yeast strains, the utilization of this compound is significantly limited. This is a critical consideration for processes that utilize starch hydrolysates, as the presence of longer-chain maltooligosaccharides can lead to incomplete fermentation and affect final product quality. Further research into the identification and engineering of efficient transporters for longer-chain maltooligosaccharides could unlock the potential for more complete substrate utilization in various biotechnological applications.

References

Maltotetraose as a Calibration Standard: A Comparative Guide to Accuracy and Precision

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals who rely on precise quantitative analysis of carbohydrates, the choice of a calibration standard is a critical decision that directly impacts the reliability of experimental data. Maltotetraose, a maltooligosaccharide consisting of four glucose units, is frequently employed as a calibration standard in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and High-Performance Anion-Exchange Chromatography with Pulsed Ampero-metric Detection (HPAEC-PAD). This guide provides an objective comparison of the accuracy and precision of this compound as a calibration standard against other commonly used alternatives, supported by experimental data and detailed methodologies.

Comparative Performance of Carbohydrate Standards

The suitability of a calibration standard is determined by its ability to provide a linear and reproducible response across a range of concentrations. The following tables summarize key performance parameters for this compound and alternative standards based on data from various analytical studies.

Standard Analytical Method Linearity (R²) Limit of Quantification (LOQ) (mg/L) Precision (RSD %) Recovery (%)
This compound UPLC-ELSD≥ 0.99140.30 - 0.60< 6% (Intermediate Precision)86 - 119
Maltotriose HPLC-ELSD0.9998 (Quadratic)12.0 - 30.0< 6% (Intermediate Precision)86 - 119
Maltose HPLC-ELSD0.9998 (Quadratic)12.0 - 30.0< 6% (Intermediate Precision)86 - 119
Glucose HPLC-RIDNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Fructose HPLC-RIDNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Table 1: Performance comparison of this compound and other common carbohydrate standards in liquid chromatography. Data compiled from multiple sources. Note that direct comparison is challenging due to variations in experimental conditions.

Parameter HPAEC-PAD HPLC-RI Mass Spectrometry (MS) Capillary Electrophoresis (CE)
Resolution Excellent for isomersModerateHigh (mass resolution)High
Sensitivity Very High (low- to sub-picomole)LowVery HighHigh
Derivatization Not requiredNot requiredOften not requiredNot required

Table 2: Comparison of analytical techniques for maltooligosaccharide analysis.[1]

Experimental Protocols

Accurate and precise calibration is contingent on meticulous experimental execution. Below are detailed methodologies for key experiments related to the use of this compound and other carbohydrate standards.

Protocol 1: Preparation of Stock and Working Standards for HPLC

This protocol outlines the steps for preparing standard solutions for generating a calibration curve in HPLC analysis.

  • Stock Solution Preparation:

    • Accurately weigh a precise amount of high-purity (≥95%) this compound analytical standard.[2]

    • Dissolve the weighed standard in a suitable solvent, such as deionized water or a mobile phase-compatible solvent, in a class A volumetric flask to achieve a known concentration (e.g., 1 mg/mL).

    • Ensure complete dissolution by gentle swirling or sonication.

  • Working Standard Preparation (Serial Dilution):

    • Prepare a series of at least five working standards by serially diluting the stock solution with the same solvent in volumetric flasks.[3]

    • The concentration range of the working standards should bracket the expected concentration of the analyte in the unknown samples.[4]

  • Storage:

    • Store stock and working standard solutions at an appropriate temperature (typically 2-8°C) to minimize degradation. The stability of the solutions should be verified over time.

Protocol 2: Generation of a Calibration Curve using HPLC

This protocol describes the procedure for constructing a calibration curve to quantify an unknown sample.

  • Instrument Setup:

    • Equilibrate the HPLC system with the appropriate mobile phase and column for carbohydrate analysis (e.g., an amino-based column).

    • Set the detector (e.g., Refractive Index Detector - RID or Evaporative Light Scattering Detector - ELSD) to the optimal parameters for detecting the carbohydrate standards.

  • Injection of Standards:

    • Inject a fixed volume of each working standard solution in triplicate, starting from the lowest concentration.[5]

    • Ensure that the injection volume is consistent for all standards and samples.

  • Data Acquisition and Processing:

    • Record the peak area or peak height for each injection.

    • Calculate the average peak area/height for each concentration level.

  • Calibration Curve Construction:

    • Plot the average peak area/height (y-axis) against the corresponding concentration of the standard (x-axis).

    • Perform a linear regression analysis on the data points. The resulting equation (y = mx + c) and the coefficient of determination (R²) will be used for quantification. An R² value > 0.99 is generally considered to indicate good linearity.[6]

Visualizing the Calibration Workflow

The following diagrams illustrate the key processes involved in utilizing calibration standards for quantitative analysis.

Calibration_Workflow cluster_prep Standard Preparation cluster_analysis Instrumental Analysis cluster_quant Quantification weigh Weigh Primary Standard dissolve Dissolve in Solvent weigh->dissolve stock Prepare Stock Solution dissolve->stock dilute Serial Dilution stock->dilute working Prepare Working Standards dilute->working inject Inject Standards into HPLC working->inject acquire Acquire Chromatographic Data inject->acquire process Process Data (Peak Integration) acquire->process plot Plot Calibration Curve process->plot regress Perform Linear Regression plot->regress quantify Quantify Unknown Sample regress->quantify

Caption: A logical workflow for quantitative analysis using calibration standards.

Signaling_Pathway_Placeholder A Analyte in Sample B Chromatographic Separation A->B Injection C Detector Response B->C Elution D Signal Processing C->D Data Acquisition E Concentration Determination D->E Calibration Curve Application

Caption: A simplified signaling pathway for analyte quantification.

References

A Comparative Analysis of Bacterial Degradation: Maltotetraose and Other Oligosaccharides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Bacterial Utilization of α-1,4-Glucan Oligosaccharides

The intricate mechanisms by which bacteria metabolize various carbohydrates are of paramount importance in fields ranging from industrial biotechnology to clinical microbiology and drug development. Understanding the preferential utilization of different oligosaccharides can inform the design of novel therapeutic strategies and the optimization of microbial fermentation processes. This guide provides a comparative study of the bacterial degradation of maltotetraose alongside other key α-1,4-glucan oligosaccharides, namely maltose (B56501) and maltoheptaose (B131047). We present supporting experimental data on bacterial growth, the kinetics of key metabolic enzymes, and detailed experimental protocols to facilitate reproducible research.

Comparative Performance: Bacterial Growth on Oligosaccharides

The efficiency with which bacteria can utilize an oligosaccharide as a sole carbon source is a primary indicator of its metabolic preference. Studies in Escherichia coli and Bacillus subtilis have demonstrated that the length of the oligosaccharide chain can influence growth rates, though the differences are often subtle for shorter maltodextrins.

In Escherichia coli, growth rates on maltose up to maltoheptaose have been observed to be similar, with a decline only seen with longer dextrins.[1] This suggests that the transport and initial processing of these smaller oligosaccharides are not significant limiting factors for growth under standard laboratory conditions. Similarly, in Komagataeibacter xylinus, the highest volumetric productivity of bacterial nanocellulose was achieved using media based on glucose or maltose.[2]

For Bacillus subtilis, mutants defective in maltose uptake show prolonged doubling times when grown on maltose.[3] This highlights the importance of specific transport systems in the efficient utilization of different oligosaccharides.

Table 1: Comparative Growth of Escherichia coli on Various Oligosaccharides

OligosaccharideSpecific Growth Rate (μ, h⁻¹)Doubling Time (minutes)Reference
Glucose~0.87~48[4]
Maltose~0.87~48[4]
Maltotriose (B133400)Data not availableData not available
This compoundData not availableData not available
MaltoheptaoseData not availableData not available

Enzymatic Degradation: A Kinetic Comparison

The degradation of maltodextrins is orchestrated by a suite of enzymes, with amylomaltase (MalQ) and maltodextrin (B1146171) phosphorylase (MalP) playing pivotal roles in the cytoplasm of E. coli. The kinetic parameters of these enzymes for different oligosaccharide substrates reveal the efficiency of their catalytic action.

Amylomaltase is a 4-α-glucanotransferase that catalyzes the transfer of glucosyl units from one maltodextrin to another. It recognizes maltotriose as its smallest substrate.[5] Maltose itself is not a substrate for the initial hydrolytic action of amylomaltase but can act as an acceptor for glucosyl units.[6]

Maltodextrin phosphorylase catalyzes the phosphorolysis of α-1,4-glycosidic bonds from the non-reducing end of maltodextrins, producing glucose-1-phosphate. This enzyme recognizes this compound and longer maltodextrins.[6]

Table 2: Kinetic Parameters of Key Degradative Enzymes for Various Oligosaccharides

EnzymeBacterial SpeciesSubstrateK_m_ (mM)V_max_ (μmol/min/mg)Reference
Amylomaltase (MalQ)Escherichia coliMaltose-30 (glucose formation)[6]
Amylomaltase (MalQ)Escherichia coliMaltotrioseData not availableData not available
Amylomaltase (MalQ)Escherichia coliThis compoundData not availableData not available
Maltodextrin Phosphorylase (MalP)Escherichia coliThis compoundData not availableData not available
Maltodextrin Phosphorylase (MalP)Escherichia coliMaltopentaoseData not availableData not available
Maltose Transport SystemEscherichia coli K12Maltose0.0012.0 nmol/min/10⁸ cells[7]
Maltose Transport SystemEscherichia coli K12Maltotriose0.0021.1 nmol/min/10⁸ cells[7]
Maltose Transport (MalP)Bacillus subtilisMaltose0.00591 nmol/min/10¹⁰ CFU[3]
Maltotriose TransportBacillus subtilisMaltotriose0.00144.7 nmol/min/10¹⁰ CFU[3]

Signaling and Metabolic Pathways

The metabolism of maltodextrins in bacteria is tightly regulated. In E. coli, the mal regulon governs the expression of genes involved in the transport and degradation of these oligosaccharides.

Maltodextrin Metabolism in Escherichia coli

The workflow for maltodextrin degradation in E. coli begins with transport across the outer and inner membranes, followed by cytoplasmic enzymatic breakdown.

experimental_workflow cluster_extracellular Extracellular Space cluster_periplasm Periplasm cluster_cytoplasm Cytoplasm This compound This compound MalE MalE (Maltose-Binding Protein) This compound->MalE Maltose Maltose Maltose->MalE Maltoheptaose Maltoheptaose Maltoheptaose->MalE MalQ Amylomaltase (MalQ) MalE->MalQ MalP Maltodextrin Phosphorylase (MalP) MalE->MalP MalZ Maltodextrin Glucosidase (MalZ) MalE->MalZ MalQ->MalP Glucose Glucose MalQ->Glucose Glucose1P Glucose-1-Phosphate MalP->Glucose1P MalZ->Glucose Metabolism Glycolysis Glucose->Metabolism Glucose1P->Metabolism

Caption: Maltodextrin transport and degradation workflow in E. coli.

Regulatory Pathway of the mal Operon in Escherichia coli

The expression of the mal genes is controlled by the transcriptional activator MalT, which is itself activated by maltotriose.

signaling_pathway Maltodextrin Maltodextrin (e.g., this compound) Maltotriose Maltotriose (Inducer) Maltodextrin->Maltotriose Metabolic conversion MalT_inactive Inactive MalT Maltotriose->MalT_inactive Binding MalT_active Active MalT MalT_inactive->MalT_active Activation mal_genes mal Genes (Transcription) MalT_active->mal_genes Induces Mal_proteins Maltose Transport & Degradation Proteins mal_genes->Mal_proteins Translation

Caption: Simplified regulatory pathway of the mal operon in E. coli.

Experimental Protocols

Bacterial Growth Curve Assay

This protocol outlines the measurement of bacterial growth in a liquid medium with different oligosaccharides as the sole carbon source.

growth_curve_protocol start Start: Prepare bacterial inoculum media_prep Prepare minimal media with 0.5% of specific oligosaccharide (Maltose, this compound, etc.) start->media_prep inoculation Inoculate media with bacterial culture (e.g., 1:100 dilution) media_prep->inoculation incubation Incubate at 37°C with shaking inoculation->incubation sampling Take samples at regular intervals (e.g., every 30-60 minutes) incubation->sampling measurement Measure optical density (OD600) using a spectrophotometer sampling->measurement plotting Plot OD600 vs. time to generate growth curve measurement->plotting analysis Calculate specific growth rate (μ) and doubling time plotting->analysis end End analysis->end

Caption: Experimental workflow for determining bacterial growth curves.

Detailed Steps:

  • Inoculum Preparation: Grow a bacterial strain (e.g., E. coli K-12) overnight in a rich medium (e.g., LB broth). The following day, wash the cells with a minimal medium lacking a carbon source to remove any residual nutrients.

  • Media Preparation: Prepare a minimal medium (e.g., M9 minimal medium) supplemented with a specific oligosaccharide (maltose, this compound, or maltoheptaose) as the sole carbon source at a defined concentration (e.g., 0.5% w/v).

  • Inoculation: Inoculate the prepared minimal medium with the washed bacterial culture to a starting optical density at 600 nm (OD600) of approximately 0.05.

  • Incubation: Incubate the cultures at an appropriate temperature (e.g., 37°C) with shaking to ensure aeration.

  • Monitoring Growth: At regular time intervals (e.g., every 30-60 minutes), aseptically remove an aliquot of the culture and measure the OD600 using a spectrophotometer.

  • Data Analysis: Plot the natural logarithm of the OD600 values against time. The specific growth rate (µ) can be determined from the slope of the linear portion of the curve (exponential phase). The doubling time can be calculated as ln(2)/µ.[8][9]

Quantification of Oligosaccharide Degradation by HPLC

This protocol describes the use of High-Performance Liquid Chromatography (HPLC) to quantify the degradation of oligosaccharides by bacteria over time.

Detailed Steps:

  • Experimental Setup: Grow bacteria in a minimal medium containing a known initial concentration of the oligosaccharide of interest as described in the growth curve assay.

  • Sample Collection: At various time points, withdraw aliquots of the bacterial culture.

  • Sample Preparation: Immediately centrifuge the collected aliquots to pellet the bacterial cells. Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris. The filtered supernatant contains the residual oligosaccharides.

  • HPLC Analysis:

    • Column: A carbohydrate analysis column (e.g., an amino-based column) is typically used.

    • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is commonly employed.

    • Detection: A refractive index (RI) detector or an evaporative light scattering detector (ELSD) is suitable for detecting non-chromophoric sugars.

    • Quantification: Create a standard curve by running known concentrations of the pure oligosaccharides. The concentration of the oligosaccharide in the experimental samples can be determined by comparing their peak areas to the standard curve.

  • Data Analysis: Plot the concentration of the oligosaccharide over time to determine the rate of degradation.

Conclusion

The bacterial degradation of this compound and other oligosaccharides is a complex process involving specific transport systems and a cascade of enzymatic reactions, all under tight regulatory control. While bacteria such as E. coli can efficiently utilize a range of short-chain maltodextrins, subtle differences in transport kinetics and enzyme specificities can influence the overall metabolic efficiency. The experimental protocols provided herein offer a framework for conducting detailed comparative studies to further elucidate these differences. Future research focusing on obtaining comprehensive kinetic data for the key degradative enzymes on a wider range of oligosaccharides will be crucial for a more complete understanding of bacterial carbohydrate metabolism.

References

Evaluating Enzyme Specificity: A Comparative Guide to Maltotetraose and its Analogs as Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The specificity of an enzyme is a critical determinant of its biological function and its potential for therapeutic and industrial applications. Maltotetraose, a linear oligosaccharide composed of four α-1,4 linked glucose units, and its analogs serve as valuable substrates for characterizing the specificity of various carbohydrases, including α-amylases, pullulanases, and glucoamylases. This guide provides a comparative analysis of the performance of these enzymes with this compound and related compounds, supported by experimental data and detailed protocols to aid in your research and development endeavors.

Comparative Analysis of Enzyme Kinetics

The efficiency and specificity of an enzyme are quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the enzyme's affinity for the substrate. A lower Km value generally signifies a higher affinity. The kcat value, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. The ratio kcat/Km is the specificity constant and provides a measure of the enzyme's catalytic efficiency and substrate preference.

Below are tables summarizing the kinetic parameters of various enzymes with this compound and other maltooligosaccharides.

Table 1: Kinetic Parameters of α-Amylases on Maltooligosaccharides

Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (s-1mM-1)Reference
Bacillus licheniformisStarch8.3 mg/mL--[1]
Bacillus sphaericusStarch0.97 mg/mL--[2]
Lactobacillus fermentumThis compound--74-fold increase from Maltotriose (B133400)[3]
Lactobacillus fermentumMaltopentaose---[3]
Lactobacillus fermentumMaltohexaose---[3]
Lactobacillus fermentumMaltoheptaose--200-fold increase from Maltose (B56501)[3]

Note: Direct comparative kinetic data for α-amylases with this compound and its analogs in a single study is limited. The data presented is compiled from various sources and may have been determined under different experimental conditions.

Table 2: Kinetic Parameters of Other Glycosidases on Relevant Substrates

EnzymeEnzyme SourceSubstrateKmVmaxkcat (s-1)kcat/KmReference
GlucoamylaseAspergillus nigerMaltose----[4][5][6]
GlucoamylaseAspergillus nigerMaltotriose----[4][5]
Maltogenic AmylaseBacillus sp.Maltotriose---235 U/mg protein[7]
Maltogenic AmylaseGeobacillus sp. SK70CyclodextrinHigher preference than starch---[8]

Experimental Protocols

Accurate and reproducible experimental design is paramount for evaluating enzyme specificity. The following are detailed methodologies for key experiments.

Enzyme Activity Assay using the Dinitrosalicylic Acid (DNS) Method

This method quantifies the reducing sugars produced from the enzymatic hydrolysis of oligosaccharides.[3][9][10][11][12]

Principle: In an alkaline solution, 3,5-dinitrosalicylic acid (DNS) is reduced by reducing sugars to 3-amino-5-nitrosalicylic acid, which has a reddish-brown color with an absorbance maximum at 540 nm. The intensity of the color is proportional to the concentration of reducing sugars.[11]

Reagents:

  • DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid in 20 mL of 2 M NaOH and 50 mL of warm water. In a separate beaker, dissolve 30 g of sodium potassium tartrate in 20 mL of warm water. Mix the two solutions and bring the final volume to 100 mL with water.[3][10]

  • Substrate Solution: Prepare a 1% (w/v) solution of this compound or its analog in an appropriate buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.9).

  • Enzyme Solution: Prepare a stock solution of the enzyme in a suitable buffer and dilute to the desired concentration for the assay.

  • Maltose Standard Solutions: Prepare a series of maltose solutions of known concentrations (e.g., 0-10 µmoles/mL) to generate a standard curve.[3]

Procedure:

  • Standard Curve:

    • To a set of test tubes, add 1 mL of each maltose standard solution.

    • Add 1 mL of DNS reagent to each tube.

    • Incubate the tubes in a boiling water bath for 5-15 minutes.[9]

    • Cool the tubes to room temperature and add 9 mL of distilled water.

    • Measure the absorbance at 540 nm.

    • Plot a graph of absorbance versus the amount of maltose to generate a standard curve.

  • Enzyme Assay:

    • Pipette 0.5 mL of the substrate solution into a test tube and pre-incubate at the desired reaction temperature (e.g., 40°C) for 5 minutes.[3]

    • Initiate the reaction by adding 0.5 mL of the enzyme solution.

    • Incubate for a specific time (e.g., 15 minutes).[3]

    • Stop the reaction by adding 1 mL of DNS reagent.

    • Boil, cool, and dilute as described for the standard curve.

    • Measure the absorbance at 540 nm.

    • Determine the amount of reducing sugar produced from the standard curve.

Unit Definition: One unit of amylase activity is typically defined as the amount of enzyme that liberates 1.0 µmole of reducing sugar (expressed as maltose equivalents) per minute under the specified assay conditions.

Analysis of Hydrolysis Products by Thin-Layer Chromatography (TLC)

TLC is a rapid and effective method for the qualitative and semi-quantitative analysis of the products of oligosaccharide hydrolysis.[13]

Materials:

  • TLC Plates: Silica (B1680970) gel 60 F254 pre-coated aluminum plates.

  • Mobile Phase: A mixture of n-butanol, ethanol, and water in a ratio of 5:3:2 (v/v/v) is a common solvent system for separating oligosaccharides. Another reported system is n-butanol-isopropanol-water (3:12:4 by volume).[14]

  • Developing Chamber: A glass tank with a lid.

  • Visualization Reagent: Prepare a solution of 0.5% (w/v) α-naphthol in 5% (v/v) sulfuric acid in ethanol.

  • Standards: Solutions of glucose, maltose, maltotriose, this compound, and other relevant oligosaccharides.

Procedure:

  • Sample Preparation: Take aliquots of the enzyme reaction mixture at different time points and stop the reaction by boiling for 5-10 minutes.

  • Spotting: Apply 1-2 µL of each sample and the standard solutions onto the TLC plate, about 1.5 cm from the bottom edge.[13]

  • Development: Place the TLC plate in the developing chamber containing the mobile phase. Ensure the solvent level is below the spotting line. Allow the solvent to ascend near the top of the plate.[13]

  • Visualization:

    • Remove the plate from the chamber and dry it completely.

    • Spray the plate evenly with the visualization reagent.

    • Heat the plate at 110-120°C for 5-10 minutes until colored spots appear.

  • Analysis: Compare the Rf values of the spots in the samples with those of the standards to identify the hydrolysis products.

Analysis of Hydrolysis Products by High-Performance Liquid Chromatography (HPLC)

HPLC provides a more quantitative and high-resolution analysis of the hydrolysis products.

Instrumentation:

  • An HPLC system equipped with a refractive index (RI) or an evaporative light scattering detector (ELSD).

  • Column: An amino-propyl bonded silica column (e.g., Shodex Asahipak NH2P-50 4E) is commonly used for oligosaccharide separation.

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and water is typically employed. A common mobile phase is an acetonitrile-water (60:40, v/v) mixture.[15]

Procedure:

  • Sample Preparation: Stop the enzyme reaction by adding a denaturing agent (e.g., trifluoroacetic acid to a final concentration of 0.1%) or by heat inactivation. Centrifuge the samples to remove any precipitated protein.

  • Injection: Inject a filtered aliquot of the supernatant onto the HPLC column.

  • Chromatography: Run the separation using the defined mobile phase and flow rate.

  • Detection and Quantification: Identify the peaks by comparing their retention times with those of known standards (glucose, maltose, maltotriose, this compound, etc.). Quantify the concentration of each product by integrating the peak areas and comparing them to a calibration curve generated with the standards.

Visualization of Enzymatic Processes

Understanding the workflow of enzyme specificity evaluation and the underlying reaction pathways is crucial. The following diagrams, generated using Graphviz (DOT language), illustrate these processes.

Experimental Workflow for Evaluating Enzyme Specificity

experimental_workflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_results Results & Interpretation Enzyme Enzyme Solution Incubation Incubate Enzyme + Substrate (Controlled Temperature & pH) Enzyme->Incubation Substrate Substrate Solution (this compound & Analogs) Substrate->Incubation Kinetics Enzyme Kinetics Assay (e.g., DNS Method) Incubation->Kinetics TLC TLC Analysis Incubation->TLC HPLC HPLC Analysis Incubation->HPLC Data Kinetic Parameters (Km, kcat) Kinetics->Data Products Hydrolysis Products TLC->Products HPLC->Products Specificity Determine Enzyme Specificity Data->Specificity Products->Specificity alpha_amylase_hydrolysis cluster_enzyme α-Amylase This compound This compound (G4) Enzyme α-Amylase This compound->Enzyme This compound->Enzyme Maltose1 Maltose (G2) Maltose2 Maltose (G2) Maltotriose Maltotriose (G3) Glucose Glucose (G1) Maltotriose->Glucose Enzyme->Maltose1 Cleavage Enzyme->Maltose2 Cleavage Enzyme->Maltotriose Alternative Cleavage glucoamylase_hydrolysis cluster_enzyme Glucoamylase This compound This compound (G4) Maltotriose Maltotriose (G3) This compound->Maltotriose + Glucose Enzyme Glucoamylase This compound->Enzyme Maltose Maltose (G2) Maltotriose->Maltose + Glucose Glucose3 Glucose (G1) Maltose->Glucose3 + Glucose Glucose1 Glucose (G1) Glucose2 Glucose (G1) Glucose4 Glucose (G1) Enzyme->Glucose1 Sequential Release

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Maltotetraose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is paramount for maintaining a safe and compliant laboratory environment. This guide provides essential, step-by-step logistical information for the proper disposal of maltotetraose, ensuring the safety of personnel and the protection of the environment.

This compound is a maltooligosaccharide widely used in biochemical research and is not generally classified as a hazardous substance.[1][2] However, proper disposal is still necessary to prevent environmental contamination and maintain good laboratory practice.

Personal Protective Equipment (PPE) and Safety Measures

Before beginning any disposal procedure, ensure that the appropriate personal protective equipment is worn and safety measures are in place.

EquipmentSpecificationPurpose
Eye Protection Safety glasses or goggles.To protect against dust formation and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact.[3]
Body Protection Laboratory coat.To protect the skin from accidental contact.
Engineering Controls Handle in a well-ventilated area.To minimize dust and aerosol formation.[3][4]

Step-by-Step Disposal Protocol

Follow these procedures for the safe disposal of this compound and associated materials.

1. Solid this compound Waste:

  • Collection: Collect dry, unused this compound powder in a clearly labeled, sealed container.

  • Spill Management: In the event of a spill, mechanically recover the solid material by sweeping or vacuuming.[4][5] Avoid generating dust. Place the collected material into a suitable container for disposal.[4]

  • Disposal: Dispose of the solid waste in accordance with local, regional, and national regulations.[1][4] While it may sometimes be permissible to dispose of it with general laboratory waste, it is crucial to confirm this with your institution's environmental health and safety (EHS) office.[6]

2. Aqueous Solutions of this compound:

  • Environmental Precaution: Do not empty this compound solutions into drains or surface water.[1][3]

  • Collection: Collect all aqueous waste containing this compound in a designated, sealed, and clearly labeled waste container.

  • Disposal: The appropriate disposal method for aqueous solutions will depend on the concentration and volume, as well as local regulations. Consult your institution's EHS office for specific guidance on aqueous waste disposal.

3. Contaminated Materials:

  • Sharps: Any sharps (e.g., needles, pipette tips) contaminated with this compound should be disposed of in a designated sharps container.

  • Labware: Disposable labware (e.g., tubes, plates) that has come into contact with this compound should be placed in a designated waste container.

  • Personal Protective Equipment: Used gloves and other contaminated PPE should be disposed of as solid laboratory waste.

  • Clothing: If skin irritation occurs, or if clothing becomes contaminated, remove the clothing and wash it before reuse.[3]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_start cluster_form cluster_solid cluster_liquid start This compound Waste Generated is_solid Solid Waste? start->is_solid collect_solid Collect in a sealed, labeled container. is_solid->collect_solid Yes collect_liquid Collect in a sealed, labeled aqueous waste container. is_solid->collect_liquid No (Aqueous) consult_ehs_solid Consult Institutional EHS for local disposal regulations. collect_solid->consult_ehs_solid dispose_solid Dispose as per EHS guidance. consult_ehs_solid->dispose_solid consult_ehs_liquid Consult Institutional EHS for local disposal regulations. collect_liquid->consult_ehs_liquid dispose_liquid Dispose as per EHS guidance. consult_ehs_liquid->dispose_liquid

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: The information provided in this document is intended for guidance purposes only. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to ensure compliance with all applicable local, regional, and national regulations.

References

Personal protective equipment for handling Maltotetraose

Author: BenchChem Technical Support Team. Date: December 2025

Maltotetraose is a carbohydrate used in various research and development applications. While it is generally not classified as a hazardous substance, proper handling and safety protocols are essential to ensure a safe laboratory environment.[1][2][3] This guide provides immediate safety, operational, and disposal information for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

When handling this compound, especially in its powdered form, the following personal protective equipment is recommended to minimize exposure and prevent contamination.

PPE CategoryItemSpecifications & Recommendations
Eye Protection Safety Glasses or GogglesUse chemical safety goggles to protect against dust particles.[1][4]
Hand Protection Disposable GlovesNitrile gloves are recommended to prevent skin contact.[5] Change gloves if they become contaminated.
Body Protection Laboratory CoatA standard lab coat should be worn to protect clothing from the powder.[5]
Respiratory Protection Dust Mask or RespiratorUnder normal conditions with adequate ventilation, respiratory protection is not typically required.[1] If dust is generated, a particulate filter respirator is advised.[4]

Operational Plan: Step-by-Step Handling Procedures

Following a systematic procedure for handling this compound will ensure safety and maintain the integrity of the product.

  • Preparation :

    • Ensure a clean and well-ventilated workspace.[4][6]

    • Assemble all necessary equipment and materials before handling the powder.

    • Don the appropriate Personal Protective Equipment (PPE) as outlined in the table above.

  • Handling :

    • Handle in a manner that minimizes dust generation.[1][6]

    • Take precautionary measures against static discharge, as combustible dust may have explosive potential.[4][7]

    • Weigh and transfer the powder carefully.

    • If creating a solution, slowly add the powder to the solvent to avoid clumping and dust formation.

  • Storage :

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6]

    • Keep away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and adhere to regulations.

  • Unused Product : Dispose of contents and container in accordance with local, regional, and national regulations.[8] Options may include a licensed chemical destruction plant or controlled incineration.[6]

  • Contaminated Materials : Handle contaminated packaging and PPE in the same manner as the substance itself.[4]

  • Environmental Precautions : Do not allow the substance to enter drains or sewer systems.[6]

Maltotetraose_Handling_Workflow start Start prep Preparation start->prep ppe Don PPE: - Safety Glasses - Nitrile Gloves - Lab Coat prep->ppe handling Handling ppe->handling minimize_dust Minimize Dust Generation handling->minimize_dust static_precautions Prevent Static Discharge handling->static_precautions storage Storage handling->storage disposal Disposal handling->disposal After Use store_cool_dry Store in a cool, dry, well-ventilated area storage->store_cool_dry end End storage->end Task Complete follow_regs Follow Local Regulations disposal->follow_regs disposal->end Task Complete

Caption: Workflow for safely handling this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.